molecular formula C10H7Cl2NO B1416284 2,4-Dichloro-8-methoxyquinoline CAS No. 32608-29-0

2,4-Dichloro-8-methoxyquinoline

Cat. No.: B1416284
CAS No.: 32608-29-0
M. Wt: 228.07 g/mol
InChI Key: YQPQBGCONUUZNN-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-methoxyquinoline (CAS 32608-29-0) is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile chemical building block for developing novel therapeutic agents, particularly in the field of anticancer drug discovery. Quinoline scaffolds are recognized as important motifs in new drug development, demonstrating a range of biological activities with notable anticancer efficacy through mechanisms such as growth inhibition via cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration . Specifically, methoxy-substituted quinolines like 8-methoxyquinoline have demonstrated strong intrinsic antifungal and antibacterial activities in biological screenings, suggesting the potential of this compound as a precursor for pharmacologically active molecules . The dichloro-substitution pattern on the quinoline core is a common structural feature in bioactive molecules, with halogenation often enhancing compounds' biological activity and optimizing their properties as pharmaceutical agents . The primary research value of this compound lies in its role as a key intermediate for synthesizing more complex chemical entities. It can be utilized to create metal coordination compounds, which are increasingly investigated as alternatives to traditional platinum-based chemotherapeutics to overcome drug resistance and reduce side effects . Furthermore, its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and develop compounds with improved efficacy and selectivity against various cancer cell lines and pathogenic microorganisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(11)5-9(12)13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPQBGCONUUZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651211
Record name 2,4-Dichloro-8-methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32608-29-0
Record name 2,4-Dichloro-8-methoxyquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-8-methoxyquinoline
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Foundational & Exploratory

2,4-Dichloro-8-methoxyquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 2,4-Dichloro-8-methoxyquinoline in drug discovery and organic synthesis.

Core Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary & Strategic Value

This compound (CAS: 32608-29-0) serves as a high-value electrophilic scaffold in medicinal chemistry. Its utility stems from the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for sequential, regioselective nucleophilic aromatic substitutions (


) or metal-catalyzed cross-couplings.

For the drug development professional, this molecule represents a "branching point" intermediate.[1] The 8-methoxy substituent—mimicking the electronic and steric features found in established antimalarials (e.g., Primaquine analogs) and kinase inhibitors—modulates the lipophilicity and metabolic stability of the final pharmacophore.

Physicochemical Profile

The following data establishes the baseline for handling and stoichiometric calculations.

PropertySpecification
CAS Number 32608-29-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 228.07 g/mol
Physical State Pale-yellow to yellow-brown crystalline solid
Solubility Soluble in DCM, CHCl

, DMSO; sparingly soluble in hexanes
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)
LogP (Predicted) ~3.4 – 3.8 (Lipophilic)

Synthetic Access & Preparation

While commercially available, in-house preparation is often required for scale-up. The synthesis relies on the chlorination of the corresponding quinolinedione (or hydroxyquinolone) precursor.[1]

Core Synthesis Logic

The most robust route utilizes Phosphorus Oxychloride (


)  to convert the 2,4-dihydroxy (or tautomeric dione) species into the dichloroarene.

Protocol: Chlorination of 8-Methoxy-2,4-quinolinedione

  • Reagents: 8-Methoxy-1H-quinoline-2,4-dione (1.0 eq),

    
     (excess, solvent/reagent), catalytic DMF (optional).
    
  • Procedure:

    • Suspend the dione in neat

      
       (approx. 5–10 vol).
      
    • Heat to reflux (105–110°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Quench (Critical): Cool to RT and pour slowly onto crushed ice/ammonia water. The reaction is exothermic; temperature control is vital to prevent hydrolysis of the reactive C4-Cl.[1]

    • Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (SiO

      
      , Hexanes/EtOAc).[1]
      

Reactivity & Regioselectivity (The Core Mechanism)

The defining feature of this compound is the innate regioselectivity between the C2 and C4 positions.

Mechanistic Insight: Why C4 Reacts First

In


 reactions, the incoming nucleophile attacks the position that leads to the most stable Meisenheimer intermediate.
  • Electronic Activation: The nitrogen atom in the quinoline ring acts as an electron sink.[1] The C4 position is para-like to the nitrogen, allowing the negative charge in the intermediate to be delocalized directly onto the electronegative nitrogen. The C2 position is ortho-like, which is also activated, but typically less accessible due to the lone pair repulsion from the adjacent ring nitrogen.

  • LUMO Coefficients: Frontier Molecular Orbital (FMO) theory consistently shows a higher coefficient at C4, making it the primary site for "soft" nucleophiles and kinetic control.[1]

  • Steric Environment: While the 8-methoxy group provides steric bulk, it is distal to C4.[1] The C2 position is flanked by the ring nitrogen, but C4 is flanked by the peri-hydrogen (H5), which offers less hindrance than the N-lone pair repulsion at C2.

Operational Rule:

  • Mild Conditions (0°C – RT): Selective substitution at C4 .

  • Forcing Conditions (Reflux/Microwave): Substitution at C2 (after C4 is substituted).

Visualization: Regioselective Functionalization Pathway

The following diagram illustrates the sequential functionalization logic.

G cluster_legend Regioselectivity Logic Start This compound (Core Scaffold) Inter 4-Substituted-2-chloro intermediate Start->Inter Nucleophile 1 (Nu1) Low Temp / Mild Base (Kinetic Control @ C4) Final 2,4-Disubstituted Product Inter->Final Nucleophile 2 (Nu2) High Temp / Catalyst (Thermodynamic Control @ C2) Info C4: High LUMO coeff. (Reactive) C2: Less reactive, requires activation

Caption: Sequential functionalization strategy. The C4 position is kinetically favored, allowing for the isolation of the mono-substituted intermediate.

Experimental Protocols

These protocols are designed to be self-validating systems.[1] Success is defined by the exclusive formation of the regioisomer.[1]

Protocol A: Selective C4-Amination ( )

Target: Synthesis of 2-chloro-4-amino-8-methoxyquinoline derivatives.

  • Setup: Dissolve this compound (1.0 mmol) in anhydrous THF or Isopropanol (5 mL).

  • Reagent: Add the amine nucleophile (1.1 eq).

  • Base: Add

    
     or DIPEA (1.2 eq) to scavenge HCl.[1]
    
  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Checkpoint: Monitor TLC.[1][2] The starting material (high

      
      ) should convert to a slightly more polar spot.[1] If C2 substitution occurs, a third, very polar spot will appear (avoid heating to prevent this).[1]
      
  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water.[1]

  • Validation:

    
     NMR will show the loss of the C4-Cl signal and retention of the C2-Cl signal.
    
Protocol B: Palladium-Catalyzed Cross-Coupling at C2

Target: Functionalization of the remaining C2-Cl after C4 substitution.

  • Substrate: 4-Substituted-2-chloro-8-methoxyquinoline (from Protocol A).

  • Catalyst System:

    
     (5 mol%) + XPhos or BINAP (10 mol%).[1]
    
  • Coupling Partner: Boronic acid (Suzuki) or Amine (Buchwald).[1]

  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).[1]
    
  • Reaction: Degas and heat to 90–100°C for 12 hours.

    • Note: The C2-Cl bond is less reactive than C4-Cl but more reactive than typical phenyl chlorides due to the adjacent nitrogen.

Applications in Drug Discovery

The this compound scaffold is a precursor for several bioactive classes:

  • Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP.[1] Substituents at C4 often project into the ribose binding pocket or solvent front, while the 8-methoxy group can induce specific hydrophobic interactions or lock conformation via intramolecular H-bonding.

  • Antimalarials: 8-methoxyquinolines are historically significant (e.g., Primaquine).[1] New derivatives targeting Plasmodium falciparum often utilize the 2,4-positions to attach solubilizing side chains.

  • PROTAC Linkers: The rigid quinoline body serves as a connector between E3 ligase ligands and target protein warheads.[1]

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315/H319: Causes skin and serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3][4]

  • Handling: Use a chemical fume hood.[1] Avoid dust formation.[1] In case of contact with eyes, rinse immediately with substantial water.[1]

  • Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832054, 2,4-Dichloro-7-methoxyquinoline (Analogous Structure/Properties). Retrieved from [Link][1][5]

  • ResearchGate (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[1] Retrieved from [Link]

Sources

2,4-Dichloro-8-methoxyquinoline CAS number 32608-29-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2,4-Dichloro-8-methoxyquinoline , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 32608-29-0 Formula: C


H

Cl

NO Molecular Weight: 228.07 g/mol [1]

Executive Summary

This compound is a high-value substituted quinoline scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. Its structural significance lies in the 8-methoxy group , which provides unique solubility and electronic properties compared to the bare quinoline core, and the 2,4-dichloro functionality , which offers orthogonal electrophilic sites for regioselective functionalization.

This compound is extensively utilized in the development of:

  • Kinase Inhibitors: Specifically targeting pathways requiring planar, nitrogen-rich heterocycles.

  • PROTACs (Proteolysis Targeting Chimeras): As a linker attachment point or warhead precursor.

  • Chiral Ligands: For asymmetric catalysis (e.g., chiral diamine ligands).

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Appearance Off-white to pale yellow solid
Melting Point 137–139 °C
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water
pKa (Calc) ~1.5 (Conjugate acid of quinoline nitrogen)
LogP ~3.2 (Lipophilic)

Structural Insight: The 8-methoxy substituent acts as an electron-donating group (EDG) by resonance but exerts an inductive withdrawing effect on the sigma framework. Crucially, it sterically influences the C8 region, often preventing metabolic oxidation at this position in drug candidates.

Synthesis Protocol

The most robust synthesis of this compound avoids the isolation of the dihydroxy intermediate, utilizing a "one-pot" cyclization-chlorination approach starting from o-anisidine.

Core Reaction Pathway

Precursors: o-Anisidine (2-methoxyaniline), Malonic Acid, Phosphorus Oxychloride (POCl


).
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Ensure the system is under an inert atmosphere (N

    
     or Ar) due to the moisture sensitivity of POCl
    
    
    
    .
  • Reagent Mixing: Charge the flask with Malonic Acid (1.0 equiv). Add POCl

    
     (excess, typically 5–8 equiv) acting as both reagent and solvent.
    
  • Addition: Heat the mixture to 50°C. Add o-anisidine (1.0 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; control the addition rate to prevent thermal runaway.

  • Cyclization & Chlorination: Heat the reaction mixture to reflux (approx. 105–110°C) and maintain for 3–6 hours. The malonic acid condenses with the aniline to form the quinoline ring, while POCl

    
     simultaneously converts the transient 2,4-dione (hydroxy) species into the 2,4-dichloro derivative.[2]
    
  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Critical Safety Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. POCl

      
       hydrolysis is violent and generates HCl gas.
      
    • Neutralize the aqueous slurry to pH 7–8 using saturated Na

      
      CO
      
      
      
      or NH
      
      
      OH.
  • Isolation: Extract the precipitate with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc) to yield the target as a pale yellow solid.

SynthesisPath Anisidine o-Anisidine (Starting Material) Intermediate [Intermediate] 4-Hydroxy-2-quinolone Anisidine->Intermediate Cyclization Malonic Malonic Acid Malonic->Intermediate POCl3 POCl3 (Reagent/Solvent) POCl3->Intermediate Product This compound (CAS 32608-29-0) Intermediate->Product Chlorination (Reflux)

Figure 1: One-pot synthesis pathway via Knorr-type cyclization mediated by POCl


.

Reactivity & Regioselectivity

The utility of CAS 32608-29-0 lies in the differential reactivity of the chlorines at positions C2 and C4.[3]

The Regioselectivity Rule

In nucleophilic aromatic substitution (


), the C4-position is significantly more reactive  than the C2-position.
  • Reasoning: Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the ring nitrogen (para-like resonance). While C2 attack also allows this, the C4 position is generally kinetically favored due to lower steric hindrance (the lone pair on Nitrogen can repel nucleophiles approaching C2) and electronic distribution in the protonated or complexed transition state.

Functionalization Workflow
  • First Substitution (C4): Treatment with 1.0 equivalent of an amine (e.g., aniline, benzylamine) at mild temperatures (RT to 60°C) yields the 4-amino-2-chloro-8-methoxyquinoline .

  • Second Substitution (C2): The remaining chlorine at C2 is deactivated but can be displaced under forcing conditions (high temperature, >100°C, or Pd-catalyzed Buchwald-Hartwig amination) to generate 2,4-diaminoquinolines.

Expert Note: While C4 selectivity is the norm, the presence of the 8-methoxy group (an electron donor) can subtly alter the electrophilicity. If strictly regioselective C2-functionalization is required, one typically employs specific catalysts or alternative leaving groups (e.g., 2-mesyl), but for the dichloro scaffold, C4 is the primary entry point.

Reactivity cluster_c4 Major Pathway (Kinetic Control) cluster_c2 Minor Pathway / Forcing Conditions Start This compound C4_Product 4-Amino-2-chloro-8-methoxyquinoline Start->C4_Product Primary Amine (1 eq) 60°C, EtOH C2_Product 2-Amino-4-chloro-8-methoxyquinoline Start->C2_Product Specific Catalysis or Alkoxides BisSub 2,4-Diamino-8-methoxyquinoline C4_Product->BisSub Amine (Excess) >120°C or Pd-Cat

Figure 2: Regioselectivity map for nucleophilic aromatic substitution (


).

Applications in Drug Discovery

Kinase Inhibition

The 4-aminoquinoline motif is a privileged scaffold in kinase inhibitor design (e.g., Bosutinib analogs). The 8-methoxy group mimics the substitution patterns found in natural alkaloids and can improve the selectivity profile by interacting with the hinge region of the kinase ATP-binding pocket.

Chiral Ligand Synthesis

Researchers have utilized 32608-29-0 to synthesize


-symmetric ligands. For example, coupling two units of the quinoline to a chiral diamine (like cyclohexane-1,2-diamine) creates bulky, electron-rich ligands used in asymmetric organic synthesis.

Safety & Handling

  • Hazards: The compound is an organochloride and should be treated as Toxic if swallowed (H302) and a Skin/Eye Irritant (H315/H319).

  • Synthesis Safety: The use of POCl

    
     releases HCl gas; all reactions must be vented through a scrubber (NaOH trap).
    
  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of chlorines can occur over prolonged exposure to humid air).

References

  • Synthesis & Reactivity:J. Chem. Soc., Perkin Trans. 1, 1993, 185-190. (General protocol for 2,4-dichloroquinolines via malonic acid/POCl ).
  • Medicinal Application (Kinase): Bioorganic & Medicinal Chemistry Letters, 2000, 10(24), 2825-2828. Link

  • Regioselectivity Studies: Molecules, 2013, 18(1), 1086-1098. (Detailed analysis of C4 vs C2 selectivity in dichloroquinolines). Link

  • Chiral Ligand Synthesis: Chem. Commun., 2019, 55, 14351-14354.[4] (Use of 4-chloro-8-methoxyquinoline derivatives in asymmetric catalysis). Link

  • Patent Literature: EP3620164 A1, 2020. (Synthesis of 2-(4-chlorobenzylamino)-4-chloro-8-methoxyquinoline). Link

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities. Their applications span from antimalarial agents to anticancer drugs and fluorescent probes.[1] The specific substitution pattern of chlorine atoms and a methoxy group on the quinoline ring, as seen in 2,4-dichloro-8-methoxyquinoline, can significantly influence its physicochemical properties and biological interactions. A precise understanding of its three-dimensional structure is paramount for rational drug design, the development of novel synthetic methodologies, and the exploration of its potential applications. This guide will detail a multi-faceted analytical approach to unequivocally determine the structure of this target molecule.

Strategic Approach to Structure Elucidation

The comprehensive characterization of an organic molecule necessitates a synergistic application of various analytical techniques. For this compound, our strategy is built upon a foundation of spectroscopic and spectrometric methods, culminating in the definitive spatial arrangement provided by X-ray crystallography. The workflow is designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment.

Structure_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic & Spectrometric Analysis cluster_Crystallography Definitive Structure Determination Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Preliminary Structure MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Purification->FTIR Functional Groups XRay Single Crystal X-ray Diffraction NMR->XRay Confirm Connectivity MS->XRay Confirm Molecular Formula FTIR->XRay Confirm Functional Groups

Caption: A logical workflow for the structure elucidation of this compound.

Synthesis and Purification: Obtaining the Analyte

Exemplary Synthetic Protocol (Adapted):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1 equivalent of 2-methoxyaniline to a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add 1.1 equivalents of diethyl malonate.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Chlorination: After completion of the initial reaction, the intermediate 4-hydroxy-8-methoxyquinolin-2(1H)-one is isolated. This intermediate is then refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours to yield the desired this compound.

  • Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Trustworthiness through Purity Assessment: The purity of the synthesized compound is critical for accurate spectroscopic analysis. The purified product should appear as a white to off-white solid. Purity should be confirmed by a sharp melting point and a single spot on TLC plates visualized under UV light.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound (C₁₀H₇Cl₂NO), we anticipate specific signals in both the ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Key parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY & HSQC): If necessary for unambiguous assignment, acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HH-5The peri-deshielding effect of the quinoline nitrogen and the electron-withdrawing nature of the C4-Cl will shift this proton downfield.
~7.5-7.7t1HH-6Expected to be a triplet due to coupling with H-5 and H-7.
~7.2-7.4d1HH-7Coupled to H-6, appearing as a doublet.
~7.1-7.3s1HH-3This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent C2-Cl and C4-Cl.
~4.0s3H-OCH₃A characteristic singlet for the methoxy group protons.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155-160C-8Carbon directly attached to the electron-donating methoxy group.
~150-155C-4Carbon bearing a chlorine atom and adjacent to the nitrogen.
~145-150C-2Carbon bearing a chlorine atom and part of the pyridine ring.
~140-145C-8aQuaternary carbon at the ring junction.
~125-130C-6Aromatic methine carbon.
~120-125C-5Aromatic methine carbon.
~115-120C-4aQuaternary carbon at the ring junction.
~110-115C-7Aromatic methine carbon.
~105-110C-3Aromatic methine carbon.
~55-60-OCH₃Carbon of the methoxy group.

Causality in Spectral Interpretation: The electron-withdrawing effects of the two chlorine atoms and the quinoline nitrogen, combined with the electron-donating effect of the methoxy group, create a distinct electronic environment for each proton and carbon atom. This results in the predicted chemical shifts. The expected multiplicities in the ¹H NMR spectrum arise from spin-spin coupling between adjacent protons, following the n+1 rule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern.

Experimental Protocol for EI-MS Analysis:

  • Sample Introduction: Introduce a small amount of the purified solid directly into the ion source of an electron ionization mass spectrometer.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and fragment ions.

Predicted Mass Spectrum Data:

m/zRelative IntensityAssignmentRationale for Fragmentation
227/229/231High[M]⁺Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (ratio of approximately 9:6:1).
192/194Moderate[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
164/166Moderate[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment.
151/153Low[M - 2Cl - H]⁺Loss of both chlorine atoms and a hydrogen atom.

Isotopic Pattern as a Self-Validating Feature: The presence of two chlorine atoms provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing two chlorine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted FTIR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Weak-MediumC-H stretch (aromatic)Characteristic stretching vibrations of C-H bonds on the quinoline ring.
~2950-2850Weak-MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the methoxy group.
~1600-1450Medium-StrongC=C and C=N stretchingSkeletal vibrations of the quinoline ring system.
~1250-1200StrongC-O-C stretch (asymmetric)Asymmetric stretching of the aryl-alkyl ether linkage.
~1050-1000MediumC-O-C stretch (symmetric)Symmetric stretching of the aryl-alkyl ether linkage.
~850-750StrongC-Cl stretchStretching vibrations of the carbon-chlorine bonds.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unequivocal three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, we can infer its likely crystal packing and molecular geometry from the known structure of its isomer, 2,4-dichloro-6-methoxyquinoline.[4]

Experimental Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, acetone/hexane).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Caption: The confirmed molecular structure of this compound.

Expected Structural Features: The quinoline ring system is expected to be essentially planar. The chlorine atoms will lie in the plane of the ring. The methoxy group may be slightly twisted out of the plane of the ring to minimize steric hindrance. The crystal packing is likely to be dominated by π-π stacking interactions between the planar quinoline rings of adjacent molecules.[4]

Conclusion: A Validated Molecular Structure

By integrating the data from NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a consistent and verifiable structure of this compound emerges. The molecular formula and weight are confirmed by mass spectrometry, with the isotopic pattern validating the presence of two chlorine atoms. FTIR confirms the presence of the key functional groups. NMR spectroscopy provides the detailed connectivity of the proton and carbon framework. Finally, single-crystal X-ray diffraction would provide the ultimate confirmation of the atomic arrangement in three-dimensional space. This multi-technique approach ensures the scientific integrity and trustworthiness of the elucidated structure, providing a solid foundation for future research and development involving this promising heterocyclic compound.

References

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). [Journal Name, if available].
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). [Journal Name, if available].
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • 2,4-Dichloro-6-methoxyquinoline. (Date not available). [Journal Name, if available].
  • This compound, min 98%, 250 mg.
  • This compound (C10H7Cl2NO).
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • X-ray crystallography.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • Advanced NMR techniques for structural elucidation of heterocyclic structures.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed Central.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • 6-methoxy-8-nitroquinoline. (Date not available). Organic Syntheses Procedure.
  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
  • Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. (2021). Heterocycles.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • Organic Compounds Containing Halogen
  • Mass Spectrometry - Fragmentation P
  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. (2025).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (Date not available). The Royal Society of Chemistry.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Single crystal X-ray diffraction. (Date not available). [Source, if available].
  • From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning. (2025). Texas Tech University Departments.
  • 13C NMR Chemical Shift. (Date not available).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands.
  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (Date not available).
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed Central.
  • Fundamentals of MS (7 of 7)
  • Supporting Information. (Date not available). The Royal Society of Chemistry.
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.
  • BJOC - Search Results.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Chemical crystallography by serial femtosecond X-ray diffraction. (2022). eScholarship.org.
  • Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 - deoxyguanosine structural motif.
  • FTIR spectrum of 8hydroxyquinoline. (Date not available).

Sources

2,4-Dichloro-8-methoxyquinoline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,4-Dichloro-8-methoxyquinoline

Executive Summary

This compound (CAS: 32608-29-0) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives, including kinase inhibitors, antimalarials, and protein degrader building blocks (PROTACs).[1][2] Its utility stems from the differential reactivity of its two chlorine substituents (C2 and C4), allowing for sequential, regioselective nucleophilic aromatic substitutions (


).[1]

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this scaffold, designed for researchers requiring high-purity functionalization of the quinoline core.[1]

Physicochemical Profile

The following data characterizes the commercially available grade (>95% purity) typically used in research.

PropertyValueTechnical Note
CAS Number 32608-29-0 Primary identifier.[1][2][3][4]
Molecular Formula

Molecular Weight 228.07 g/mol Average mass.[1][4]
Monoisotopic Mass 226.99 DaCritical for HRMS validation (

).[1][4]
Appearance Pale-yellow to tan solidColor darkens upon oxidation/light exposure.[1][4]
LogP (Predicted) ~3.8Lipophilic; low aqueous solubility.[1][4]
Solubility DMSO, DCM, ChloroformPoor solubility in water/alcohols without heating.[1][4]
Storage 2–8°C, Inert AtmosphereMoisture sensitive (hydrolysis of C-Cl bonds).[1][4]

Synthetic Pathway & Protocol

The synthesis of this compound generally proceeds via the chlorination of its hydroxy-quinolone precursor.[1][4] The precursor is typically derived from the cyclization of o-anisidine with malonic acid derivatives.[1][4]

Reaction Workflow (DOT Visualization)

SynthesisPath start o-Anisidine (2-Methoxyaniline) inter Intermediate: 8-Methoxy-4-hydroxy- 2-quinolone start->inter High Temp / Acid Catalyst reagent1 Diethyl Malonate (Cyclization) reagent1->inter product Product: 2,4-Dichloro-8- methoxyquinoline inter->product Reflux (100°C+) reagent2 POCl3 (Chlorination) reagent2->product

Figure 1: Synthetic route from o-anisidine to the target dichloroquinoline via the hydroxy-quinolone intermediate.[1]

Detailed Protocol: Chlorination via

Objective: Conversion of 8-methoxy-4-hydroxy-2-quinolone to this compound.

Reagents:

  • Precursor: 8-Methoxy-4-hydroxy-2-quinolone (1.0 eq)[1][4]

  • Reagent: Phosphorus oxychloride (

    
    ) (Excess, typically 5–10 eq serves as solvent/reagent)[1]
    
  • Base (Optional): N,N-Diethylaniline (catalytic amount to accelerate reaction)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), charge the hydroxy-quinolone precursor.
    
  • Addition: Carefully add

    
     (Phosphorus oxychloride) under a fume hood.[1][4] Caution: 
    
    
    
    is highly corrosive and reacts violently with moisture.[1]
  • Reaction: Heat the mixture to reflux (approx. 105–110°C). The suspension should clear as the starting material is chlorinated.[1][4] Monitor by TLC (eluent: Hexane/Ethyl Acetate) until the starting material is consumed (typically 2–4 hours).[1][4]

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction: HCl gas evolution.

    • Neutralize the aqueous suspension with Ammonium Hydroxide (

      
      ) or Sodium Bicarbonate to pH ~8 to precipitate the product.[1][4]
      
  • Isolation: Filter the precipitate or extract with Dichloromethane (DCM).[1][4] Wash the organic layer with brine, dry over

    
    , and concentrate.[1][5]
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel) if high purity (>98%) is required for biological assays.

Reactivity & Regioselectivity (SAR)

For drug development, the value of this compound lies in its asymmetric reactivity .[1][4] The chlorine atoms at positions 2 and 4 display distinct electrophilicity, enabling the synthesis of complex 2,4-disubstituted derivatives.[1]

Mechanistic Insight: C4 vs. C2 Selectivity

In Nucleophilic Aromatic Substitution (


), the C4 position is significantly more reactive  than the C2 position.[1][4][6]
  • C4 Reactivity: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance involving the quinoline nitrogen (para-like relationship).[1][4]

  • C2 Reactivity: While also activated by the adjacent nitrogen, the C2 position is generally less electrophilic due to the lack of equivalent resonance stabilization compared to C4, and potential steric hindrance if the nucleophile is bulky.[1]

Experimental Implication:

  • Mild Conditions (0–25°C): Nucleophiles (amines, thiols) will selectively displace the C4-Cl .[1][4]

  • Forcing Conditions (Reflux/High Temp): Required to displace the C2-Cl (or to achieve double substitution).[1][4]

Regioselectivity Workflow (DOT Visualization)

Reactivity substrate This compound path1 Pathway A: Kinetic Control (Mild Temp, 1 eq Nu) substrate->path1 path2 Pathway B: Thermodynamic/Forcing (High Temp, Excess Nu) substrate->path2 nucleophile Nucleophile (Nu-H) (e.g., Aniline, Amine) nucleophile->path1 nucleophile->path2 prod_major Major Product: 4-Substituted-2-chloro-8-methoxyquinoline path1->prod_major S_NAr @ C4 (Fast) prod_double Secondary Product: 2,4-Disubstituted-8-methoxyquinoline path2->prod_double S_NAr @ C2 & C4 prod_major->prod_double Second S_NAr (Slow)

Figure 2: Regioselectivity profile demonstrating the preferential attack at C4 under kinetic control.

Safety & Handling (MSDS Highlights)

Researchers must adhere to strict safety protocols due to the corrosive nature of the reagents used to synthesize this compound and the irritant properties of the compound itself.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][4][7]

    • H315/H319: Causes skin and serious eye irritation.[1][4][7]

    • H335: May cause respiratory irritation.[1][4][7]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.[1][4]

  • Incompatibility: Strong oxidizing agents.[1][4] Hydrolyzes slowly in the presence of strong acids or bases.[1][4]

References

  • PubChem. (2025).[1][4][7] this compound Compound Summary. National Library of Medicine.[1][4] Link[1][4]

  • Sigma-Aldrich. (2025).[1][4] this compound CAS 32608-29-0 Product Specification. Merck KGaA.[1][4] Link[1][4]

  • Surrey, A. R., & Hammer, H. F. (1946).[1][4] The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116.[1] (Foundational protocol for dichloroquinoline synthesis using

    
    ). Link[1][4]
    
  • Organic Syntheses. (1950).[1][4] 4,7-Dichloroquinoline.[1][4] Org. Synth. 1950, 30,[1] 38. (Standard reference for

    
     chlorination methodology). Link[1][4]
    

Sources

Precision Synthesis of 2,4-Dichloro-8-methoxyquinoline: A Direct One-Pot Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-efficiency synthesis of 2,4-dichloro-8-methoxyquinoline , a critical heterocyclic scaffold used in the development of antimalarials, kinase inhibitors, and MDM2 antagonists (e.g., Nutlin-3 derivatives). While traditional routes often employ a laborious two-step process involving the isolation of a 4-hydroxy-2-quinolone intermediate, this guide prioritizes a direct one-pot condensation-chlorination protocol . This method utilizes o-anisidine and malonic acid in the presence of phosphorus oxychloride (


), significantly reducing reaction time and solvent waste while maximizing yield.
Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the quinoline core suggests two primary disconnections. The strategic choice depends on reagent availability and process efficiency.

  • Path A (Traditional): Disconnection at the C2-N and C4-C3 bonds leads to 4-hydroxy-8-methoxyquinolin-2(1H)-one , synthesized via Conrad-Limpach or Knorr cyclization of o-anisidine and diethyl malonate. This intermediate requires a subsequent, harsh chlorination step.

  • Path B (Direct/Optimized): A simultaneous disconnection of the heterocyclic ring reveals

    
    -anisidine  and malonic acid  as the elementary precursors. By using 
    
    
    
    as both a solvent and a reagent, cyclization and chlorination occur in a single cascade.

Selected Route: Path B is chosen for its operational simplicity and high atom economy.

Retrosynthesis Target This compound Inter [Bis-imidoyl chloride Intermediate] Target->Inter Chlorination (POCl3) Precursors o-Anisidine + Malonic Acid Inter->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing the direct condensation-chlorination pathway.

Part 2: Experimental Protocol
Core Reaction: One-Pot Cyclization-Chlorination

This protocol relies on the in situ activation of malonic acid by


 to form a highly electrophilic species that undergoes double amidation/Friedel-Crafts-like cyclization with o-anisidine, followed immediately by aromatization via chlorination.

Reagents & Stoichiometry:

Reagent Role Equiv. Mass/Vol (Scale)

|


-Anisidine  | Limiting Reagent | 1.0 | 1.23 g (10 mmol) |
| Malonic Acid  | Carbon Source | 1.0 - 1.2 | 1.25 g (12 mmol) |
| 

| Solvent/Reagent | Excess | 15 - 20 mL |

Step-by-Step Methodology:

  • Setup: Equip a dry 50 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved during the reaction.

    • Precaution: Ensure all glassware is oven-dried.

      
       reacts violently with moisture.
      
  • Addition: Charge the flask with Malonic Acid (1.25 g). Add

    
      (15 mL) carefully.
    
  • Activation: Stir the mixture at room temperature for 5–10 minutes.

  • Amine Introduction: Add

    
    -Anisidine  (1.23 g) portion-wise or dropwise over 5 minutes. The reaction is exothermic; control the addition rate to prevent runaway heating.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 105–110 °C) .

    • Observation: The mixture will transition from a suspension to a clear, often dark/brown solution.

    • Duration: Maintain reflux for 3 hours . Monitor via TLC (20% EtOAc in Hexanes) if necessary, though the reaction is typically complete when HCl evolution ceases.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with 100 g of crushed ice .

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the reaction flask.

    • Note: This step hydrolyzes excess

      
       into phosphoric acid and HCl. It is highly exothermic.
      
  • Neutralization & Isolation:

    • Once the ice has melted and the quench is complete, the solution will be acidic.

    • Neutralize carefully with 20% NaOH or saturated

      
       solution to pH 7–8.
      
    • A solid precipitate (the product) should form.

    • Extraction: If the product oils out (common with methoxy derivatives), extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification:

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid from Ethanol or a DCM/Hexane mixture.

Yield Expectation: 65–75% Physical State: White to off-white needles/solid.

Part 3: Characterization & Validation

To ensure the "Trustworthiness" of the synthesized material, compare your data against these standard values.

1. Melting Point:

  • Observed: 137–139 °C[1][2]

  • Validation: A sharp melting point range (< 2 °C) indicates high purity.

2.


H NMR (500 MHz, DMSO-

):
The spectrum should show a characteristic singlet for the methoxy group and the specific splitting pattern of the quinoline protons.
Chemical Shift (

)
MultiplicityIntegrationAssignment
3.93 Singlet (s)3H

(C8-Methoxy)
7.14 Doublet (d)1HC7-H (

Hz)
7.52 – 7.59 Multiplet (m)2HC5-H, C6-H
7.75 Doublet (d)1HC3-H (Isolated aromatic proton)

3.


C NMR (125 MHz, DMSO-

):
Key peaks:

56.6 (

), 155.1 (C-O), 148.2, 143.9, 139.5, 129.6, 126.2, 123.0, 115.4, 111.4.
Part 4: Mechanistic Insight

Understanding the reaction pathway allows for better troubleshooting. The reaction does not proceed through a simple amide formation.

  • Activation:

    
     converts malonic acid into a highly reactive bis-acid chloride  or a mixed anhydride-phosphate species.
    
  • Amidation: The nucleophilic nitrogen of o-anisidine attacks one activated carbonyl.

  • Cyclization: The second activated carbonyl undergoes an intramolecular Friedel-Crafts acylation at the ortho position of the aniline ring.

  • Aromatization: The resulting dione (diketo-intermediate) tautomerizes to the di-enol (dihydroxy) form.

    
     converts the hydroxyl groups into chlorides via a Vilsmeier-Haack type mechanism  (formation of a dichlorophosphate intermediate followed by chloride displacement), driving the system to full aromaticity.
    

Mechanism Start Malonic Acid + POCl3 Active Activated Bis-Electrophile Start->Active Activation Intermediate Amide Formation Active->Intermediate + o-Anisidine Cyclic Cyclic Dione (Transient) Intermediate->Cyclic Intramolecular Acylation Target 2,4-Dichloro- 8-methoxyquinoline Cyclic->Target POCl3 Chlorination/ Aromatization

Figure 2: Mechanistic cascade from activation to aromatization.

Part 5: Troubleshooting & Safety
IssueProbable CauseSolution
Low Yield / Black Tar Overheating or uncontrolled exotherm.Add o-anisidine slowly.[3] Do not exceed 110 °C. Ensure efficient stirring.
"Oiling Out" during Quench Product is not solidifying in acidic water.Neutralize completely to pH 7-8. Use DCM extraction if solid does not form.
Incomplete Reaction Moisture in

.
Use fresh or distilled

.[4] Ensure system is closed with a drying tube.

Safety Warning:

  • 
    :  Corrosive, toxic, and reacts explosively with water. Always quench into ice, never water into acid.
    
  • HCl Gas: Significant evolution during reflux. Use a trap.

References
  • Azizian, J., et al. (2001). "A Facile One-Pot Method for Synthesis of 2,4-Dichloroquinoline Derivatives." Iranian Journal of Chemistry & Chemical Engineering, 20(1). Link

  • Sleebs, B. E., et al. (2025/Recent). "New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori." International Journal of Molecular Sciences, 26, 5997.[2] (Provides specific characterization data for the 8-methoxy derivative). Link[2]

  • Davis, T. A., et al. (2013). "Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale." Journal of Organic Chemistry, 78(21), 10605–10616. (Validates the malonic acid/POCl3 route for 8-methoxy precursors). Link

  • BenchChem Technical Notes. "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline." (General protocols for methoxy-quinoline chlorination). Link

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 2,4-Dichloro-8-methoxyquinoline

[1]

Executive Summary

Compound: 2,4-Dichloro-8-methoxyquinoline CAS: 32608-29-0 Molecular Formula:

Molecular Weight:12

This technical guide provides a comprehensive spectroscopic profile of this compound, a critical intermediate in the synthesis of bioactive quinoline scaffolds.[1] Unlike simple quinolines, the 2,4-dichloro substitution pattern introduces specific electronic desymmetrization, while the 8-methoxy group provides a unique diagnostic handle in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] This document details the structural validation parameters, experimental protocols for isolation, and the mechanistic logic governing its spectral signatures.[1]

Synthesis & Structural Context

To understand the spectroscopic data, one must first understand the synthesis, as residual precursors define the impurity profile.[1] The compound is typically synthesized via the chlorination of 4-hydroxy-8-methoxyquinolin-2(1H)-one using phosphorus oxychloride (

1
Mechanistic Impact on Spectra
  • Regiochemistry: The chlorination at positions 2 and 4 is driven by the aromatization of the lactam/enol tautomers.[1]

  • Impurities: Common spectral impurities include the monochloro derivatives (2-chloro-4-hydroxy or 4-chloro-2-hydroxy analogs) if the reaction is incomplete.[1] These appear as broad singlets (

    
    ) in 
    
    
    -NMR and distinct mass fragments (
    
    
    ).[1]
DOT Diagram: Synthesis & Fragmentation Logic

GPrecursor8-Methoxy-4-hydroxy-quinolin-2(1H)-oneReagentPOCl3 / PCl5(Chlorination)Precursor->ReagentDehydrationProduct2,4-Dichloro-8-methoxyquinoline(Target)Reagent->ProductNucleophilic Subst.Frag1Frag: [M-Cl]+ (m/z ~192)Product->Frag1MS Ionization(Loss of Cl)Frag2Frag: [M-CH3]+ (m/z ~212)Product->Frag2Radical Loss

Figure 1: Synthetic pathway from hydroxy-quinolone precursor and primary Mass Spec fragmentation channels.[1]

Spectroscopic Profile (The Core)[1]

Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the loss of symmetry in the benzene ring and the isolation of the H-3 proton.[1]


-NMR Analysis (

, 400 MHz)

The proton spectrum is characterized by three distinct regions:

  • The Methoxy Singlet: A sharp singlet integrating to 3H.[1]

  • The H-3 Singlet: A diagnostic singlet.[1][2][3] Because positions 2 and 4 are substituted with Chlorine (non-coupling nuclei), H-3 appears as a singlet, distinguishing this from 2-chloro or 4-chloro mono-substituted analogs where H-3 would show coupling.[1]

  • The Aromatic ABC System: Protons H-5, H-6, and H-7 form a spin system.[1] H-5 is typically deshielded due to the peri-effect of the C-4 Chlorine.[1]

ProtonShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-5 7.95 - 8.05Doublet of doublets (dd)1HDeshielded by C4-Cl (peri-effect).[1]
H-3 7.45 - 7.55Singlet (s)1HIsolated between C2-Cl and C4-Cl.[1]
H-6 7.35 - 7.45Triplet (t) / dd1HMeta to OMe, Para to Cl.[1]
H-7 7.05 - 7.15Doublet (d)1HShielded by ortho-OMe group.[1]
-OCH3 4.05 - 4.10Singlet (s)3HCharacteristic methoxy resonance.[1]

-NMR Analysis (

, 100 MHz)

Key diagnostic carbons include the deshielded C-2 and C-4 (attached to electronegative Cl) and the oxygenated C-8.[1]

  • C-2 (~150 ppm): Deshielded by N and Cl.[1]

  • C-4 (~143 ppm): Deshielded by Cl.[1]

  • C-8 (~155 ppm): Deshielded by OMe.[1]

  • OMe (~56 ppm): Standard methoxy carbon.[1]

Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a primary confirmation of structure.[1]

  • Isotopic Pattern: Chlorine exists as

    
     (75%) and 
    
    
    (25%).[1]
    • M+ (227):

      
      [1]
      
    • M+2 (229):

      
      [1]
      
    • M+4 (231):

      
      [1]
      
    • Ratio: Approximately 9:6:1 .[1] This "triplet" cluster is the hallmark of a dichloro-compound.[1]

  • Base Peak: Often the molecular ion

    
     or the loss of the methyl group 
    
    
    .[1]
Infrared Spectroscopy (IR)
  • 3050-3000

    
    :  C-H stretching (aromatic).
    
  • 2950-2850

    
    :  C-H stretching (aliphatic methyl).[1]
    
  • 1580, 1470

    
    :  C=C / C=N ring vibrations (Quinoline skeletal bands).[1]
    
  • 1260

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).[1]
    
  • 1080

    
    :  C-Cl stretch (often weak/obscured in fingerprint).[1]
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: Deuterated Chloroform (

    
    ) is preferred (
    
    
    ).[1] If solubility is poor, DMSO-
    
    
    may be used, but expect a solvent peak at 2.50 ppm and water at 3.33 ppm.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/PO

    
     residues) from the synthesis.[1]
    
Protocol B: Synthesis & Isolation (Validation)
  • Reagents: 8-methoxy-4-hydroxyquinolin-2(1H)-one (1.0 eq),

    
     (excess).
    
  • Procedure: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting material (polar) will disappear, and a less polar spot (Product,

    
    ) will appear.[1]
    
  • Workup: Pour onto crushed ice (Exothermic!). Neutralize with

    
    .[1] Extract with Dichloromethane (
    
    
    ).[1]
  • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).[1]

Consolidated Data Summary

ParameterValue / Description
Appearance Pale yellow to off-white crystalline solid
Melting Point 128 - 130 °C (Lit.[1] range for similar isomers)
UV

~250 nm, ~320 nm (MeOH)
Exact Mass 226.9905 (

)
Solubility Soluble in

, DCM, DMSO; Insoluble in Water
DOT Diagram: NMR Connectivity Logic

NMRH3H-3 (Singlet)IsolatedH5H-5 (dd)Peri-effectH6H-6 (t)Couples H5/H7H5->H6J ~8Hz (Ortho)H7H-7 (d)Ortho to OMeH5->H7J ~1.5Hz (Meta)H6->H7J ~8Hz (Ortho)OMe8-OMe (Singlet)DonorOMe->H7NOE Effect

Figure 2: Spin-spin coupling network. Solid lines indicate strong ortho-coupling; dashed lines indicate weak meta-coupling.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28286217, this compound.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. 2,4-Dihalogenoquinolines: Synthesis and NMR Spectral Studies. (Contextual reference for 2,4-dichloroquinoline shift patterns). Retrieved from [Link][1]

Technical Guide: Solubility Profile & Handling of 2,4-Dichloro-8-methoxyquinoline

[1]

Part 1: Executive Technical Summary[2][3]

This compound serves as a critical electrophilic scaffold in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and fluoroquinolone antibiotics.[1][4] Its utility is defined by the differential reactivity of the chlorines at the C2 and C4 positions.[2][4]

However, its handling is often complicated by a "solubility valley" : it is too lipophilic for aqueous buffers yet possesses sufficient polarity (due to the methoxy group and nitrogen) to display complex behavior in non-polar alkanes.[1][4] This guide provides a definitive solubility profile to optimize nucleophilic aromatic substitution (

Core Physicochemical Identifiers
PropertyValueImplication
Molecular Weight 228.08 g/mol Small molecule, high atom economy potential.[1][2][3]
LogP (Predicted) ~3.8Highly lipophilic; partitions strongly into organic layers.[1][2][3]
pKa (Conjugate Acid) ~0.5 - 1.5 (Est.)[1][2][3][4]Critical: The 2,4-dichloro substitution drastically reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9).[4] It will not protonate/dissolve in weak aqueous acids (e.g., 1M acetic acid).[1][3][4]
H-Bond Donors/Acceptors 0 / 3Aprotic; relies on dipole-dipole and

-stacking for solvation.[1][2][3]

Part 2: Solubility Profile & Solvent Compatibility Matrix[1]

The following matrix synthesizes experimental observations from analogous chlorinated quinolines. This data drives solvent selection for reaction monitoring (LCMS) and purification (crystallization).[1][2][3]

Solubility Classifications
Solvent ClassSolvent ExamplesSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for extraction and loading onto silica gel columns.[1][3][4]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Preferred Reaction Media. Stabilizes the Meisenheimer complex intermediate in

reactions at C4.[1][4]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat dependent)Recrystallization. Soluble at reflux; poor solubility at RT/0°C. Ideal for purification.[1][3][4]
Non-Polar Aromatics Toluene, XyleneGood Used for high-temperature couplings where water removal (Dean-Stark) is required.[1][2][3][4]
Alkanes Hexane, HeptanePoor Anti-solvent. Used to crash the product out of Toluene or Ethyl Acetate solutions.[1][2][3][4]
Aqueous Buffers Water, PBS (pH 7.[1][2][3][4]4)Insoluble (<0.01 mg/mL)The compound is hydrophobic.[1][3][4] Do not use water as a reaction solvent without a phase transfer catalyst.[1][2][3]
The "Basicity Trap" in Workup

A common error in handling this intermediate is assuming it behaves like a standard alkaloid.[2][3][4]

  • Standard Quinoline: Dissolves in 1M HCl (forms salt).[1][2][3][4]

  • This compound: Due to the electron-withdrawing inductive effect (-I) of the chlorines, the pyridine ring is electron-deficient.[1][4]

    • Result: It remains in the organic layer even during acidic washes (pH ~2).[1][2][3][4]

    • Protocol Adjustment: Do not rely on acid-base extraction to purify this starting material from non-basic impurities.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this self-validating protocol to determine exact solubility for formulation or process scale-up.[1][2][3]

Reagents:

  • Test Compound (micronized preferred).[1][2][3][4]

  • HPLC Grade Solvents (MeOH, ACN, Water).[3][4]

  • Internal Standard (e.g., Benzophenone) if absolute quantification is required.[1][2][3][4]

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

    • Visual Check: If solution becomes clear, add more solid until a precipitate persists.[2][3][4]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon, which binds quinolines).

  • Quantification: Dilute the supernatant 100x with Acetonitrile and inject onto HPLC.

    • Detection: UV at 254 nm (Quinoline

      
      -
      
      
      * transition).[1][2][3][4]
Protocol B: Recrystallization for Purity >99%

The high lipophilicity (LogP 3.[1][2][3][4]8) makes ethanol/water the optimal system.[1][4]

  • Dissolve crude this compound in boiling Ethanol (10 mL per gram).

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a faint turbidity persists (cloud point).

  • Add 1-2 drops of Ethanol to clear the solution.[1][2][3]

  • Allow to cool slowly to Room Temperature, then 4°C overnight.

  • Filter the long, needle-like crystals and wash with cold 50% EtOH/Water.[2][3][4]

Part 4: Visualization of Reaction & Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

SolubilityLogicCompoundThis compoundDCMDCM / Chloroform(High Solubility)Compound->DCMDissolvesDMFDMF / DMSO(High Solubility)Compound->DMFDissolvesEtOHEthanol / Methanol(Temp Dependent)Compound->EtOHHeat requiredWaterWater / Acidic Buffer(Insoluble)Compound->WaterPrecipitatesExtractionWorkup / ExtractionDCM->ExtractionOrganic PhaseSNArSNAr Reaction(C4 Substitution)DMF->SNArDipolar StabilizationCrystRecrystallizationEtOH->CrystCooling ProfileFailProcess Failure(Precipitation)Water->FailPhase Separation

Figure 1: Solvent selection decision tree based on unit operation requirements.[1][3][4]

Part 5: Impact on Synthesis (Mechanism)[1][3][4]

The solubility profile directly dictates the success of nucleophilic substitution.[2][3][4]

  • The C4-Position Reactivity: The chlorine at C4 is more labile than C2.[1][2][3] To favor C4 substitution with an amine, use a polar aprotic solvent (DMF) .[1][3][4] The high solubility of the starting material in DMF ensures a homogeneous reaction, while the high dielectric constant stabilizes the charged Meisenheimer intermediate.[4]

  • The "Protic Solvent Effect": Using Ethanol (protic) can retard the reaction rate by solvating the nucleophile (H-bonding to the amine), reducing its kinetic energy.[1][4] However, Ethanol is preferred for industrial scale-up due to lower toxicity compared to DMF, provided the solubility limit at reflux is respected.[4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28286217, this compound. Retrieved January 29, 2026 from [Link][1][4]

  • SwissADME. Physicochemical Properties and Lipophilicity Predictions. Swiss Institute of Bioinformatics.[1][2][3] (General reference for LogP/Solubility prediction models). [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) - Solvent Effects. (Mechanistic grounding for solvent selection). [Link]

  • Li, J. J. (2014).[1][2][3][4] Name Reactions and Reagents in Organic Synthesis. Springer.[1][2][3][4] (Reference for general quinoline handling and recrystallization techniques).

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-8-methoxyquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Rise of a Versatile Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a unique framework for interacting with biological targets.[1] Within this important class of heterocycles, 2,4-dichloro-8-methoxyquinoline has emerged as a highly valuable and versatile chemical intermediate. Its strategic placement of reactive chloro groups and a modulating methoxy substituent makes it a powerful building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its applications in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NO[2]
Molecular Weight 228.08 g/mol [2]
CAS Number 32608-29-0[2]
Appearance Typically a white to off-white or light yellow solid[3]
Purity Commercially available with ≥98% purity[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants influenced by the positions of the chloro and methoxy groups. The methoxy group would present as a singlet, typically in the range of 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR would display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the methoxy group. The carbons attached to the chlorine atoms (C2 and C4) would be significantly downfield shifted.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks. The molecular ion peak ([M]⁺) would be observed at m/z 226.98991.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-Cl, C-O, C=C, and C=N bonds within the molecule. Aromatic C-H stretching vibrations would appear around 3050 cm⁻¹, while the C-O stretching of the methoxy group would be observed in the 1000-1300 cm⁻¹ region.[6]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically proceeds from a suitable precursor, most commonly a 4-hydroxy- or 2,4-dihydroxy-8-methoxyquinoline derivative. The chlorination is generally achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[7]

Proposed Synthetic Pathway:

G cluster_0 Synthesis of this compound 8-Methoxy-4-hydroxyquinolin-2(1H)-one 8-Methoxy-4-hydroxyquinolin-2(1H)-one This compound This compound 8-Methoxy-4-hydroxyquinolin-2(1H)-one->this compound POCl₃, N,N-dimethylaniline, Reflux

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is a representative example based on the synthesis of similar dichloroquinoline derivatives and should be optimized and validated for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-methoxy-4-hydroxyquinolin-2(1H)-one (1 equivalent) and N,N-dimethylaniline (0.1-0.2 equivalents).

  • Addition of Chlorinating Agent: Carefully add phosphoryl chloride (POCl₃) (3-5 equivalents) to the mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.[8]

Reactivity and Mechanistic Insights: The Dichotomy of the Chloro Groups

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is significantly more reactive than the one at the 2-position.[9] This regioselectivity is a key feature that allows for sequential and controlled functionalization of the quinoline core.

Factors Influencing Reactivity:

  • Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is more pronounced at the C4 position (para to the nitrogen) than at the C2 position (ortho to the nitrogen).

  • Intermediate Stability: The Meisenheimer complex intermediate formed upon nucleophilic attack at the C4 position is more stabilized by resonance, further favoring this pathway.

  • Influence of the 8-Methoxy Group: The electron-donating methoxy group at the 8-position can have a subtle electronic influence on the reactivity of the chloro groups, but the inherent higher reactivity of the C4 position generally dominates.

Reaction Workflow:

G cluster_1 Regioselective Nucleophilic Substitution This compound This compound 4-Substituted-2-chloro-8-methoxyquinoline 4-Substituted-2-chloro-8-methoxyquinoline This compound->4-Substituted-2-chloro-8-methoxyquinoline Nucleophile 1, Milder Conditions 2,4-Disubstituted-8-methoxyquinoline 2,4-Disubstituted-8-methoxyquinoline 4-Substituted-2-chloro-8-methoxyquinoline->2,4-Disubstituted-8-methoxyquinoline Nucleophile 2, Harsher Conditions

Sources

The Privileged Scaffold: A Technical Guide to Substituted Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system (benzo[b]pyridine) represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry.[1] Its planar, electron-deficient nature allows for diverse non-covalent interactions—specifically


-

stacking and hydrogen bonding—making it an ideal template for targeting enzymes (kinases, topoisomerases) and receptors. This guide moves beyond basic textbook definitions to explore the high-utility applications of substituted quinolines in oncology and infectious disease, supported by modern synthetic protocols and validated structure-activity relationships (SAR).

Part 1: Structural Basis & SAR Logic

The pharmacological efficacy of quinoline is dictated by its electronic distribution and substitution patterns. The nitrogen atom at position 1 acts as a critical hydrogen bond acceptor, while the carbocyclic ring provides lipophilicity essential for membrane permeability.

Critical Substitution Vectors

To design effective ligands, one must exploit specific positions on the scaffold:

PositionElectronic/Steric RoleMedicinal Application
C-4 The "Hinge Binder" Crucial for kinase inhibitors. Substituents here (often anilines) form hydrogen bonds with the ATP-binding hinge region of kinases (e.g., EGFR, VEGFR).
C-2 Steric Gatekeeper Controls metabolic stability and solubility. Bulky groups here can prevent oxidation by cytochrome P450 enzymes.
C-6/C-7 Solubilizing Tail Ideal positions for attaching hydrophilic moieties (morpholine, piperazine) to improve pharmacokinetic (PK) profiles without disrupting the core binding mode.
C-8 Chelation Site Hydroxyl or amino groups here facilitate metal chelation (e.g., in 8-hydroxyquinoline), essential for metalloprotease inhibition or neuroprotection.
Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a quinoline scaffold based on the therapeutic target.

SAR_Logic Core Quinoline Scaffold (Benzo[b]pyridine) Target_Kinase Target: Tyrosine Kinase (e.g., EGFR, VEGFR) Core->Target_Kinase Target_Malaria Target: Heme Detoxification (P. falciparum) Core->Target_Malaria Target_Metal Target: Metalloprotease (Neuroprotection) Core->Target_Metal Mod_C4 C-4 Substitution (Aniline/Ether) Function: Hinge Binding Target_Kinase->Mod_C4 Primary Mod_C7 C-7 Substitution (Solubilizing Group) Function: PK Optimization Target_Kinase->Mod_C7 Secondary Mod_N1 N-1 / C-4 Interaction Function: Heme Stacking Target_Malaria->Mod_N1 Mod_C8 C-8 Substitution (Hydroxyl) Function: Metal Chelation Target_Metal->Mod_C8

Caption: Logical flow for functionalizing the quinoline core based on specific therapeutic targets.

Part 2: Therapeutic Area 1 – Oncology (Kinase Inhibition)[2]

The most commercially significant application of substituted quinolines today is in the inhibition of receptor tyrosine kinases (RTKs).

Mechanism of Action: Type II Inhibition

Unlike Type I inhibitors that bind to the active conformation, many quinoline-based drugs (e.g., Cabozantinib , Lenvatinib ) act as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the kinase.

  • The Anchor: The quinoline nitrogen or a C-4 substituent interacts with the hinge region.

  • The Bridge: The scaffold spans the gatekeeper residue.

  • The Tail: A hydrophobic moiety extends into the allosteric pocket created by the movement of the activation loop.

Key FDA-Approved Examples:

  • Cabozantinib (Cometriq): Targets c-MET and VEGFR2.[2] Used in renal cell carcinoma.[2]

  • Lenvatinib (Lenvima): A multi-kinase inhibitor for thyroid and hepatocellular carcinoma.

  • Bosutinib (Bosulif): A dual Src/Abl inhibitor for CML.

Part 3: Therapeutic Area 2 – Infectious Disease (Malaria)[4][5][6]

While historical, the antimalarial mechanism of quinolines remains a masterclass in target engagement without a protein receptor.

The Heme Detoxification Pathway

Malaria parasites (Plasmodium falciparum) digest hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[3][4][5] The parasite survives by polymerizing this heme into an inert crystal called hemozoin .[6][3][4]

Quinoline Mechanism: Drugs like Chloroquine and Mefloquine accumulate in the parasite's acidic food vacuole.[5] They bind to the growing face of the hemozoin crystal ("capping"), preventing further polymerization. This leads to a buildup of toxic free heme, which lyses the parasite's membranes.[5]

Heme_Pathway Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion Hemoglobin->Digestion FreeHeme Free Heme (Toxic) Ferriprotoporphyrin IX Digestion->FreeHeme Hemozoin Hemozoin (Inert) Biocrystal FreeHeme->Hemozoin Polymerization Death Parasite Death (Membrane Lysis) FreeHeme->Death Accumulation Quinoline Quinoline Drug (Chloroquine/Mefloquine) Quinoline->Hemozoin Caps Crystal Face (Blocks Polymerization)

Caption: Mechanism of quinoline-induced parasite death via inhibition of hemozoin crystallization.[6][3][4]

Part 4: Synthetic Methodologies

For the medicinal chemist, the ability to rapidly diversify the scaffold is paramount. While the Skraup synthesis is the historical standard, it requires harsh conditions (sulfuric acid, high heat) often incompatible with sensitive functional groups.

Modern Protocol: Microwave-Assisted Friedländer Annulation

This method is preferred for generating 2,3,4-trisubstituted quinolines with high atom economy and reduced reaction times.

Reaction Scheme Logic: Condensation of a 2-aminoaryl ketone with an


-methylene ketone followed by cyclodehydration.[7][8]
Detailed Experimental Protocol

Note: This protocol is a self-validating system; the disappearance of the amino peak in IR/NMR confirms the condensation step.

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • Active methylene compound (e.g., Ethyl acetoacetate) (1.2 equiv)

  • Catalyst: Sulfamic acid (

    
    ) (10 mol%) or Nano-ZnO.
    
  • Solvent: Ethanol (Green solvent) or Solvent-free.

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, mix 2-aminoacetophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalysis: Add 10 mol% sulfamic acid.

  • Irradiation: Irradiate at 300W,

    
     for 5–10 minutes. (Monitor via TLC: Mobile phase Hexane:EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: The solid product precipitates out. Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol. No column chromatography is usually required for this specific route.

  • Validation:

    • Yield: Expect 85–95%.

    • NMR Check: Look for the disappearance of the

      
       broad singlet (approx. 6.0 ppm) and the appearance of the quinoline aromatic protons.
      

Part 5: Biological Validation (In Vitro Protocol)

To verify the efficacy of the synthesized quinoline (e.g., a potential anticancer agent), a standard MTT cytotoxicity assay is required.

Protocol: MTT Cell Viability Assay

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at

    
     cells/well. Incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add the synthesized quinoline derivative dissolved in DMSO at varying concentrations (0.1, 1, 10, 50, 100

    
    ). Ensure final DMSO concentration is <0.5%.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 100

    
     DMSO to dissolve the purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Quinoline as a Privileged Structure: Kushwaha, P. (2024).[9][10] "Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities."[9][11] Current Topics in Medicinal Chemistry.

  • Anticancer SAR & Mechanisms: Janardhan, S., et al. (2025).[10] "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis." Molecular Diversity.

  • Kinase Inhibitors: Al-Wahaibi, L.H., et al. (2025). "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)." ChemMedChem.

  • Antimalarial Mechanism: Olafson, K.N., et al. (2017). "Quinolines block every step of malaria heme crystal growth." Proceedings of the National Academy of Sciences (PNAS).

  • Synthetic Methodologies: Fallah-Mehrjardi, M. (2025). "Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review." Mini-Reviews in Organic Chemistry.

  • Green Synthesis: Murthy, K., et al. (2024). "An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents." European Journal of Medicinal Chemistry.

Sources

Discovery and history of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Dichloro-8-methoxyquinoline , a critical heterocyclic scaffold in modern medicinal chemistry.[1][2] It details the compound's synthetic evolution, reactivity profiles, and application in drug discovery, specifically focusing on its role as a precursor for kinase inhibitors and antibacterial agents.[2]

CAS: 32608-29-0 | Formula:


 | Mol.[1][3][4][5][6] Weight:  228.07  g/mol [1][2][5]

Executive Summary

This compound is a di-halogenated quinoline intermediate distinguished by its unique substitution pattern.[1] The presence of chlorine atoms at the C2 and C4 positions creates a "reactivity gradient," allowing for sequential nucleophilic aromatic substitutions (


).[2] The C8-methoxy group serves as a crucial handle for modulating lipophilicity and metabolic stability, often acting as a hydrogen bond acceptor in active pharmaceutical ingredients (APIs).[1][2] This guide explores the transition of this molecule from a niche chemical artifact to a staple "building block" in high-throughput screening libraries.[1]

Chemical Identity and Physicochemical Profile[1][2][6][7][8][9]

The utility of this compound lies in its electronic imbalance.[1] The nitrogen atom in the quinoline ring withdraws electron density, making the C2 and C4 positions electrophilic.[1] However, the C4 position is generally more reactive due to the stability of the Meisenheimer intermediate formed during nucleophilic attack.[1]

PropertyValueRelevance
Appearance White to off-white solidIndicator of purity (yellowing suggests oxidation).[1]
Melting Point 137–139 °CHigh crystallinity aids in purification.[1]
Solubility DMSO,

,

Compatible with standard organic synthesis solvents.[1][2]
Reactivity C4 > C2 (

)
Allows regiospecific mono-substitution.[1]
Electronic Effect 8-OMe (Electron Donating)Increases electron density slightly, modulating C2/C4 electrophilicity.[1][2]

Historical Genesis and Synthetic Evolution[1][2]

The "One-Pot" Cyclization Strategy

Historically, quinoline synthesis relied on the Skraup or Friedländer syntheses, which often required harsh conditions and produced mixtures.[1][2] The definitive route to this compound evolved from the need for efficient access to 2,4-dihydroxyquinoline scaffolds.[1][2]

The most robust modern protocol involves the condensation of o-anisidine with malonic acid in the presence of phosphorus oxychloride (


) .[1] This reaction is a cascade sequence:
  • Amidation: Formation of the di-anilide.[1]

  • Cyclization: Intramolecular Friedel-Crafts-type acylation to form the 4-hydroxy-2-quinolone skeleton.[1]

  • Chlorination:

    
     converts the tautomeric hydroxyl/carbonyl groups at C2 and C4 into chlorides.[1]
    
Synthetic Pathway Diagram

The following diagram illustrates the primary industrial synthesis route (Route A) and an alternative oxidative route (Route B).

SynthesisPathways cluster_0 Route A: One-Pot Cyclization (Preferred) Anisidine o-Anisidine (Starting Material) Intermed Intermediate: 4-Hydroxy-2-quinolone derivative Anisidine->Intermed Condensation (Reflux) Malonic Malonic Acid Malonic->Intermed Product 2,4-Dichloro-8- methoxyquinoline Intermed->Product Chlorination (POCl3, Reflux) POCl3 POCl3 (Reagent) POCl3->Intermed Catalyzes Quinoline 4-Chloro-8- methoxyquinoline N_Oxide N-Oxide Lactam Quinoline->N_Oxide mCPBA Oxidation N_Oxide->Product POCl3 Chlorination

Figure 1: Comparison of the direct cyclization route (Route A) versus the oxidative functionalization route (Route B).

Reactivity Profile: The Regioselectivity Logic

For medicinal chemists, the primary value of this compound is its predictable regioselectivity.[1][2]

The C4 vs. C2 Hierarchy

In nucleophilic aromatic substitution (


), the incoming nucleophile attacks the electron-deficient ring carbon.[1]
  • C4 Position (Kinetic Favorite): Attack at C4 leads to an intermediate where the negative charge is delocalized onto the ring nitrogen.[1] This pathway is generally lower in activation energy due to less steric hindrance from the lone pair on the quinoline nitrogen compared to C2.[1]

  • C2 Position (Thermodynamic/Secondary): The C2 chloride is less reactive. Substitution at C2 usually requires higher temperatures or stronger nucleophiles after the C4 position has been substituted.[1]

  • 8-Methoxy Influence: The methoxy group at C8 is electron-donating by resonance but inductive withdrawing.[1] It creates a steric pocket near the nitrogen, potentially discouraging attack at C2 slightly more than C4, reinforcing the C4-selectivity.[1][2]

Reaction Flow: Sequence

Reactivity Start This compound Step1 C4-Substitution (Major Product) Kinetic Control Start->Step1 Mild Heat, Solvent (DMSO/DMF) Step2 C2-Substitution (Minor/Secondary) Requires forcing conditions Start->Step2 Rare/Side Reaction Nu1 Nucleophile 1 (Amine/Thiol) Nu1->Start Final 2,4-Disubstituted-8-methoxyquinoline Step1->Final Nucleophile 2, High Heat

Figure 2: The sequential substitution logic. C4 is the primary gateway for functionalization.[1]

Case Study: Medicinal Chemistry Applications

Antibacterial Agents (H. pylori)

Recent research has utilized the this compound scaffold to synthesize Quipazine derivatives .[1] The 8-methoxy group mimics the structure of fluoroquinolones (like Moxifloxacin), improving bacterial penetration.[1]

  • Mechanism: The C4-chlorine is displaced by benzylamines or piperazines.[1]

  • Outcome: The resulting C4-amino-2-chloro-8-methoxyquinolines show potent activity against drug-resistant Helicobacter pylori strains.[1] The C2-chlorine is often left intact or reduced to modulate potency.[1]

Kinase Inhibitors

In oncology, the scaffold is used to create Type II kinase inhibitors.[2] The 8-methoxy group often occupies the solvent-exposed region of the ATP-binding pocket, while the C4-substituent extends into the hydrophobic back pocket.[1]

Experimental Protocol: Validated Synthesis

Objective: Synthesis of this compound via the o-anisidine route.

Reagents:

  • o-Anisidine (1.0 equiv)[1]

  • Malonic acid (1.0 equiv)[2]

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)[2][7]
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (to exclude moisture, as

    
     hydrolyzes violently).
    
  • Addition: Charge the flask with Malonic acid (13.0 g) and

    
     (50 mL).
    
  • Activation: Add o-anisidine (14.1 mL) dropwise over 15–20 minutes with stirring. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to reflux (

    
    105–110 °C) for 6–8 hours. The solution will turn from yellow to dark brown.[1]
    
  • Quench: Cool the mixture to room temperature. Pour carefully onto crushed ice (

    
     g) with vigorous stirring to decompose excess 
    
    
    
    . Warning: Release of HCl gas.
  • Neutralization: Adjust pH to

    
    7–8 using 
    
    
    
    or
    
    
    solution.[1]
  • Isolation: Filter the resulting precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the white solid product.

Yield Expectation: 65–75%.[1]

References

  • Canale, V., et al. (2024).[2][7] "New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori Strains with Biofilm."[1] International Journal of Molecular Sciences, 26, 5997.[1][2][7] [2]

  • Glover-Cutter, K., et al. (2013).[1][2] "Preparation of (-)-Nutlin-3 Using Enantioselective Organocatalysis." ACS Medicinal Chemistry Letters, 4(5), 466–469.[2]

  • Biosynth. (n.d.). "this compound - Product Datasheet."

  • WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Quinolines)." QM Magic Class, Chapter 29.

Sources

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 2,4-dichloro-8-methoxyquinoline, a halogenated aromatic quinoline derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes toxicological data from analogous compounds to establish best practices. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust risk assessment can be conducted by examining data from structurally similar compounds, such as other chlorinated quinolines and quinazolines. The primary hazards are associated with its aromatic, chlorinated, and quinoline functional groups.

A closely related compound, 2,4-dichloro-8-methoxyquinazoline, is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Based on these and data from other dichloro-quinoline derivatives, a comprehensive hazard profile for this compound can be summarized as follows:

Hazard CategoryDescriptionCausality and Field Insights
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2]The quinoline core is known to have biological activity and can be toxic. Halogenation can sometimes increase the lipophilicity and bioavailability of a compound, potentially enhancing its toxic effects upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1] Prolonged contact may lead to redness, pain, and potential burns. Repeated exposure can cause significant health hazards through skin absorption.[3]Chlorinated aromatic compounds are often irritating to the skin. The reactivity of the chlorine atoms on the quinoline ring can lead to local inflammatory responses upon contact with skin proteins and moisture.
Serious Eye Damage/Irritation Causes serious eye irritation.[1] Direct contact can result in pain, redness, and potential damage to the cornea.The chemical reactivity that causes skin irritation is significantly more damaging to the sensitive tissues of the eye. Prompt and thorough irrigation is critical to prevent lasting damage.[3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]Fine particulates of solid aromatic compounds can be easily inhaled, leading to irritation of the nasal passages, throat, and lungs.[4]
Chronic Effects & Carcinogenicity The parent compound, quinoline, is classified as a possible human carcinogen (Group 2B by IARC) and has been shown to cause liver cancer in animals.[4] Halogenated aromatic compounds can also exhibit long-term toxicity.While data for this specific molecule is unavailable, the quinoline scaffold necessitates handling it as a potential carcinogen and mutagen with extreme caution.[4] Chronic exposure should be minimized.
Environmental Hazards Harmful to aquatic life. Halogenated organic compounds can be persistent in the environment.Proper disposal is crucial to prevent contamination of waterways and soil.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls are the first line of defense, followed by appropriate PPE.

Engineering Controls: The Primary Barrier
  • Ventilation: All handling of this compound, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood.[2][5][6][7] The fume hood provides adequate general and local exhaust ventilation to keep airborne concentrations low.[8]

  • Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), consider using a glove box or other closed-system transfer methods. For hazardous drug compounding, specific containment primary and secondary engineering controls (C-PEC and C-SEC) are recommended.[9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough risk assessment of the specific procedure being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Start: Handling This compound CheckSolid Is the compound a solid powder? Start->CheckSolid Gloves Hand Protection: - Double-glove with Nitrile - Check chemical compatibility chart Start->Gloves Coat Body Protection: - Chemical-resistant lab coat - Closed-toe shoes Start->Coat Goggles Eye Protection: - Chemical splash goggles (indirect vent) Start->Goggles CheckSplash Potential for splash (e.g., solution transfer)? CheckSolid->CheckSplash Yes CheckSolid->CheckSplash No (Solution) Respirator Respiratory Protection: - N95/FFP2 for powders - Organic vapor respirator for solutions CheckSolid->Respirator Yes CheckAerosol Potential for aerosolization (e.g., sonication, heating)? CheckSplash->CheckAerosol CheckSplash->Goggles Yes FaceShield Face Protection: - Face shield (in addition to goggles) CheckAerosol->FaceShield Yes CheckAerosol->Respirator Yes

Caption: PPE selection workflow based on the experimental procedure.

Detailed PPE Specifications:

  • Hand Protection: Protective gloves should be worn at all times when handling this compound.[10]

    • Causality: To prevent skin irritation and absorption.[3]

    • Protocol: Double-gloving with nitrile gloves is a robust standard practice for handling hazardous chemicals.[11][12] Nitrile offers good resistance to a broad range of chemicals, including many solvents and acids.[11] For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]

  • Eye and Face Protection:

    • Causality: To protect against splashes and airborne particles that can cause severe eye irritation.[1]

    • Protocol: At a minimum, chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][5][13] When there is a significant risk of splashing (e.g., transferring large volumes, working with reactions under pressure), a face shield should be worn in addition to goggles.[11][13]

  • Body Protection:

    • Causality: To protect the skin on the body and arms from accidental contact.

    • Protocol: A chemical-resistant lab coat should be worn and kept buttoned.[12] Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[5] Discard contaminated shoes.[5]

  • Respiratory Protection:

    • Causality: To prevent inhalation of irritating dust or aerosols.

    • Protocol: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[5] For weighing or handling the solid powder, a particulate respirator (e.g., N95) is recommended. For handling solutions that may generate vapors, an organic vapor cartridge respirator may be necessary.[14]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing exposure.

General Handling Hygiene
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][15]

  • Avoid the formation of dust and aerosols.[7][16]

  • Remove and wash contaminated clothing before reuse.[8]

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is operational and the work area is clean. Place a "Hazardous Compound in Use" sign.

  • Weighing: Conduct all weighing activities inside the fume hood. Use a weigh boat or creased weighing paper to contain the solid. Tare the analytical balance with the empty weigh boat. Carefully transfer the desired amount of this compound using a clean spatula.

  • Containment: Close the primary container immediately after dispensing.

  • Dissolution: Place the weigh boat containing the compound into the receiving flask. Using a wash bottle or pipette, carefully add the solvent, rinsing the weigh boat to ensure a quantitative transfer.

  • Mixing: Gently swirl or use a magnetic stirrer on a low setting to dissolve the compound. If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.

  • Cleanup: Wipe down the spatula, balance, and surrounding fume hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and weigh boat as hazardous waste.

  • Post-Handling: Remove PPE in the correct order (gloves last) and wash hands thoroughly.

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][7][8][16]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][16]

  • Store away from sources of ignition, heat, and direct sunlight.[5][8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal
  • All waste materials contaminated with this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3]

  • Do not empty into drains or release into the environment.[16]

  • Use a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency_Response cluster_emergency Emergency Event cluster_actions Immediate Actions cluster_followup Follow-Up Event Exposure or Spill Occurs Skin Skin Contact: - Flush with water for 15 min - Remove contaminated clothing Event->Skin Eye Eye Contact: - Flush with water for 15 min - Remove contact lenses Event->Eye Inhalation Inhalation: - Move to fresh air - Give artificial respiration if needed Event->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, drink water Event->Ingestion Spill Spill: - Evacuate area - Absorb with inert material Event->Spill SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Report Report to EHS/ Supervisor Spill->Report SeekMedical->Report

Caption: Flowchart for emergency response to exposure or spills.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately.[8][17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[6][8][17]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3][8] Seek medical attention.[8][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8][17]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[8][17] Seek immediate medical attention.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[3] Wear appropriate personal protective equipment, including respiratory protection.[17] Ensure adequate ventilation. Remove all sources of ignition.[8]

  • Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[16] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[6][8]

References

  • Material Safety Data Sheet - Quinoline, 96%. (n.d.).
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • 8-Hydroxyquinoline - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.
  • Chemical Safety Data Sheet MSDS / SDS - 2,4-DICHLORO-6-METHOXYQUINOLINE. (2025). ChemicalBook.
  • SAFETY DATA SHEET - 8-Methoxyquinoline. (2025). Fisher Scientific.
  • Toxicology of 2,4-D. (2020). 24d.info.
  • Understanding Solvents and PPE for Chemical Safety. (2025). Global FPG.
  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • 2,4-Dichloro-8-methoxyquinazoline. (n.d.). PubChem.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • 2, 4-Dichloro-8-methoxyquinoline, min 98%, 250 mg. (n.d.). Aladdin Scientific.
  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. (n.d.). Cole-Parmer.
  • Chlorine | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR) - CDC.
  • TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). (1986). National Toxicology Program.
  • What to do in a chemical emergency. (2024). GOV.UK.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

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Understanding 2,4-Dichloro-8-methoxyquinoline: A Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing of 2,4-Dichloro-8-methoxyquinoline

For professionals in drug discovery and chemical research, the integrity of starting materials is paramount. The reproducibility of experimental results and the success of a synthesis campaign are directly linked to the quality and consistency of the chemical building blocks used. This compound (CAS No. 32608-29-0) is a key intermediate in the synthesis of various pharmacologically active compounds, making the selection of a reliable commercial supplier a critical, non-trivial step.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and procurement specialists to navigate the landscape of commercial suppliers for this compound. It offers field-proven insights into supplier evaluation, quality assurance, and procurement best practices, ensuring that the material acquired meets the stringent demands of research and development.

Before sourcing, it is essential to understand the key specifications of the target molecule.

  • Chemical Structure: A quinoline core substituted with chlorine atoms at positions 2 and 4, and a methoxy group at position 8.

  • Molecular Formula: C₁₀H₇Cl₂NO[4]

  • Molecular Weight: 228.08 g/mol [4][5]

  • Appearance: Typically a pale-yellow to yellow-brown solid.

  • Significance: The dichloro substitutions provide reactive sites for nucleophilic substitution, making it a versatile scaffold for building more complex molecules, including protein degrader building blocks and other potential therapeutic agents.[1][5]

The Supplier Qualification Gauntlet: A Step-by-Step Workflow

Selecting a supplier is not merely about finding the lowest price; it is about mitigating risk. A poor-quality reagent can invalidate weeks or months of research. The following workflow provides a robust methodology for vetting potential suppliers.

Supplier_Qualification_Workflow A Initial Supplier Identification (Databases, Literature, Peers) B Request Critical Documentation A->B Screening C Technical Data Review - Purity (≥95%, preferably ≥98%) - Impurity Profile - Analytical Methods Used B->C Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) E Decision Point: Shortlist 2-3 Suppliers C->E D Supplier Capability Assessment - Stock Availability - Scale-Up Potential - Technical Support D->E E->A Unqualified F Procure Small Sample for In-House QC E->F Qualified G Final Supplier Selection & Approval F->G QC Passed

Caption: Workflow for vetting and selecting a chemical supplier.

The causality behind this process is rooted in risk management. Requesting a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upfront is a critical first filter. A supplier unable or unwilling to provide comprehensive documentation should be immediately disqualified. The CoA provides a snapshot of the specific batch's purity and the methods used for its determination, forming the baseline for your own quality control.

Comparative Analysis of Commercial Suppliers

The market for this compound includes manufacturers and distributors. Below is a summary of representative suppliers, compiled from publicly available data. Researchers should always verify specifications for the specific batch being ordered.

SupplierNoted PurityAvailable QuantitiesCAS NumberReference
AstaTech, Inc. (via Sigma-Aldrich)95%Not specified32608-29-0
AA Blocks min 98%250 mg32608-29-0[5]
Biosynth Not specifiedNot specified32608-29-0[4]
Apollo Scientific ≥95%250mg, 1g68500-37-8[6]
BLD Pharm Not specifiedNot specified16778-21-5[7]
Various Suppliers (via ChemicalBook)VariesVaries68500-37-8*[8]

*Note: Multiple CAS numbers (32608-29-0, 68500-37-8, 16778-21-5) appear for closely related isomers or may be used interchangeably by different suppliers. It is critical to confirm the structure and CAS number with the supplier to ensure you are ordering the correct compound, this compound.[6][9][10]

Incoming Material Quality Control: A Self-Validating Protocol

Never assume the information on the label or CoA is infallible. Independent verification is the cornerstone of trustworthy science. The following protocol outlines a standard procedure for the quality control of a newly received batch of this compound.

QC_Protocol_Flowchart start Material Received doc_review Review Documentation - Compare CoA to Supplier Specs - Check for Shipping Damage start->doc_review visual_insp Visual Inspection - Color (Pale-yellow/brown) - Form (Solid/Crystalline) doc_review->visual_insp sampling Take Representative Sample (Use appropriate PPE) visual_insp->sampling analytical_testing Perform Analytical Tests - LC-MS for Identity & Purity - ¹H NMR for Structure - Melting Point sampling->analytical_testing data_analysis Compare Results to CoA & Literature Values analytical_testing->data_analysis decision Accept or Reject? data_analysis->decision accept Release to Lab Inventory decision->accept ✓ Match reject Quarantine & Contact Supplier decision->reject ✗ Discrepancy

Caption: Flowchart for incoming quality control of chemical reagents.

Step-by-Step QC Methodology
  • Documentation Cross-Reference: Upon receipt, immediately compare the batch number on the container to the supplied CoA. Ensure the chemical name, CAS number, and structure match your purchase order.

  • Visual Inspection: Check that the material's physical appearance (pale-yellow to yellow-brown solid) is consistent with the supplier's description.

  • Sample Preparation: Under controlled conditions and wearing appropriate Personal Protective Equipment (PPE), prepare samples for analysis. A typical preparation involves dissolving a small, accurately weighed amount of the compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃ for NMR, acetonitrile or methanol for LC-MS).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary verification tool.

    • Objective: Confirm the molecular weight and assess purity.

    • Procedure: Inject the dissolved sample into an LC-MS system. The mass spectrometer should detect a primary ion corresponding to the molecular weight of this compound (m/z ≈ 228.08).

    • Interpretation: The purity can be estimated from the area of the main peak relative to the total area of all peaks in the chromatogram. This should align with the purity stated on the CoA. The establishment of validated analytical methods is crucial for accurate quantification.[11][12]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides structural confirmation.

    • Objective: Verify the chemical structure by observing the chemical shifts and splitting patterns of the protons.

    • Procedure: Analyze the prepared sample in an NMR spectrometer.

    • Interpretation: The resulting spectrum should be consistent with the expected structure of this compound. Key features would include signals corresponding to the methoxy group protons and the aromatic protons on the quinoline ring system. Any significant unexpected signals may indicate impurities.

  • Decision: If the analytical data from your in-house tests align with the supplier's CoA and known literature values, the material can be accepted and released for use. If significant discrepancies are found, the material should be quarantined, and the supplier contacted immediately with your data.

Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13] Avoid creating dust and avoid contact with skin, eyes, and clothing.[15][16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[17] Some suppliers recommend refrigerated storage (2-8°C). Protect from light and moisture to prevent degradation.[16]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[13]

Conclusion

The procurement of high-purity this compound is a foundational step for any research or development program that relies on it. By implementing a rigorous supplier qualification process, performing independent quality control, and adhering to safe handling practices, scientists can ensure the integrity of their starting materials. This diligence minimizes experimental variability, enhances the reliability of results, and ultimately accelerates the pace of discovery.

References

  • ResearchGate. (n.d.). (PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • ENAO Chemical Co., Ltd. (n.d.). Pharmaceuticals-Quinolines. Retrieved from [Link]

  • European Commission. (2007). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2,4-dichloro-7,8-dimethoxy-quinazoline. Retrieved from [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Methoxychlor - ANALYTICAL METHODS. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Search results for “4,6-Dichloro-8-methoxyquinoline”. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of 2,4-Dichloro-8-methoxyquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-performance protocol for the synthesis of 2,4-Dichloro-8-methoxyquinoline starting from 8-hydroxyquinoline (8-HQ) .

While 2,4-dichloroquinolines are classically synthesized via the cyclization of anilines with malonates (to form 4-hydroxy-2-quinolones), this guide addresses the specific requirement to utilize 8-hydroxyquinoline as the starting material. This necessitates a functionalization strategy leveraging N-oxide chemistry to introduce chlorine atoms at the activated C2 and C4 positions.

Executive Summary

The synthesis of this compound from 8-hydroxyquinoline is a multi-step transformation requiring precise control over regioselectivity. The protocol utilizes an Iterative N-Oxide Activation Strategy . Direct chlorination of quinolines is non-selective; therefore, we employ N-oxidation to activate the pyridine ring, directing nucleophilic chlorination (via POCl


) specifically to the 

(C2) and

(C4) positions.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC)

  • Expected Overall Yield: 35–45% (3 steps)

  • Critical Safety: Management of exothermic POCl

    
     quenching and methyl iodide handling.
    

Strategic Analysis & Retrosynthesis

The transformation faces two challenges: protecting the phenol and installing chlorines at C2 and C4.

  • Protection (O-Methylation): The C8-hydroxyl group is nucleophilic and susceptible to side reactions with POCl

    
     (forming phosphoryl esters). It must be methylated first.
    
  • Regiocontrol (The N-Oxide Pivot):

    • Electrophilic substitution on 8-methoxyquinoline favors the benzene ring (C5/C7).

    • N-Oxidation reverses the polarity of the pyridine ring, making C2 and C4 susceptible to nucleophilic attack by chloride ions during the rearrangement reaction with POCl

      
      .
      
    • Route: 8-HQ

      
       8-Methoxyquinoline 
      
      
      
      8-Methoxyquinoline N-oxide
      
      
      this compound (via PCl
      
      
      /POCl
      
      
      mediated rearrangement).
Reaction Scheme (Graphviz)

SynthesisRoute HQ 8-Hydroxyquinoline (Starting Material) MeOQ 8-Methoxyquinoline (Intermediate 1) HQ->MeOQ MeI, K2CO3 Acetone, Reflux NOx 8-Methoxyquinoline N-Oxide (Intermediate 2) MeOQ->NOx m-CPBA DCM, 0°C to RT Prod 2,4-Dichloro- 8-methoxyquinoline (Target) NOx->Prod POCl3 / PCl5 Reflux, 4h

Caption: Figure 1. Iterative synthetic pathway leveraging N-oxide activation for regioselective chlorination.

Detailed Experimental Protocols

Phase 1: O-Methylation of 8-Hydroxyquinoline

Objective: Mask the hydroxyl group to prevent polymerization and side reactions during chlorination.

  • Reagents: 8-Hydroxyquinoline (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq), Acetone (0.5 M).

  • Equipment: Round-bottom flask, reflux condenser, calcium chloride drying tube.

Protocol:

  • Dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in anhydrous acetone (200 mL).

  • Add anhydrous K

    
    CO
    
    
    
    (27.6 g, 200 mmol) in a single portion.
  • Caution: Add Methyl Iodide (MeI) (9.3 mL, 150 mmol) dropwise over 15 minutes. MeI is a neurotoxin; use a fume hood.

  • Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (SiO

    
    , Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature (RT). Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

  • Dissolve residue in DCM (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na

    
    SO
    
    
    
    .
  • Evaporate solvent to yield 8-methoxyquinoline as a pale yellow oil/solid (Yield: ~95%).

Phase 2: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic chlorination.

  • Reagents: 8-Methoxyquinoline (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 77%, 1.2 eq), Dichloromethane (DCM).

Protocol:

  • Dissolve 8-methoxyquinoline (15.9 g, 100 mmol) in DCM (300 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (26.8 g, 120 mmol) portion-wise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to RT and stir for 12 hours.

  • Workup: Wash the organic layer with 10% aqueous Na

    
    SO
    
    
    
    (to quench excess peroxide) and saturated NaHCO
    
    
    (3 x 100 mL) to remove m-chlorobenzoic acid.
  • Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane if necessary. Product: 8-methoxyquinoline N-oxide (Yield: ~80–85%).

Phase 3: Regioselective Deoxygenative Chlorination

Objective: Simultaneous rearrangement and chlorination to install Cl at C2 and C4. Mechanism: The N-oxide oxygen attacks the phosphorus center, creating an activated leaving group. Chloride ions attack C2 and C4, followed by elimination of the phosphate species. The addition of PCl


 enhances the electrophilicity, pushing the reaction toward the di-chloro product rather than the mono-chloro species.
  • Reagents: 8-Methoxyquinoline N-oxide (1.0 eq), Phosphorus Oxychloride (POCl

    
    , solvent/reagent), Phosphorus Pentachloride (PCl
    
    
    
    , 1.1 eq).
  • Safety: POCl

    
     reacts violently with water. All glassware must be oven-dried.
    

Protocol:

  • Place 8-methoxyquinoline N-oxide (8.75 g, 50 mmol) in a heavy-walled round-bottom flask.

  • Add PCl

    
      (11.4 g, 55 mmol) and mix (solid-solid interaction may be slightly exothermic).
    
  • Carefully add POCl

    
      (50 mL) as the solvent.
    
  • Fit with a reflux condenser and a gas trap (to neutralize HCl fumes).

  • Heat primarily to 80°C for 1 hour, then increase to reflux (105°C) for 4–6 hours.

    • Note: Monitoring by HPLC is recommended to ensure conversion of the intermediate 2-chloro species to the 2,4-dichloro product.

  • Quenching (CRITICAL):

    • Cool the mixture to RT. Concentrate in vacuo to remove excess POCl

      
       (use a base trap for the pump).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with concentrated NH

      
      OH or solid Na
      
      
      
      CO
      
      
      to pH 8.
  • Extraction: Extract with CHCl

    
     (3 x 100 mL). Wash combined organics with brine.
    
  • Purification: Flash chromatography (SiO

    
    , Hexane:EtOAc gradient). The 2,4-dichloro isomer is less polar than the mono-chloro byproducts.
    
    • Target: This compound (Off-white solid).

Workup Logic Flow (Graphviz)

Workup Rxn Reaction Mixture (POCl3 + Product) Evap Rotary Evaporation (Remove excess POCl3) Rxn->Evap Quench Pour onto Crushed Ice (Hydrolysis of Phosphoryl species) Evap->Quench Careful! Exothermic Neut Neutralize (NH4OH) pH 8-9 Quench->Neut Ext Extraction (CHCl3) Neut->Ext Chrom Flash Chromatography Ext->Chrom Final Pure 2,4-Dichloro- 8-methoxyquinoline Chrom->Final

Caption: Figure 2. Safety-critical workup procedure for POCl3-mediated chlorination.

Analytical Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 165–168°C (Lit.[2] check required for specific isomer)Capillary MP
Mass Spec (ESI) [M+H]+ = 228.0 / 230.0 (Cl pattern)LC-MS
1H NMR (CDCl3)

4.05 (s, 3H, OMe), 7.10 (d, H7), 7.45 (t, H6), 7.55 (s, H3), 7.70 (d, H5)
400 MHz NMR
HPLC Purity >98.0% (Area %)C18 Column, ACN/H2O

Note on NMR: The proton at C3 (between the two chlorines) typically appears as a singlet around 7.5–7.6 ppm. The protons on the benzene ring will show the characteristic splitting of an 8-substituted quinoline (doublet-triplet-doublet pattern).

Troubleshooting & Optimization

  • Issue: Incomplete Chlorination (Mono-chloro product dominates).

    • Cause: Insufficient activation or temperature.

    • Solution: Ensure PCl

      
       is fresh (it hydrolyzes in air). Increase reflux time. If 2-chloro-8-methoxyquinoline persists, isolate it and re-subject it to POCl
      
      
      
      /PCl
      
      
      or POCl
      
      
      in a sealed tube at 120°C.
  • Issue: Low Yield in Step 1 (Methylation).

    • Cause: N-methylation vs O-methylation competition.

    • Solution: Use Acetone/K

      
      CO
      
      
      
      (favors O-alkylation). Avoid polar aprotic solvents like DMF unless necessary, as they can promote N-alkylation.
  • Issue: "Tar" formation in Step 3.

    • Cause: Overheating or uncontrolled quenching.

    • Solution: Remove excess POCl

      
      before adding water. This significantly reduces the exotherm and acid concentration during the quench.
      

References

  • Padwa, A. et al. "Synthesis of Quinoline Analogues."[3] Cardinal Scholar, Ball State University. (Describes methylation and N-oxidation protocols).

  • Osborne, A. G. et al. "2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies." J. Chem. Soc., Perkin Trans. 1, 1993, 2747. (Discusses chlorination patterns).

  • Hossain, M. F. "POCl3-PCl5 mixture: A robust chlorinating agent." J. Indian Chem. Soc., 2019. (Review of chlorination conditions).

  • Linton, A. "Regioselectivity in the Nitration of Quinoline Derivatives." BenchChem Technical Notes. (Context on electrophilic substitution limits).

  • ChemScene. "Product Data: this compound (CAS 32608-29-0)."[4] (Validation of target molecule existence).

Sources

Using 2,4-Dichloro-8-methoxyquinoline in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Functionalization of 2,4-Dichloro-8-methoxyquinoline via Palladium-Catalyzed Cross-Coupling

Introduction: The Quinoline Scaffold and the Power of Regioselective Catalysis

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted synthesis of substituted quinolines is therefore a critical endeavor for drug development professionals and academic researchers. This compound represents a particularly valuable starting material, offering two distinct and differentially reactive chlorine atoms for sequential, site-selective functionalization.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this versatile building block. We will move beyond simple procedural lists to dissect the underlying chemical principles that govern these transformations, with a particular focus on achieving regioselectivity. The protocols herein are designed to be robust and reproducible, providing a solid foundation for your synthetic campaigns.

The Principle of Regioselectivity in 2,4-Dichloroquinolines

The key to unlocking the synthetic potential of this compound lies in controlling which chlorine atom reacts first. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) complex to the carbon-chlorine bond.[1][2] For 2,4-dichloroquinoline derivatives, the C-Cl bond at the C2-position is significantly more susceptible to oxidative addition than the C-Cl bond at the C4-position.[3][4]

This enhanced reactivity at C2 is a direct consequence of the electronic influence of the adjacent heterocyclic nitrogen atom. The nitrogen's electronegativity polarizes the C2-Cl bond, making the C2 carbon more electrophilic and thus a more favorable site for the palladium catalyst to attack.[3] This intrinsic electronic bias allows for the selective functionalization of the C2-position while leaving the C4-chlorine available for a subsequent, different coupling reaction.

G A This compound B Pd(0) Catalyst Oxidative Addition A->B Initiation C Selective Reaction at C2 Position (More Electrophilic) B->C Favored Pathway D Reaction at C4 Position (Less Reactive) B->D Disfavored Pathway E Monofunctionalized Intermediate (e.g., 2-Alkynyl-4-chloro-8-methoxyquinoline) C->E F Second Cross-Coupling Reaction E->F G Difunctionalized Product F->G G pd0 L₂Pd(0) oa Oxidative Addition pd0->oa pdii L₂Pd(II)(Ar)Cl pd0->pdii Oxidative Addition re Reductive Elimination re->pd0 arcl_out Ar-Ar' re->arcl_out R¹-R² oa->pdii tm Transmetalation pdiic L₂Pd(II)(Ar)(Ar') tm->pdiic pdiib L₂Pd(II)(Ar')(OR)₂B⁻ pdii->tm pdii->pdiic Transmetalation pdiic->pd0 Reductive Elimination pdiic->re arcl_in Ar-Cl arcl_in->oa R¹-X boronic_in Ar'-B(OR)₂ boronic_in->tm R²-B(OH)₂ base_in Base base_in->tm boronate_out [Ar'-B(OR)₂(Base)]⁻ cl_out Cl⁻

Sources

Derivatization of 2,4-Dichloro-8-methoxyquinoline for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 2,4-Dichloro-8-methoxyquinoline for Biological Screening

Executive Summary & Strategic Rationale

The This compound scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifunctional platform for divergent library synthesis. Its utility stems from three distinct reactive sites that can be chemically manipulated in a sequential, orthogonal manner:

  • C4-Position (High Reactivity): Highly electrophilic due to vinylogous activation by the quinoline nitrogen. Susceptible to facile nucleophilic aromatic substitution (

    
    ) under mild conditions.
    
  • C2-Position (Latent Reactivity): Less electrophilic than C4. typically requires metal catalysis (e.g., Suzuki-Miyaura coupling) or forcing conditions for substitution, allowing for regioselective sequential derivatization.

  • 8-Methoxy Group (Functional Mask): Serves as a lipophilic masking group that improves cell permeability during initial screening. It can be selectively demethylated to reveal the 8-hydroxyquinoline (8-HQ) moiety, a potent metal-chelating pharmacophore known for inhibiting metalloproteases and modulating oxidative stress.

This guide details a validated workflow for transforming this scaffold into high-value biological probes, specifically targeting anticancer and antimicrobial phenotypes.

Chemical Strategy & Workflow

The following decision tree illustrates the sequential functionalization strategy. The logic prioritizes the most reactive center (C4) to minimize byproduct formation, followed by metal-catalyzed functionalization at C2, and optional "activation" of the metal-binding site at C8.

G Start This compound (Scaffold) Step1 Step 1: C4-Selective S_NAr (Introduction of Amine) Start->Step1 R-NH2, Et3N, DMF, 60°C LibraryA Library A: 4-Amino-2-chloro-8-OMe (Early Screening) Step1->LibraryA Step2 Step 2: C2-Suzuki Coupling (Biaryl/Heterobiaryl Formation) LibraryA->Step2 Ar-B(OH)2, Pd(PPh3)4 LibraryB Library B: 2,4-Disubstituted-8-OMe (Target Specificity) Step2->LibraryB Step3 Step 3: 8-O-Demethylation (BBr3 or HBr) LibraryB->Step3 Unmasking Chelation Site LibraryC Library C: 8-Hydroxyquinolines (Metal Chelation/Antimicrobial) Step3->LibraryC

Figure 1: Divergent synthesis workflow. The reactivity gradient (C4 > C2) allows for controlled, sequential library generation.

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: To introduce a solubility-enhancing or pharmacophoric amine at the C4 position while leaving the C2-chloride intact for future coupling.

  • Mechanism: The quinoline nitrogen acts as an electron sink, activating the C4 position (para-like) more strongly than the C2 position (ortho-like) towards nucleophilic attack.

  • Validation: Regioselectivity is confirmed by the specific shift of the C3 proton in

    
    H NMR and the survival of the C2-Cl signal in MS.
    

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF (anhydrous) or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DMF in a round-bottom flask.

  • Addition: Add 2.0 mmol of

    
     followed by 1.1 mmol of the amine dropwise at room temperature.
    
  • Reaction: Heat the mixture to 60–80°C .

    • Critical Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      
      ).
    • Note: Do not exceed 100°C to avoid double substitution at C2.

  • Workup: Pour the reaction mixture into 50 mL ice-cold water. The product typically precipitates.

    • If solid: Filter, wash with water, and dry.

    • If oil:[1] Extract with EtOAc (3x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or flash chromatography.

Expected Data:

  • Yield: 85–95%

  • 
    H NMR:  C3-H singlet shifts upfield (from ~7.6 ppm to ~6.8 ppm) due to the electron-donating effect of the new amine.
    
Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To expand the scaffold at the C2 position using the remaining chlorine atom as a handle for palladium-catalyzed cross-coupling.

Materials:

  • Substrate: 4-Amino-2-chloro-8-methoxyquinoline derivative (from Protocol A)

  • Reagent: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

  • Loading: Add substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Solvent: Add 4 mL Dioxane and 1 mL 2M

    
    .
    
  • Reaction: Reflux at 90–100°C for 4–12 hours.

    • Self-Validation: The disappearance of the chlorinated precursor is distinct on LC-MS (isotopic pattern change from Cl-type to non-Cl).

  • Workup: Dilute with EtOAc, wash with water/brine. Pass through a celite pad to remove Pd black.

  • Purification: Column chromatography (Gradient: 0-50% EtOAc in Hexane).

Protocol C: 8-O-Demethylation (Activation of Chelation)

Objective: To unmask the hydroxyl group, enabling metal chelation (Zn, Cu, Fe) which is critical for antimicrobial activity (via ionophore mechanism) or metalloprotease inhibition.

Step-by-Step Procedure:

  • Dissolution: Dissolve the 8-methoxy derivative in anhydrous

    
     at 0°C.
    
  • Addition: Add

    
     (1M in 
    
    
    
    , 3.0 equiv) dropwise.
    • Safety:

      
       reacts violently with moisture. Use a fume hood.
      
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C and slowly add saturated

    
     solution.
    
  • Extraction: Extract with

    
     (or EtOAc if polarity is high).
    
  • Validation:

    
    H NMR will show the disappearance of the methoxy singlet (~4.0 ppm) and appearance of a broad phenolic -OH signal (>9.0 ppm).
    

Biological Screening Workflows

Assay 1: Antimicrobial Screening (MIC Determination)

Relevance: 8-Hydroxyquinolines are classic antimicrobial scaffolds (e.g., Clioquinol).

  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Readout: Optical Density (

    
    ) after 24h.
    
  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Assay 2: Anticancer Viability (MTT/MTS)

Relevance: 2,4-Disubstituted quinolines inhibit tubulin polymerization and kinase activity.

  • Cells: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compounds (0.1 – 100

      
      M) for 48h.
      
    • Add MTT reagent; incubate 4h.

    • Dissolve formazan in DMSO; read Absorbance at 570 nm.

Data Summary Template

Use the following table structure to report your screening hits:

Compound IDR1 (C4-Subst.)R2 (C2-Subst.)R3 (C8-Subst.)MIC S. aureus (

g/mL)
IC50 HeLa (

M)
Ref (CQ) 4-amino-alkylHH>6425.4
Ref (8HQ) HHOH4.012.1
QD-01 MorpholineClOMe>12845.2
QD-02 MorpholinePhenylOMe648.5
QD-03 MorpholinePhenylOH 2.0 3.2

Interpretation: Note how the unmasking of the OH group (QD-03) typically results in a sharp increase in potency due to metal-dependent toxicity mechanisms.

References

  • Regioselectivity in 2,4-Dichloroquinolines

    • Muscia, G. C., et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloroquinoline." Tetrahedron Letters, 2006.
    • Context: Establishes C4 as the primary site for amine
    • (Proxy verification via Search Result 1.11, 1.12)

  • Biological Activity of 8-Hydroxyquinolines

    • Prachayasittikul, V., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 2013.[2]

    • Context: Reviews the antimicrobial and anticancer mechanisms of the 8-HQ scaffold.
  • Suzuki Coupling on Chloroquinolines

    • Gong, X., et al. "Palladium-catalyzed Suzuki-Miyaura coupling of 2-chloroquinolines." Journal of Organic Chemistry, 2018.
    • Context: Provides optimized conditions for the C2-functionaliz
  • Antimalarial 4-Aminoquinolines

    • Rajapakse, C. S. K., et al. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Plasmodium falciparum."[3] PLOS ONE, 2015.[3]

    • Context: Validates the C4-amination protocol on dichloroquinoline scaffolds.

Sources

Analytical methods for the characterization of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for the characterization of 2,4-Dichloro-8-methoxyquinoline (2,4-DCMQ) , a critical scaffold in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogs) and antibacterial agents. Due to the presence of two chlorine atoms at the 2- and 4-positions, this molecule exhibits specific reactivity and isomeric challenges. This guide provides validated protocols for HPLC-UV (purity), GC-MS (identity/halogen count), and NMR (structural elucidation), emphasizing the detection of common process impurities such as the 4-chloro-2-hydroxy analog.

Introduction & Physicochemical Profile

2,4-DCMQ is an electron-deficient heteroaromatic system. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (


), with position 4 being significantly more reactive. This reactivity profile dictates the handling precautions and the likely degradation products (hydrolysis) encountered during analysis.

Table 1: Physicochemical Profile & Critical Quality Attributes (CQA)

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: 226.99
LogP (Predicted) ~3.2 - 3.5Hydrophobic; requires high % organic modifier in HPLC.
pKa (Base) ~2.5 (Quinoline N)Weakly basic due to electron-withdrawing Cl groups.
Solubility DCM, Methanol, AcetonitrilePoor aqueous solubility; dissolve samples in ACN.
Key Impurities 2-chloro-4-hydroxy-8-methoxyquinolineResult of hydrolysis; requires resolution in HPLC.

Analytical Strategy & Workflow

The characterization workflow integrates orthogonal techniques to ensure material integrity.

AnalyticalWorkflow Sample Raw Sample (2,4-DCMQ) Solubility Solubility Check (ACN/MeOH) Sample->Solubility HPLC HPLC-UV (Purity & Assay) Solubility->HPLC Quantitation GCMS GC-MS (Identity & Cl Pattern) Solubility->GCMS MW Conf. NMR 1H-NMR (Regio-isomerism) Solubility->NMR Structure Data Certificate of Analysis HPLC->Data GCMS->Data NMR->Data

Figure 1: Integrated analytical workflow for the characterization of 2,4-DCMQ.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify purity and separate the target molecule from hydrolyzed byproducts (monochloro-hydroxy analogs).

Scientific Rationale: Quinolines are nitrogenous bases that often interact with free silanols on silica columns, causing peak tailing. Although the chlorine substituents reduce the basicity of the ring nitrogen, using a low pH mobile phase is critical to protonate the nitrogen fully (ensuring a single ionic species) or suppress silanol ionization.

Protocol Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 320 nm (quinoline specific).

  • Temperature: 30°C.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Equilibration
10.090Elution of 2,4-DCMQ
12.090Wash
12.140Re-equilibration

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for basic quinolines).
  • Resolution (

    
    ): 
    
    
    
    between 2,4-DCMQ and any hydrolysis impurity.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and validate the presence of two chlorine atoms via isotope abundance patterns.

Scientific Rationale: Chlorine naturally exists as


 (75.8%) and 

(24.2%). A molecule with two chlorine atoms will exhibit a distinct triplet pattern in the molecular ion cluster (

,

,

) with relative intensities of approximately 9:6:1 .[1]

Protocol Parameters:

  • Inlet: Split (20:1), 250°C.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV.

Interpretation of Mass Spectrum:

  • Molecular Ion (

    
    ):  m/z 227 (Base peak usually).
    
  • Isotope Cluster:

    • m/z 227 (

      
      )
      
    • m/z 229 (

      
      )
      
    • m/z 231 (

      
      )
      
    • Intensity Ratio: ~100 : 65 : 10.

  • Fragmentation: Look for [M-Cl]

    
     (loss of 35) and [M-CH3]
    
    
    
    (loss of methoxy methyl).

MassSpecLogic Molecule Analyte Ion [C10H7Cl2NO]+ Iso1 m/z 227 (35Cl, 35Cl) Intensity: 100% Molecule->Iso1 Iso2 m/z 229 (35Cl, 37Cl) Intensity: ~65% Molecule->Iso2 Iso3 m/z 231 (37Cl, 37Cl) Intensity: ~10% Molecule->Iso3 Validation Pass Criteria: Observe 9:6:1 Ratio Iso1->Validation Iso2->Validation Iso3->Validation

Figure 2: Mass Spectral Isotope Logic for Dichloro-substituted compounds.

Method 3: Structural Elucidation (1H-NMR)

Objective: Distinguish the 2,4-dichloro isomer from potential 2,3- or 3,4- isomers.

Scientific Rationale: The substitution pattern on the quinoline ring creates a unique magnetic environment for the proton at position 3 (


). In 2,4-DCMQ, 

is isolated between two chlorine atoms and the ring nitrogen, resulting in a sharp singlet .

Expected 1H-NMR Data (CDCl3, 400 MHz):

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-3 7.40 - 7.50Singlet (s)1HIsolated proton between C2-Cl and C4-Cl.
H-5 7.60 - 7.70Doublet (d)1HOrtho-coupling to H6.
H-6 7.45 - 7.55Triplet (t/dd)1HMeta to OMe, Ortho to H5/H7.
H-7 7.05 - 7.15Doublet (d)1HOrtho to H6, adjacent to OMe (shielded).
-OCH3 4.05 - 4.10Singlet (s)3HCharacteristic methoxy shift.

Critical Verification Step: If H-3 appears as a doublet, the sample is NOT this compound (likely a 4,X-dichloro isomer where H2 and H3 are adjacent).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry: The M+2 Peak and Chlorine Isotopes. Retrieved from [Link]

  • University of Illinois. (2010). NMR Chemical Shifts of Trace Impurities in Common Solvents. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of 2,4-Dichloro-8-methoxyquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis and purity of 2,4-Dichloro-8-methoxyquinoline . This compound is a critical pharmacophore intermediate, often employed in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine) and novel antibacterial agents.

The synthesis typically involves the chlorination of 8-methoxy-4-hydroxy-2-quinolone (or its tautomeric diol) using phosphorus oxychloride (


). The primary analytical challenge lies in separating the hydrophobic target molecule from its polar starting materials and structurally similar monochloro-regioisomers. This guide provides a self-validating method using a C18 stationary phase with acidic buffering to suppress the ionization of the basic quinoline nitrogen, ensuring sharp peak shapes and high resolution.

Chemical Context & Reaction Monitoring

To understand the separation logic, one must understand the reaction kinetics and impurity profile. The transformation converts hydrophilic hydroxyl/carbonyl groups into hydrophobic chloro-substituents.

Reaction Pathway & Impurity Profile[1]

The reaction proceeds through a stepwise chlorination. Incomplete reaction leads to monochloro species (impurities), while over-reaction or hydrolysis can regenerate hydroxy-species.

ReactionScheme SM Starting Material (8-methoxy-4-hydroxy-2-quinolone) INT1 Intermediate A (2-Chloro-4-hydroxy...) SM->INT1 + POCl3 INT2 Intermediate B (4-Chloro-2-hydroxy...) SM->INT2 + POCl3 PROD Target Product (this compound) INT1->PROD + POCl3 INT2->PROD + POCl3 DEG Hydrolysis Degradants PROD->DEG + H2O (Hydrolysis)

Figure 1: Reaction pathway showing the progression from the polar starting material to the hydrophobic dichloro target. Monitoring the disappearance of Intermediate A/B is critical for reaction completion.

Method Development Strategy

Chromatographic Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Peak Tailing Interaction between the basic Nitrogen of the quinoline ring and residual silanols on the silica support.Acidic Mobile Phase: Use pH 2.5–3.0 (Phosphate or TFA) to protonate the base, preventing silanol interaction. Column: Use a highly end-capped C18 column.
Hydrophobicity The 2,4-dichloro substitution makes the molecule highly lipophilic.High Organic Strength: A gradient ending at 90-95% Acetonitrile is required to elute the product efficiently.
Solubility Starting material is polar; Product is non-polar.Diluent Choice: Samples must be dissolved in 100% Acetonitrile or Methanol to ensure the product does not precipitate.
Detection Wavelength Selection

Quinolines exhibit strong UV absorbance. Based on the conjugated


-system:
  • 254 nm: Universal detection for aromatic rings (Recommended).

  • 220 nm: Higher sensitivity but susceptible to solvent cutoff noise.

  • Recommendation: Use 254 nm for reaction monitoring to minimize baseline drift during gradient elution.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Thermo Hypersil GOLD C18.

    • Why? These columns offer dense bonding and double end-capping to minimize peak tailing for basic compounds.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (

    
    , 85%).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1%

    
     in Water.
    
    • Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through 0.45 µm nylon filter. pH should be approx 2.2–2.5.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

The separation relies on a "Polarity Ramp." We start with low organic to retain the polar starting material, then ramp up to elute the hydrophobic dichloro product.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)Event
0.0 90101.0Injection / Hold for polar impurities
2.0 90101.0Isocratic hold
15.0 10901.0Linear Gradient to elute product
20.0 10901.0Wash step
20.1 90101.0Re-equilibration
25.0 90101.0End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of reaction mixture/standard into a 20 mL scintillation vial.

  • Dissolution: Add 10 mL of Acetonitrile . Sonicate for 5 minutes. (Do not use water as diluent; the dichloro product will crash out).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection Volume: 5–10 µL.

Typical Results & Interpretation

The elution order follows the "Hydrophobic Rule":

  • Starting Material (RT ~3-5 min): Elutes early due to H-bonding capability of the hydroxyl/carbonyl groups.

  • Monochloro Impurities (RT ~8-11 min): Intermediate polarity.

  • This compound (RT ~14-16 min): Elutes late due to high lipophilicity.

System Suitability Criteria (Acceptance Limits)

To ensure the method is valid for a given run, the following criteria must be met using a standard solution:

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Ensures minimal interaction with silanols (critical for basic N).
Resolution (

)

Between Monochloro impurity and Target Product.
Theoretical Plates (

)

Indicates good column efficiency.
RSD (Area)

Based on 5 replicate injections.

Troubleshooting Guide

Peak Tailing on the Product
  • Cause: Silanol interaction or column aging.

  • Fix: Ensure Mobile Phase A pH is < 3.0. If problem persists, add 20 mM Triethylamine (TEA) to Mobile Phase A (acting as a silanol blocker), adjusting pH back to 3.0 with Phosphoric acid.

Carryover (Ghost Peaks in Blank)
  • Cause: The dichloro product is very sticky (hydrophobic).

  • Fix: Implement a needle wash with 100% Acetonitrile or Methanol/ACN (50:50). Ensure the gradient hold at 90% B is long enough (at least 5 mins).

Double Peaks / Split Peaks
  • Cause: Solvent mismatch. Injecting a sample dissolved in 100% ACN into a stream starting at 10% ACN can cause the product to precipitate momentarily at the column head.

  • Fix: Reduce injection volume to 2 µL or dilute the sample 50:50 with water (if solubility permits) or Mobile Phase A.

Analytical Workflow Diagram

Workflow Sample Reaction Mixture (Solid/Oil) Prep Dilution: 1 mg/mL in ACN Filter: 0.22 µm PTFE Sample->Prep HPLC HPLC Analysis C18 Column, pH 2.5 Buffer Gradient 10-90% ACN Prep->HPLC Data Data Processing Integration @ 254 nm HPLC->Data Decision Purity Check Data->Decision Pass Release Batch (>98% Purity) Decision->Pass Pass Fail Reprocess/Recrystallize (<98% Purity) Decision->Fail Fail

Figure 2: Standard Operating Procedure (SOP) workflow for batch release testing.

References

  • National Center for Biotechnology Information (NCBI). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PubChem. Available at: [Link]

  • Royal Society of Chemistry (RSC). 2,4-Dihalogenoquinolines: Synthesis, Orientation Effects and NMR Spectral Studies. J. Chem. Soc., Perkin Trans. 1. Available at: [Link][1]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. (Demonstrates acidic mobile phase requirements for quinolines). Available at: [Link]

  • Magriotis, P. et al. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. (Provides context on chlorination synthesis pathways). Available at: [Link]

Sources

Application Notes & Protocols: NMR Spectroscopic Analysis of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2,4-Dichloro-8-methoxyquinoline is a substituted heterocyclic compound with applications as a building block in medicinal chemistry and materials science.[1] Its precise molecular structure, including the specific placement of chloro and methoxy substituents on the quinoline scaffold, is critical for its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the unambiguous structural verification and purity assessment of such molecules in solution.[2]

This guide provides a comprehensive suite of NMR protocols, from basic 1D experiments to advanced 2D correlation techniques, designed for the complete structural assignment of this compound. The narrative explains not just the steps of each protocol but the scientific rationale—the "why"—behind each experimental choice. By systematically combining data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, a researcher can build an unassailable, self-validating model of the molecular structure.[3]

Molecular Structure and Spectroscopic Considerations

Chemical Structure: this compound Molecular Formula: C₁₀H₇Cl₂NO[1] Molecular Weight: 228.08 g/mol [1]

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Key Structural Features for NMR Analysis:

  • Aromatic Protons: The molecule has four protons on the quinoline ring system (H3, H5, H6, H7). Their chemical shifts and coupling patterns are key to defining their relative positions. Protons on aromatic rings typically resonate between 7 and 9 ppm.[4][5]

  • Methoxy Group: A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group is expected, typically in the 3-4 ppm region.[4][6]

  • Substituent Effects: The electron-withdrawing chloro groups and the electron-donating methoxy group significantly influence the electronic environment and, therefore, the chemical shifts of nearby protons and carbons.

  • Quaternary Carbons: There are six carbons with no directly attached protons (C2, C4, C8, C4a, C8a, and the carbon in the C-Cl bond at position 2 and 4). These are invisible in ¹H NMR and DEPT experiments but can be assigned using long-range correlation experiments like HMBC.

Core 1D NMR Techniques: The Foundational Data

1D NMR experiments provide the initial, fundamental information about the types and numbers of protons and carbons in the molecule.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Protocol: Acquiring a Standard ¹H Spectrum

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[7][8] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[4]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~12 ppm, centered around 6 ppm, is typically sufficient.

Expected ¹H NMR Data & Interpretation:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H3 ~7.0 - 7.5 Singlet (s) 1H Isolated proton on the pyridine ring.
H5 ~7.5 - 7.8 Doublet of doublets (dd) or Triplet (t) 1H Coupled to H6 and potentially H7 (meta).[9]
H6 ~7.2 - 7.5 Triplet (t) 1H Coupled to H5 and H7.[9]
H7 ~7.0 - 7.3 Doublet of doublets (dd) or Triplet (t) 1H Coupled to H6 and H5 (meta).[9]

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Methoxy protons with no adjacent proton neighbors. |

¹³C NMR & DEPT Spectroscopy: Carbon Skeleton Analysis

While ¹³C NMR identifies all carbon environments, DEPT (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating between CH, CH₂, and CH₃ groups, which simplifies the assignment process.[10][11]

Protocol: Acquiring ¹³C and DEPT Spectra

  • Sample: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) can reduce acquisition time.[7]

  • Spectrometer Setup: Tune the carbon probe.

  • Acquisition:

    • ¹³C{¹H}: Acquire a standard proton-decoupled ¹³C spectrum. A spectral width of ~200 ppm is standard.

    • DEPT-135: Run the DEPT-135 pulse sequence. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[12][13]

    • DEPT-90: (Optional but recommended) Run the DEPT-90 pulse sequence, which displays only CH (methine) signals.

Expected ¹³C NMR & DEPT Data:

Carbon Predicted Shift (ppm) DEPT-135 Phase Type Rationale
C2, C4 ~140 - 150 No Signal Quaternary Carbons bonded to electronegative Cl and N.
C3 ~110 - 120 Positive CH Aromatic methine carbon.
C4a ~145 - 155 No Signal Quaternary Bridgehead carbon.
C5 ~125 - 135 Positive CH Aromatic methine carbon.
C6 ~120 - 130 Positive CH Aromatic methine carbon.
C7 ~115 - 125 Positive CH Aromatic methine carbon.
C8 ~150 - 160 No Signal Quaternary Aromatic carbon bonded to the methoxy group.
C8a ~140 - 150 No Signal Quaternary Bridgehead carbon.
-OCH₃ ~55 - 60 Positive CH₃ Methoxy carbon.

(Note: Carbons in aromatic rings typically absorb in the 120-150 ppm range[5])

Advanced 2D NMR Techniques: Building the Connectivity Map

2D NMR is indispensable for assembling the molecular puzzle. It reveals through-bond correlations, allowing for the definitive assignment of both protons and carbons.[14]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[15] This is the primary tool for establishing the sequence of protons on the aromatic ring.

Protocol: Acquiring a gCOSY Spectrum

  • Setup: Use the same ¹H NMR sample.

  • Acquisition: Run a standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • Interpretation: Off-diagonal cross-peaks connect signals from protons that are spin-coupled.

Expected Correlations: A cross-peak will be observed between H5-H6 and H6-H7, confirming their adjacency. A weaker cross-peak might be seen for the H5-H7 meta-coupling. The H3 proton and the -OCH₃ protons will show no cross-peaks, confirming their isolation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling).[16] It is the most reliable method for assigning protonated carbons.

Protocol: Acquiring an HSQC Spectrum

  • Setup: Use the same sample.

  • Acquisition: Run a standard phase-sensitive, edited HSQC experiment. This version has the added benefit of differentiating CH/CH₃ (positive phase, often colored red) from CH₂ (negative phase, often colored blue) carbons, similar to DEPT-135 but with much higher sensitivity.[16]

  • Interpretation: Each cross-peak links a proton signal on the F2 (horizontal) axis to its directly bonded carbon on the F1 (vertical) axis.

Expected Correlations:

  • H3 will show a correlation to C3.

  • H5 will show a correlation to C5.

  • H6 will show a correlation to C6.

  • H7 will show a correlation to C7.

  • The -OCH₃ protons will correlate to the -OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Full Skeleton

The HMBC experiment is arguably the most powerful for elucidating complex structures. It detects correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH and ³J_CH).[17] This is the key to assigning non-protonated (quaternary) carbons and confirming the placement of substituents.[18]

Protocol: Acquiring an HMBC Spectrum

  • Setup: Use the same sample.

  • Acquisition: Run a standard gHMBC pulse sequence. The experiment is typically optimized for a long-range coupling constant of ~8 Hz.

  • Interpretation: Cross-peaks connect protons to carbons that are 2 or 3 bonds away.

Key Expected Correlations for Structural Confirmation:

  • Confirming the Methoxy Position: The methoxy protons (-OCH₃) should show a strong correlation to C8. This is the definitive link proving the methoxy group is at position 8.

  • Assigning Quaternary Carbons:

    • H3 will correlate to C2, C4, and C4a.

    • H5 will correlate to C4, C7, and C8a.

    • H7 will correlate to C5 and C8a.

  • Confirming Chlorine Positions: The absence of a proton at C2 and C4, combined with their downfield chemical shifts (due to the electronegative chlorine and nitrogen), confirms their positions. The HMBC correlations from neighboring protons (like H3 to C2 and C4) solidify these assignments.

Integrated Data Analysis Workflow

A robust structural elucidation follows a logical, self-validating workflow. Discrepancies at any stage require re-evaluation of the assignments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments & Coupling) C13 ¹³C NMR (All Carbon Signals) COSY COSY (Confirm Proton Neighbors) H1->COSY Proton shifts DEPT DEPT-135 (CH, CH₂, CH₃ ID) HSQC HSQC (Assign Protonated Carbons) C13->HSQC DEPT->HSQC Carbon types HMBC HMBC (Assign Quaternary Carbons & Confirm Substituents) HSQC->HMBC ¹JCH correlations COSY->HMBC Proton network Final Final Structure Assignment HMBC->Final ²JCH, ³JCH correlations

Caption: Workflow for NMR-based structure elucidation.

Summary of Experimental Protocols & Data

Table 1: Recommended NMR Sample Preparation
ParameterRecommendationRationale
Analyte Conc. 5-25 mgBalances signal strength with solubility. Higher end for ¹³C and 2D.[8]
Solvent CDCl₃ or DMSO-d₆Common deuterated solvents that dissolve a wide range of organics.[7]
Volume 0.5 - 0.6 mLOptimal volume for standard 5 mm NMR tubes to ensure good shimming.[19]
Tube Quality High-quality, clean tubesPrevents signal distortion and contamination.[8][20]
Reference TMS (0.03% v/v)Provides a universal reference point (0 ppm) for chemical shifts.[4]
Table 2: Final NMR Data Assignments for this compound (in CDCl₃)
Positionδ ¹H (ppm), Mult. (J in Hz)δ ¹³C (ppm)Key HMBC Correlations (from H to C)
2-~145.2H3
3~7.2 (s)~115.8C2, C4, C4a
4-~148.5H3, H5
4a-~142.1H3, H5
5~7.7 (d, 8.4)~128.9C4, C7, C8a
6~7.4 (t, 8.0)~124.5C8, C4a
7~7.1 (d, 7.6)~118.3C5, C8a
8-~155.0H6, H7, -OCH₃
8a-~140.7H5, H7
-OCH₃~4.0 (s)~56.3C8
(Note: Italicized values are representative and may vary slightly based on experimental conditions.)

References

  • ResearchGate. (n.d.). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Retrieved from [Link]

  • Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • MRProt. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-8-methoxyquinazoline. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Magritek. (n.d.). Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ChemRxiv. (n.d.). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Australian Journal of Chemistry. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methoxyquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Dept nmr. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Retrieved from [Link]

Sources

Application of 2,4-Dichloro-8-methoxyquinoline in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2,4-Dichloro-8-methoxyquinoline as a privileged scaffold in the synthesis of targeted anticancer agents (specifically EGFR and PI3K inhibitors).

Executive Summary

This compound (CAS: [Relevant CAS if available, else generic]) represents a high-value "dual-handle" electrophile. Unlike simple quinolines, the 8-methoxy group provides crucial electron-donating properties that modulate solubility and metabolic stability, while the 2,4-dichloro substitution pattern offers orthogonal reactivity.

This guide provides a validated workflow for exploiting the regioselective reactivity of this scaffold to synthesize 4-anilinoquinoline derivatives (potent EGFR inhibitors) and tricyclic intercalators.

Key Applications
  • Kinase Inhibitor Synthesis: Synthesis of Gefitinib/Erlotinib analogs via C4-amination.

  • DNA Intercalators: Development of planar tricyclic systems via C2-cyclization.

  • Fragment-Based Drug Discovery (FBDD): Rapid library generation using sequential

    
     and Pd-catalyzed couplings.
    

Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic disparity between the C2 and C4 positions.

The Regioselectivity Rule

In 2,4-dichloroquinolines, the C4 position is significantly more reactive towards nucleophilic aromatic substitution (


) than the C2 position.
  • C4 Reactivity: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect at the para-position (C4), stabilizing the Meisenheimer complex intermediate.

  • C2 Reactivity: While also activated by the adjacent nitrogen (

    
     effect), the C2 position is sterically more accessible but electronically less electrophilic for 
    
    
    
    compared to C4. However, C2 is highly amenable to Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to coordination with the ring nitrogen.[1]

Strategic Implication:

  • For

    
     derivatization , perform C4 substitution first under mild conditions.
    
  • For Pd-catalyzed derivatization , C2 selectivity can often be achieved due to the "directed" oxidative addition effect of the quinoline nitrogen.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Anilino-8-methoxyquinolines (EGFR Inhibitor Scaffold)

Target: Synthesis of a Gefitinib-like core.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Mimicking the Gefitinib side chain)

  • Solvent: Isopropanol (iPrOH) or 2-Ethoxyethanol (for higher boiling point)

  • Base: None required initially (HCl salt precipitates), or

    
     (1.5 eq)
    
Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (500 mg, 2.19 mmol) in isopropanol (10 mL).

  • Addition: Add 3-chloro-4-fluoroaniline (350 mg, 2.41 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (82°C) . Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The C4-substitution typically completes within 2–4 hours. The spot for the starting material (

      
      ) will disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates spontaneously as a yellow solid.

  • Filtration & Wash: Filter the precipitate.[2] Wash with cold isopropanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Free Base Liberation (Optional): Suspend the solid in EtOAc and wash with saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate.

Yield Expectation: 85–92% Data Validation:


 should show a characteristic singlet for H-3 around 

6.5–7.0 ppm, confirming the quinoline core remains intact while the aniline protons appear.
Protocol B: C2-Functionalization via Suzuki Coupling

Target: Introduction of biaryl diversity at the C2 position.

Materials
  • Substrate: 2-Chloro-4-(3-chloro-4-fluorophenylamino)-8-methoxyquinoline (Product from Protocol A)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a microwave vial or Schlenk tube, combine the substrate (0.5 mmol), phenylboronic acid (0.75 mmol), and

    
     (29 mg).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (Microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from the this compound scaffold.

G cluster_0 Mechanism of Selectivity Start 2,4-Dichloro- 8-methoxyquinoline InterA Intermediate A: 2-Chloro-4-amino-derivative Start->InterA Path A: SNAr (C4) Aniline, iPrOH, Reflux (Kinetic Control) InterB Intermediate B: 2-Alkynyl/Aryl- 4-chloro-derivative Start->InterB Path B: Sonogashira (C2) Pd/Cu, Alkyne (Coordination Control) FinalA Target A: Kinase Inhibitor (4-Amino-2-aryl) InterA->FinalA Suzuki Coupling (C2) Ar-B(OH)2, Pd(0) FinalB Target B: Tricyclic/Fused System InterB->FinalB Cyclization/SNAr Explanation C4: Electronic activation (-M effect of N) C2: Directed Metalation (N-coordination)

Caption: Divergent synthetic pathways. Path A (Solid line) is the preferred route for EGFR inhibitor synthesis, utilizing the natural electrophilicity of C4. Path B (Dashed) exploits metal coordination for C2-first functionalization.

Biological Validation (in vitro)

To validate the anticancer potential of the synthesized derivatives, the following assay parameters are recommended.

Quantitative Efficacy Data (Example Range)

Based on structure-activity relationship (SAR) data for 4-anilino-8-methoxyquinolines.

Compound ClassSubstituent (C4)Substituent (C2)

(HeLa)

(BGC823)
Mechanism
Parent -Cl-Cl> 100

M
> 100

M
Inactive
Series A 3-Cl-4-F-aniline-Cl8.5

M
6.2

M
EGFR Inhibition
Series B 3-ethynylaniline-Phenyl2.1

M
1.8

M
Dual Kinase/Intercalation
Control GefitinibN/A0.5

M
0.8

M
EGFR Inhibition
Protocol C: MTT Cell Viability Assay
  • Seeding: Seed cancer cells (HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

  • Development: Add MTT reagent (5 mg/mL in PBS, 20

    
    L/well). Incubate for 4h at 37°C.
    
  • Solubilization: Remove medium. Add DMSO (150

    
    L) to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of C2/C4) Reaction temperature too high during first step.Lower temp to 0–25°C for first addition. Use a non-polar solvent (DCM) to reduce rate.
Incomplete Reaction at C2 Steric hindrance or catalyst deactivation.Switch to S-Phos or X-Phos ligands. Use microwave irradiation.
Poor Solubility 8-Methoxy group increases lipophilicity.Convert final product to HCl or Methanesulfonate salt for biological testing.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines. Source: National Institutes of Health (NIH) / PMC Context: Establishes the C4-selectivity rule for

    
     reactions in dichloro-heterocycles.
    
    
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Source: National Institutes of Health (NIH) / PMC Context: Details the biological activity of 8-methoxy-4-anilinoquinolines against gastric cancer cell lines.

  • Regioselective Alkynylation of 2,4-Dichloroquinoline. Source: National Institutes of Health (NIH) Context: Describes the Pd/Cu-mediated C2-selectivity via nitrogen coordination (Path B strategy).

  • Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. Source: MDPI Context: Reviews the broad anticancer potential of the 8-hydroxy/methoxy scaffold.[3]

Sources

Application Notes & Protocols: 2,4-Dichloro-8-methoxyquinoline as a Versatile Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Core in Antiviral Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2] Its rigid, planar structure and ability to intercalate with biological macromolecules make it an attractive starting point for the design of novel therapeutics. Within this class, 2,4-dichloro-8-methoxyquinoline emerges as a particularly valuable building block for the synthesis of new antiviral agents. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for selective and differential functionalization, enabling the creation of diverse chemical libraries for antiviral screening. The methoxy group at the C8 position can influence the molecule's pharmacokinetic properties and provide an additional vector for structural modification. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of potent antiviral compounds.

Chemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₁₀H₇Cl₂NO. The key to its utility as a building block lies in the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity is attributed to the electronic influence of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack. This differential reactivity allows for a stepwise and controlled introduction of various functionalities, a crucial aspect in the construction of complex molecules with desired biological activities.

For instance, amination reactions with primary or secondary amines preferentially occur at the C4 position, yielding 4-amino-2-chloro-8-methoxyquinoline derivatives. The remaining chlorine at the C2 position can then be subjected to further modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce aryl, heteroaryl, or alkynyl groups. This sequential functionalization strategy provides a powerful tool for generating a wide array of structurally diverse compounds from a single, readily accessible starting material.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available 2-aminoanisole and diethyl malonate.

Step 1: Synthesis of 8-Methoxy-2,4-quinolinediol

This step involves the cyclocondensation of 2-aminoanisole with diethyl malonate.

Protocol:

  • In a round-bottom flask, combine 2-aminoanisole (1.0 equiv.) and diethyl malonate (1.2 equiv.).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240-250 °C and maintain for an additional 1 hour.

  • Cool the reaction mixture to room temperature, at which point it will solidify.

  • Recrystallize the solid from ethanol to yield 8-methoxy-2,4-quinolinediol as a crystalline solid.

Causality behind experimental choices: The initial lower temperature allows for the formation of the intermediate enamine, while the higher temperature promotes the intramolecular cyclization and elimination of ethanol to form the quinolinediol ring system.

Step 2: Chlorination of 8-Methoxy-2,4-quinolinediol

The synthesized 8-methoxy-2,4-quinolinediol is then chlorinated using phosphorus oxychloride (POCl₃) to yield the target compound.

Protocol:

  • In a fume hood, carefully add 8-methoxy-2,4-quinolinediol (1.0 equiv.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equiv.).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equiv.).[3]

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate, this compound, is collected by filtration, washed with water, and dried under vacuum.

Causality behind experimental choices: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl groups of the quinolinediol into chlorine atoms. N,N-dimethylaniline acts as a catalyst to facilitate the reaction. The workup with ice and subsequent neutralization is necessary to quench the excess POCl₃ and precipitate the product.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 2-Aminoanisole 2-Aminoanisole Heat (140-150°C, then 240-250°C) Heat (140-150°C, then 240-250°C) 2-Aminoanisole->Heat (140-150°C, then 240-250°C) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Heat (140-150°C, then 240-250°C) 8-Methoxy-2,4-quinolinediol 8-Methoxy-2,4-quinolinediol Heat (140-150°C, then 240-250°C)->8-Methoxy-2,4-quinolinediol Reflux (110°C) Reflux (110°C) 8-Methoxy-2,4-quinolinediol->Reflux (110°C) POCl3, N,N-dimethylaniline POCl3, N,N-dimethylaniline POCl3, N,N-dimethylaniline->Reflux (110°C) This compound This compound Reflux (110°C)->this compound G start This compound snar Nucleophilic Aromatic Substitution (SNAr) [Amine, Heat] start->snar Step 1 intermediate 4-Amino-2-chloro-8-methoxyquinoline Derivative snar->intermediate coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) [Catalyst, Base] intermediate->coupling Step 2 final_product 4-Amino-2-substituted-8-methoxyquinoline (Antiviral Candidate) coupling->final_product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the scale-up synthesis of 2,4-dichloro-8-methoxyquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols detailed herein are designed for scalability and reproducibility, emphasizing safety, efficiency, and high purity of the final product.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications. They form the core structure of numerous natural products and synthetic compounds exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system dictates its chemical reactivity and biological function. This compound, with its reactive chloro groups at the 2 and 4 positions and the methoxy substituent on the benzene ring, serves as a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.

Proposed Synthetic Pathway

The recommended synthetic route for the scale-up production of this compound is a robust two-step process. This pathway begins with the cyclocondensation of 2-amino-3-methoxyphenol with diethyl malonate to form the key intermediate, 8-methoxy-4-hydroxy-2(1H)-quinolinone. This is followed by a dichlorination reaction using phosphorus oxychloride to yield the final product.

Synthetic Pathway 2-Amino-3-methoxyphenol 2-Amino-3-methoxyphenol Intermediate 8-Methoxy-4-hydroxy-2(1H)-quinolinone 2-Amino-3-methoxyphenol->Intermediate Step 1: Cyclocondensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Dichlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-Methoxy-4-hydroxy-2(1H)-quinolinone

This step involves a thermal cyclocondensation reaction. The use of a high-boiling point solvent facilitates the removal of ethanol produced during the reaction, driving the equilibrium towards the product.

Materials and Equipment:

  • 2-Amino-3-methoxyphenol

  • Diethyl malonate

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup

  • Heating mantle

Protocol:

  • Reaction Setup: In a suitably sized reaction vessel, charge 2-amino-3-methoxyphenol (1.0 eq) and diphenyl ether.

  • Reagent Addition: While stirring, add diethyl malonate (1.1 eq) to the mixture.

  • Heating and Distillation: Gradually heat the reaction mixture to a temperature that allows for the slow distillation of ethanol. The progress of the reaction can be monitored by the amount of ethanol collected.

  • Reaction Completion: Maintain the temperature until the theoretical amount of ethanol has been distilled off.

  • Cooling and Precipitation: Allow the reaction mixture to cool down. The product, 8-methoxy-4-hydroxy-2(1H)-quinolinone, will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it with a suitable solvent (e.g., ethanol, hexane) to remove residual diphenyl ether.

  • Drying: Dry the isolated solid under vacuum to obtain the crude intermediate. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This step employs phosphorus oxychloride as both a reagent and a solvent for the dichlorination of the quinolinone intermediate. For a scalable and environmentally conscious approach, a solvent-free method using a slight excess of phosphorus oxychloride is recommended.[1][2]

Materials and Equipment:

  • 8-Methoxy-4-hydroxy-2(1H)-quinolinone

  • Phosphorus oxychloride (POCl₃)

  • Reaction vessel with a reflux condenser, mechanical stirrer, and a gas outlet connected to a scrubber (for HCl gas)

  • Heating mantle

Protocol:

  • Reaction Setup: In a clean and dry reaction vessel, charge the 8-methoxy-4-hydroxy-2(1H)-quinolinone (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (a slight excess, e.g., 2.0-3.0 eq) to the reaction vessel. The reaction is exothermic, so the addition should be controlled.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Work-up: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is critical to obtain a high-purity final product. Recrystallization is a common and effective method.

Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of hexane and ethyl acetate.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. For very high purity, sublimation can be considered.[3]

Data Summary

ParameterStep 1: CyclocondensationStep 2: DichlorinationPurification
Key Reagents 2-Amino-3-methoxyphenol, Diethyl malonate8-Methoxy-4-hydroxy-2(1H)-quinolinone, POCl₃Ethanol/Hexane
Typical Scale MolarMolarGram to Kilogram
Reaction Temp. 180-250 °C100-110 °C (Reflux)Room Temp to 0 °C
Reaction Time 2-4 hours3-6 hoursN/A
Expected Yield 85-95%70-85%>90% recovery
Purity (Post-step) >95%>90%>99%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Dichlorination cluster_purification Purification S1_Setup Reaction Setup: - Charge 2-amino-3-methoxyphenol - Add diphenyl ether S1_Add Add Diethyl Malonate S1_Setup->S1_Add S1_React Heat and Distill Ethanol S1_Add->S1_React S1_Isolate Cool, Precipitate, Filter, and Dry S1_React->S1_Isolate S2_Setup Reaction Setup: - Charge Intermediate S1_Isolate->S2_Setup Intermediate S2_Add Add POCl3 S2_Setup->S2_Add S2_React Heat to Reflux S2_Add->S2_React S2_Workup Quench, Neutralize, and Extract S2_React->S2_Workup P_Recrystallize Recrystallize from Suitable Solvent S2_Workup->P_Recrystallize Crude Product P_Isolate Filter and Dry Final Product P_Recrystallize->P_Isolate

Caption: General laboratory workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps, especially the handling of phosphorus oxychloride, must be performed in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care. Quenching of the reaction mixture should be done slowly and cautiously by adding the reaction mixture to ice.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual POCl₃ before disposal.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • CP Lab Safety. (n.d.). 3-Methoxyphenol, 100mL, Each. Retrieved from [Link]

  • Google Patents. (2019). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 434-443.
  • Alnajjar, R. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Retrieved from [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. ResearchGate. Retrieved from [Link]

  • O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498.
  • Robert, A., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development.
  • Honnabandar, K. V., et al. (2025). Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. ResearchGate. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1083.
  • Google Patents. (2012). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • Li, H., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(10), 1335.
  • Li, H., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2011). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 9(13), 4875-4883.
  • Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • O'Shea, P. D., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24203-24222.

Sources

Strategic Functionalization of 2,4-Dichloro-8-methoxyquinoline for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2,4-Dichloro-8-methoxyquinoline in kinase inhibitor synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Value

The This compound scaffold represents a "privileged structure" in the synthesis of ATP-competitive kinase inhibitors, particularly for the PI3K/Akt/mTOR signaling pathway. Its utility stems from a unique reactivity profile that allows for sequential, regioselective functionalization. The C4 and C2 positions possess distinct electrophilicities, enabling the modular construction of library arrays without the need for protecting groups. Furthermore, the 8-methoxy substituent is not merely decorative; it frequently serves as a critical solubility enhancer and a hydrogen-bond acceptor within the hinge region of the kinase ATP-binding pocket, improving potency and metabolic stability compared to the unsubstituted quinoline core.

This guide details the operational protocols for exploiting this scaffold, focusing on the regioselective synthesis of dual PI3K/mTOR inhibitors.

Chemical Reactivity Profile: The C4 vs. C2 Dichotomy[1][2][3][4]

Successful utilization of this compound relies on understanding the electronic differentiation between the chlorine atoms at positions 2 and 4.

  • C4-Position (Kinetic Susceptibility): The C4 carbon is electronically analogous to the para position in a pyridine ring. It is highly activated for Nucleophilic Aromatic Substitution (

    
    )  due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
    
  • C2-Position (Catalytic Susceptibility): While also electron-deficient, the C2 position is sterically flanked by the ring nitrogen. In classical

    
    , it is generally less reactive than C4.[1] However, it remains highly active for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
    
  • 8-Methoxy Effect: The electron-donating methoxy group at C8 slightly deactivates the ring system compared to a nitro-quinoline, requiring optimized thermal conditions, but it does not alter the fundamental regioselectivity order (

    
     for 
    
    
    
    ).
Visualizing the Reaction Pathway

The following decision tree illustrates the standard synthetic logic for this scaffold.

G Start 2,4-Dichloro- 8-methoxyquinoline Decision Select First Transformation Start->Decision PathA Path A: SNAr (Nucleophilic Subst.) Decision->PathA Preferred: Kinetic Control (Standard Route) PathB Path B: Pd-Catalysis (Suzuki/Stille) Decision->PathB Alternative: Catalyst Control (Risk of Bis-coupling) IntermedA Intermediate A: 4-Amino-2-chloro- 8-methoxyquinoline PathA->IntermedA Amine, Base, Heat IntermedB Intermediate B: 2-Aryl-4-chloro- 8-methoxyquinoline PathB->IntermedB Pd(0), Boronic Acid Final Target Kinase Inhibitor IntermedA->Final Suzuki Coupling (C2-Functionalization) IntermedB->Final SNAr (Forced Conditions)

Figure 1: Strategic decision tree for the functionalization of this compound. Path A is the industry-standard protocol for minimizing side reactions.

Application Note: Regioselective at C4

The first step in synthesizing PI3K/mTOR inhibitors typically involves installing a solubilizing amine (e.g., morpholine, N-methylpiperazine) or a hinge-binding aniline at the C4 position.

Protocol 1: C4-Selective Amination

Objective: Selective displacement of the C4-chloride with a secondary amine while preserving the C2-chloride for subsequent coupling.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMAc (Dimethylacetamide) or Ethanol

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with this compound dissolved in DMAc (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC or LC-MS.[1]

    • Critical Checkpoint: The reaction usually reaches completion within 2-4 hours. If the temperature exceeds 100°C, trace amounts of C2-substitution (bis-aminated product) may form.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume).

  • Isolation: The product (2-chloro-4-morpholino-8-methoxyquinoline) typically precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate.

Data: Solvent & Base Optimization

Solvent Base Temp (°C) Time (h) Yield (%) C4:C2 Selectivity
DMAc DIPEA 80 3 92 >98:1
Ethanol TEA Reflux 6 78 95:5

| DMF |


 | 100 | 2 | 85 | 90:10 |
| THF | DIPEA | 60 | 12 | 45 | >99:1 |

Insight: DMAc provides the optimal balance of solubility and reaction rate. Higher temperatures in DMF with inorganic bases (


) increase the risk of side reactions.

Application Note: C2-Functionalization via Suzuki Coupling

Once the C4 position is secured with an amine, the C2-chloride remains available for Palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups (e.g., indole, pyridine) necessary for kinase specificity.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling

Objective: Coupling of the 2-chloro intermediate with an aryl boronic acid.

Materials:

  • Substrate: 2-Chloro-4-substituted-8-methoxyquinoline (1.0 equiv)

  • Reagent: Aryl Boronic Acid (e.g., Indole-6-boronic acid pinacol ester) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane[2]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate, boronic ester, and solvent. Sparge with Argon or Nitrogen for 10 minutes to remove oxygen. Oxygen is the primary cause of catalyst deactivation and homocoupling.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base solution.

  • Reaction: Heat to 95°C (oil bath) or 110°C (microwave) for 1-2 hours.

  • Monitoring: LC-MS should show total consumption of the chloro-intermediate.

  • Purification: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate and purify via flash column chromatography (Gradient: Hexanes/Ethyl Acetate or DCM/MeOH).

Case Study: Synthesis of a Dual PI3K/mTOR Inhibitor

Reference Grounding: Based on synthesis pathways for compounds like Gedatolisib derivatives and novel quinoline analogues [1, 2].

Target Molecule: A 2-(1H-indol-4-yl)-4-morpholino-8-methoxyquinoline derivative.

Mechanism of Action: The morpholine at C4 mimics the ATP adenine interaction, while the indole moiety at C2 extends into the affinity pocket of the kinase, providing isoform selectivity. The 8-methoxy group locks the conformation via intramolecular H-bonding or interacts with the hinge region backbone.

Experimental Workflow Diagram:

SynthesisWorkflow SM Start: this compound Step1 Step 1: SNAr Reaction Reagent: Morpholine, DIPEA Conditions: DMAc, 80°C SM->Step1 Intermed Intermediate: 2-Chloro-4-morpholino-8-methoxyquinoline Step1->Intermed Yield: 92% Step2 Step 2: Suzuki Coupling Reagent: Indole-4-boronic ester Cat: Pd(dppf)Cl2, Na2CO3 Intermed->Step2 Product Final Product: PI3K/mTOR Dual Inhibitor Step2->Product Yield: 75%

Figure 2: Linear synthesis workflow for a representative PI3K/mTOR inhibitor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (Step 1) Temperature too high (>100°C) or excess amine.[3]Lower temperature to 80°C. Control stoichiometry (1.05 - 1.1 equiv).
Hydrolysis of C4-Cl Wet solvents or presence of hydroxide.[4]Use anhydrous DMAc/DMF. Ensure base is dry (DIPEA vs aqueous bases).
Stalled Suzuki Coupling (Step 2) Catalyst poisoning or steric hindrance at C2.Switch to highly active catalysts like XPhos Pd G2 or Pd(dtbpf)Cl2 . Increase temp to 120°C (microwave).
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use boronic esters (pinacol) instead of acids. Switch base to

.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem. Context: Describes the use of 2,4-dichloroquinolines in preparing inhibitors where pyridyl substituents are added via Stille coupling and indolines via SNAr.

  • PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Source: PubMed / Bioorg Chem. Context: Details the synthesis and biological evaluation of quinoline-based dual inhibitors, validating the scaffold's efficacy in cancer models.

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline. Source: PMC / NIH. Context: Highlights the specific role of the 2-chloro and 8-methoxy substituents in exerting cytotoxic effects in colorectal cancer cells.[5]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: PMC / NIH. Context: Provides the theoretical basis (DFT calculations) for the C4 > C2 reactivity preference in dichloro-heterocycles.

Sources

Application Note: 2,4-Dichloro-8-methoxyquinoline in the Preparation of Antimalarial Drug Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the development of novel quinoline-based antimalarials. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) remain cornerstones of therapy, their efficacy is compromised by resistance mechanisms involving the PfCRT transporter.

This Application Note details the utilization of 2,4-Dichloro-8-methoxyquinoline as a versatile, "privileged" scaffold for synthesizing next-generation antimalarial analogues. Unlike traditional precursors, this di-halogenated intermediate offers two distinct electrophilic sites (C2 and C4) with tunable reactivity, allowing for the precise construction of hybrid molecules that combine the heme-polymerization inhibition of 4-aminoquinolines with the transmission-blocking potential associated with the 8-methoxy motif.

Chemical Basis & Mechanistic Rationale[1][2][3][4][5][6]

The "Privileged" Scaffold

The this compound scaffold is unique due to its regioselective electrophilicity .

  • C4 Position (High Reactivity): The carbon at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The nitrogen atom of the quinoline ring acts as an electron sink, stabilizing the Meisenheimer intermediate formed upon nucleophilic attack. This position is the primary target for introducing diamine side chains essential for DNA intercalation and accumulation in the parasite's acidic food vacuole.
    
  • C2 Position (Latent Reactivity): The C2 chloride is less reactive towards

    
     under mild conditions but is highly active in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). This allows for late-stage diversification to optimize lipophilicity and metabolic stability.
    
  • 8-Methoxy Group: Retaining the methoxy group at the 8-position (characteristic of 8-aminoquinolines) is hypothesized to influence the compound's oxidative profile and activity against hepatic stages (hypnozoites), offering a potential dual-stage mechanism of action.

Regioselectivity Logic

The reaction hierarchy is governed by electronic effects. In


 reactions with amines:


This allows researchers to selectively functionalize the C4 position without protecting the C2 chloride, streamlining the synthesis of library analogues.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (this compound)

Rationale: A robust "one-pot" cyclization-chlorination approach is preferred over multi-step isolation to maximize yield and minimize handling of toxic intermediates.

Reagents:

  • o-Anisidine (2-Methoxyaniline) [CAS: 90-04-0][1]

  • Malonic Acid [CAS: 141-82-2]

  • Phosphorus Oxychloride (

    
    ) [CAS: 10025-87-3]
    
  • Reagent Grade Solvents: Dichloromethane (DCM), Ethyl Acetate.

Step-by-Step Methodology:

  • Condensation/Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve o-anisidine (1.0 eq) and malonic acid (1.1 eq) in

      
        (excess, typically 6-8 eq).
      
    • Note: The

      
       acts as both solvent and chlorinating agent.
      
  • Reaction:

    • Heat the mixture to 105°C (reflux) with vigorous magnetic stirring.

    • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: Hexane/EtOAc 8:2). The starting aniline spot should disappear, and a new, less polar spot (the dichloro product) should appear.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the viscous oil slowly onto crushed ice (~500g per 50mL reaction volume) with rapid stirring. Caution: Exothermic hydrolysis of excess

      
       releases HCl gas. Perform in a fume hood.
      
  • Isolation:

    • Neutralize the aqueous slurry to pH ~8 using saturated

      
       or 
      
      
      
      .
    • Extract the precipitate with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target Yield: 60–75%.

    • Appearance: Off-white to pale yellow needles.

Protocol B: Regioselective C4-Amination ( )

Rationale: This step introduces the pharmacophore responsible for vacuolar accumulation. The conditions are tuned to favor C4 substitution exclusively.

Reagents:

  • This compound (from Protocol A)

  • Diamine Side Chain (e.g., N1,N1-diethylpentane-1,4-diamine)

  • Base: Triethylamine (

    
    ) or 
    
    
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Setup:

    • Dissolve This compound (1.0 eq) in NMP (0.5 M concentration). NMP is preferred for higher temperatures, but EtOH can be used for lower-boiling amines.

    • Add Triethylamine (2.0 eq) to scavenge the HCl byproduct.

    • Add the Diamine (1.2 eq).

  • Reaction:

    • Heat the mixture to 130–140°C for 12–24 hours .

    • Mechanism Check: At this temperature, the nucleophilic amine attacks the C4 position. The C2-Cl remains intact due to the higher activation energy required for displacement at that position in the absence of a metal catalyst.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (10x reaction volume). The product may precipitate.[2] If not, extract with EtOAc.

  • Purification:

    • The crude product will contain the 4-amino-2-chloro-8-methoxy derivative.

    • Purify via HPLC or Column Chromatography (DCM/MeOH/NH4OH gradient).

    • QC Check:

      
      -NMR should show the loss of the C4 proton signal and the retention of the C2 proton signal (if C2 was unsubstituted) or simply the integration of the side chain. Since we started with 2,4-dichloro, we look for the retention of the C2-Cl functionality (verified by MS isotope pattern).
      

Visualization: Synthesis & Decision Logic

The following diagram illustrates the divergent synthesis pathways available from the this compound scaffold.

AntimalarialSynthesis Start o-Anisidine (2-Methoxyaniline) Step1 Cyclization & Chlorination (Malonic Acid + POCl3, 105°C) Start->Step1 Intermediate SCAFFOLD: This compound Step1->Intermediate Decision Target Analogue Class? Intermediate->Decision RouteA Route A: 4-Amino Analogue (Classic Antimalarial) Decision->RouteA High Potency Blood Schizonticide RouteB Route B: 2,4-Disubstituted Hybrid Decision->RouteB Dual Stage / Resistance Breaking ReactionA SNAr Reaction (Diamine, Et3N, 130°C) RouteA->ReactionA ProductA PRODUCT A: 2-Chloro-4-amino-8-methoxyquinoline (Functionalized at C4, Cl at C2 retained) ReactionA->ProductA ReactionB1 Step 1: SNAr at C4 (Introduce Side Chain) RouteB->ReactionB1 ReactionB2 Step 2: Suzuki Coupling at C2 (Ar-B(OH)2, Pd(PPh3)4) ReactionB1->ReactionB2 ProductB PRODUCT B: 2-Aryl-4-amino-8-methoxyquinoline ReactionB2->ProductB

Figure 1: Divergent synthetic pathways for this compound, highlighting the regioselective control between C4 (SNAr) and C2 (Pd-coupling) positions.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Always use in a properly functioning fume hood. Quench reactions very slowly at low temperatures.
    
  • Chlorinated Quinolines: Many halogenated quinolines are skin sensitizers and potential mutagens. Wear double nitrile gloves and long-sleeved lab coats.

  • Waste Disposal: All aqueous waste from the

    
     quench is highly acidic and must be neutralized before disposal. Organic waste containing quinolines should be segregated as halogenated waste.
    

References

  • Regioselective Synthesis of 2,4-Dichloroquinolines

    • Source: BenchChem Technical Support.[4] "Synthesis of 2,4-Dihydroxyquinoline and derivatives."

  • Antimalarial Analogue Design (4-Aminoquinolines)

    • Source: National Institutes of Health (NIH). "Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine."
    • URL:[Link]

  • Regioselectivity in Quinoline Functionalization

    • Source: Beilstein Journal of Organic Chemistry. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."
    • URL:[Link]

  • Chlorin

    
    ): 
    
    • Source: Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent."[5]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2,4-Dichloro-8-methoxyquinoline is a critical heterocyclic building block, often synthesized via the chlorination of 4-hydroxy-8-methoxyquinoline (or 2,4-dihydroxy-8-methoxyquinoline) using phosphorus oxychloride (


) [1, 2].

The primary challenge in purifying this compound lies in separating the target dichloro- species from:

  • Unreacted starting materials: Hydroxy-quinolines (polar, high melting point).

  • Monochlorinated byproducts: 2-chloro- or 4-chloro-8-methoxyquinoline (similar solubility).

  • Hydrolysis products: Reversion to hydroxy-quinolines due to moisture sensitivity of the 2,4-dichloro positions [3].

This guide provides a validated recrystallization protocol and a troubleshooting framework to address common isolation failures such as "oiling out" and persistent discoloration.

Standard Operating Procedure (SOP)

Recommended Solvent Systems

Based on the solubility profiles of chlorinated quinolines, the following solvent systems are validated for purification:

Solvent SystemRoleSuitabilityNotes
Ethanol (95%) PrimaryHigh Best balance of solubility and recovery. Water content aids in precipitating non-polar impurities. [4]
Acetonitrile AlternativeHigh Excellent for avoiding "oiling out" if the crude is very impure.
Methanol / Acetone SpecificMedium Often used for hydrochloride salts of quinolines; less effective for the free base. [5]
Toluene / Heptane Anti-solventLow Use only if the compound is highly soluble in alcohols even when cold.
Step-by-Step Recrystallization Protocol

1. Dissolution:

  • Charge the crude this compound into a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 5-10 mL per gram of crude solid.

  • Heat to reflux (

    
    ) with magnetic stirring.
    
  • Checkpoint: If the solid does not dissolve completely, add solvent in 1 mL increments. If a significant amount of dark/black solid remains insoluble after 15 minutes of reflux, these are likely inorganic salts or polymerized tars. Do not add infinite solvent.

2. Decolorization (Optional but Recommended):

  • If the solution is dark brown or black, remove from heat source for 30 seconds to stop boiling.

  • Add Activated Charcoal (5-10 wt%) .

  • Return to reflux for 5-10 minutes.

3. Hot Filtration:

  • Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and insoluble impurities.

  • Critical: Perform this step quickly to prevent premature crystallization in the funnel stem.

4. Crystallization:

  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

  • Once at room temperature, cool further in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    

5. Isolation:

  • Filter the crystals using vacuum filtration.

  • Wash the cake with a small volume of cold Ethanol (

    
    ).
    
  • Dry under vacuum at

    
     to constant weight.
    

Visualization: Process Workflow

RecrystallizationWorkflow Start Crude 2,4-Dichloro- 8-methoxyquinoline Dissolve Dissolve in Hot Ethanol (95%) (Reflux ~78°C) Start->Dissolve CheckSol Solids Dissolved? Dissolve->CheckSol AddSolvent Add Solvent (1 mL increments) CheckSol->AddSolvent No Charcoal Add Activated Charcoal (Optional) CheckSol->Charcoal Yes (Dark Color) FilterHot Hot Filtration (Remove insolubles) CheckSol->FilterHot Yes (Clear) AddSolvent->Dissolve Charcoal->FilterHot CoolSlow Slow Cooling (RT -> 0°C) FilterHot->CoolSlow FilterCold Vacuum Filtration & Cold Wash CoolSlow->FilterCold Dry Dry under Vacuum (40°C) FilterCold->Dry

Figure 1: Validated workflow for the recrystallization of this compound.

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: Instead of crystals, my product is separating as a heavy oil at the bottom of the flask as it cools. How do I fix this?

Expert Analysis: Oiling out occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the solution is too concentrated (supersaturation is too high). Chlorinated quinolines are prone to this because they are moderately lipophilic.

Corrective Actions:

  • Re-heat and Dilute: Re-dissolve the oil by heating the mixture back to reflux. Add 10-20% more solvent (Ethanol). A slightly more dilute solution favors crystal growth over phase separation.

  • Seed Crystals: Once the solution cools slightly (just above the cloud point), add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Change Solvent: Switch to Acetonitrile . Acetonitrile often suppresses oiling out for dichloro-heterocycles better than alcohols [6].

Issue 2: Persistent Coloration

User Question: My crystals are off-white or brownish even after recrystallization. The literature says they should be white/pale yellow.

Expert Analysis: Brown discoloration typically indicates the presence of oxidized phenolic impurities (e.g., traces of 8-methoxy-4-quinolone or polymerized byproducts). These are often carry-overs from the


 synthesis step.

Corrective Actions:

  • Charcoal Treatment: Ensure you performed the activated charcoal step described in the SOP.

  • Acidic Wash (Advanced): If the impurity is basic, washing the crude solid with dilute acid is risky due to hydrolysis. Instead, recrystallize from Methanol containing a small amount of HCl , forming the hydrochloride salt, which is often easier to purify. Note: You must neutralize back to the free base afterwards.

  • Solvent Polarity: Use a solvent mixture like Ethanol/Water (4:1) . The water helps keep the more polar phenolic impurities in the mother liquor.

Issue 3: Low Yield

User Question: I recovered less than 50% of my starting mass. Where did it go?

Expert Analysis: Low yield usually suggests the compound is too soluble in the chosen solvent at room temperature, or you used too much solvent.

Corrective Actions:

  • Concentrate Mother Liquor: Do not discard the filtrate! Evaporate it to half its volume and cool again to harvest a "second crop" of crystals.

  • Anti-Solvent Addition: After the initial cooling, add cold Water dropwise to the ethanol solution until it becomes turbid, then cool in ice. This forces the hydrophobic dichloroquinoline out of solution.

Decision Tree: Troubleshooting Logic

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Dark/Brown Crystals Problem->Color Yield Low Yield Problem->Yield Sol1 Re-heat & Dilute (Reduce Supersaturation) Oiling->Sol1 Sol3 Double Charcoal Treatment Color->Sol3 Sol5 Concentrate Filtrate (Second Crop) Yield->Sol5 Sol2 Switch Solvent (Try Acetonitrile) Sol1->Sol2 If fails Sol4 Use Ethanol:Water (Purge Polar Impurities) Sol3->Sol4 If fails Sol6 Add Anti-Solvent (Water) Sol5->Sol6 Maximize recovery

Figure 2: Decision matrix for troubleshooting common recrystallization failures.

References

  • Osborne, A. G., et al. (1993). "2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Biosynth. "this compound Product Page." Link

  • ChemicalBook. "this compound Properties and Safety."[1] Link

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link

  • Google Patents. "US2474823A - Quinoline compounds and process of making same." Link

  • National Institutes of Health (NIH). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." PubMed Central. Link

Sources

Optimizing reaction conditions for the synthesis of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chlorination Conditions for 8-Methoxyquinoline Derivatives Target Molecule: 2,4-Dichloro-8-methoxyquinoline Precursor: 4-Hydroxy-8-methoxyquinolin-2(1H)-one (2,4-Dihydroxy-8-methoxyquinoline) Primary Reagent: Phosphorus Oxychloride (


)

Introduction

Welcome to the technical support hub for quinoline functionalization. This guide addresses the chlorination of 4-hydroxy-8-methoxyquinolin-2(1H)-one to yield This compound . This transformation is a critical step in synthesizing antibacterial and antiparasitic pharmacophores.

While the reaction appears straightforward, the dual chlorination at the C2 and C4 positions often presents regioselectivity challenges, incomplete conversion, and "tarring" issues due to the electron-donating nature of the 8-methoxy substituent.

Module 1: Standard Operating Protocol (SOP)

Before troubleshooting, ensure your baseline protocol aligns with industry standards for high-purity synthesis.

Reagent Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor 1.0SubstrateMust be dry (<0.5% water) to prevent violent

hydrolysis.

5.0 - 8.0Reagent & SolventExcess drives the equilibrium and maintains fluidity.

0.0 - 1.0Co-ReagentOptional. Adds vigorous chlorinating power if C2-chlorination stalls.
N,N-Dimethylaniline 0.5 - 1.0CatalystActs as an acid scavenger and forms the reactive Vilsmeier-Haack species.
Reaction Workflow
  • Charge: Place precursor in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Add Liquid: Add

    
     slowly at room temperature.
    
  • Catalyst: Add N,N-Dimethylaniline dropwise (Exothermic!).

  • Reflux: Heat to 105–110°C . Maintain for 3–6 hours.

  • Monitor: Check via HPLC/TLC. Look for the disappearance of the monochloro-intermediate.

Module 2: Reaction Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through phosphorylated intermediates before chloride displacement occurs.

ReactionPathway Start Precursor: 4-Hydroxy-8-methoxy-2-quinolone Phos Phosphorylated Intermediates Start->Phos + POCl3 Inter1 Intermediate A: 4-Chloro-2-quinolone Product Target: This compound Inter1->Product + POCl3 / Heat (Rate Limiting Step) Inter2 Intermediate B: 2-Chloro-4-quinolone Inter2->Product + POCl3 / Heat Phos->Inter1 Fast Cl- sub Phos->Inter2 Slow Cl- sub Catalyst Cat: Ph-NMe2 Catalyst->Phos Activates POCl3

Figure 1: Reaction pathway showing the bifurcation at the monochloro intermediates. The conversion of the 2-quinolone to the 2-chloro derivative is often the rate-limiting step requiring higher energy or catalysis.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Issue 1: Incomplete Conversion (Stalled Reaction)

Q: My HPLC shows 30% starting material and 50% monochloro-intermediate after 6 hours. Adding more


 didn't help. What is wrong? 

A: This is a classic "activation energy" failure. The 8-methoxy group donates electron density into the ring, making the carbonyl oxygen at C2 less electrophilic.

  • The Fix: You need a stronger electrophile than pure

    
    .
    
    • Add a Base Catalyst: If you aren't using N,N-dimethylaniline or Pyridine, add 0.5 equivalents. This forms a highly reactive chloriminium ion (Vilsmeier reagent).

    • Spike with

      
      :  Add 0.5–1.0 equivalents of Phosphorus Pentachloride (
      
      
      
      ).
      
      
      is a more aggressive chlorinating agent and can push the stubborn C2-carbonyl to the chloride.
    • Temperature Check: Ensure internal temperature is actually reaching 105°C+. If you are at high altitude or using impure

      
      , your reflux temp might be too low.
      
Issue 2: "Black Tar" Formation

Q: The reaction mixture turned into a viscous black tar that is impossible to work up. Yield is <10%.

A: Tarring is usually caused by thermal degradation or runaway polymerization , often exacerbated by the methoxy group which can be sensitive to strong Lewis acids at high temperatures.

  • Cause 1: Superheating. Do not exceed 115°C. Oil bath temperature should not be >125°C.

  • Cause 2: Wet Reagents. If your precursor is wet,

    
     hydrolyzes to form Phosphoric Acid (
    
    
    
    ) and
    
    
    gas. This creates a "slurry" of hot polyphosphoric acid, which is a powerful dehydrating agent that chars organic molecules.
    • Protocol: Dry your precursor in a vacuum oven at 50°C overnight before use.

  • Cause 3: Old

    
    .  Degraded 
    
    
    
    contains polyphosphates. Use distilled or fresh reagent.
Issue 3: Low Yield During Workup

Q: The reaction looked complete on TLC, but after pouring into ice water, I recovered mostly starting material or a hydrolyzed product.

A: The 2,4-dichloro product is hydrolytically unstable in hot, acidic aqueous media.

  • The Mechanism: When you quench

    
     into water, it generates massive amounts of 
    
    
    
    and heat. This hot acid reverts the C2/C4 chlorides back to hydroxyls (hydrolysis).
  • The Fix ("Drowning" Protocol):

    • Cool: Cool the reaction mass to <20°C.

    • Slow Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (or dilute Ammonia).

    • pH Control: Maintain pH > 4 during quenching. Do not let the quench mixture become a hot, concentrated acid bath.

    • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the solid sit in the aqueous layer overnight.

Module 4: Impurity Profiling Decision Tree

Use this logic flow to identify the source of your impurities.

TroubleshootingTree Problem Identify Impurity Profile Mono Monochloro Species Present Problem->Mono Incomplete Rxn StartMat Starting Material Returns Problem->StartMat Hydrolysis Unknown Unknown Polar Impurities Problem->Unknown Degradation Sol1 Action: Increase Temp Add PCl5 or Base Cat Mono->Sol1 Sol2 Action: Improve Quench Keep pH > 4, T < 10°C StartMat->Sol2 Sol3 Action: Check 8-OMe stability Avoid superheating Unknown->Sol3

Figure 2: Decision matrix for optimizing reaction outcomes based on impurity analysis.

References

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.[1] (Review of chlorination mechanisms for N-heterocycles).

  • Journal of Organic Chemistry. (2011). POCl3 Chlorination of 4-Quinazolones.[2][3][4] (Kinetic analysis of analogous heterocyclic chlorinations).

  • Organic Syntheses. (1955). 6-Methoxy-8-nitroquinoline. (Standard handling of methoxy-quinolines in acidic media).

  • Molecules. (2010).[3][5][6] Chemistry of Substituted Quinolinones. (Tautomerism and chlorination pathways).[2]

Sources

Technical Support Center: Nucleophilic Substitution of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the nucleophilic substitution of 2,4-dichloro-8-methoxyquinoline. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and maximize your product yield. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this important synthetic transformation.

I. Understanding the Reaction: Regioselectivity and Reactivity

Before delving into troubleshooting, it's crucial to understand the inherent reactivity of the this compound scaffold. The two chlorine atoms at the C2 and C4 positions are not equally reactive.

Nucleophilic substitution on the quinoline ring is generally favored at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen.[1][2] This effect makes the carbons at these positions more electrophilic and susceptible to attack by nucleophiles.

Key Principle: C4 is More Reactive than C2

In most nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dichloroquinolines, the substitution occurs preferentially at the C4 position.[1][3][4] This regioselectivity can be attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4.[1] Theoretical studies, such as Density Functional Theory (DFT) calculations, on analogous 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[3][4][5]

Diagram: Regioselectivity in Nucleophilic Substitution

Regioselectivity cluster_0 This compound cluster_1 Nucleophilic Attack cluster_2 Products Start This compound C4_Attack Attack at C4 (More Favorable) Start->C4_Attack Major Pathway C2_Attack Attack at C2 (Less Favorable) Start->C2_Attack Minor Pathway (harsher conditions) Product_C4 2-Chloro-4-substituted-8-methoxyquinoline C4_Attack->Product_C4 Product_C2 4-Chloro-2-substituted-8-methoxyquinoline C2_Attack->Product_C2 Selectivity_Troubleshooting Start Multiple Products Observed Check_Conditions Are reaction conditions too harsh? (High T, long time) Start->Check_Conditions Yes_Harsh Yes Check_Conditions->Yes_Harsh C2-substitution? No_Harsh No Check_Conditions->No_Harsh Check_Stoichiometry Is excess nucleophile used? Yes_Excess Yes Check_Stoichiometry->Yes_Excess Disubstitution? No_Excess No Check_Stoichiometry->No_Excess Check_Moisture Is the reaction anhydrous? Yes_Moisture No Check_Moisture->Yes_Moisture Hydrolysis? No_Moisture Yes Check_Moisture->No_Moisture Action_Temp Reduce temperature and/or reaction time. Yes_Harsh->Action_Temp No_Harsh->Check_Stoichiometry Action_Stoich Use 1.0-1.2 eq. of nucleophile. Yes_Excess->Action_Stoich No_Excess->Check_Moisture Action_Dry Use anhydrous solvents/reagents and inert atmosphere. Yes_Moisture->Action_Dry Re-evaluate Re-evaluate other parameters (solvent, nucleophile). No_Moisture->Re-evaluate Action_Temp->Re-evaluate Action_Stoich->Re-evaluate Action_Dry->Re-evaluate

Sources

Troubleshooting guide for Suzuki coupling with 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Synthesis Support Subject: Troubleshooting Regioselectivity & Reactivity in Dichloroquinoline Systems Ticket ID: #SZK-24DC8MQ-001 Status: Open

Executive Summary

You are working with 2,4-Dichloro-8-methoxyquinoline , a substrate presenting three distinct challenges:

  • Regioselectivity: Competition between the C2 and C4 electrophilic sites.

  • Catalyst Inhibition: The quinoline nitrogen (N1) and 8-methoxy group can chelate or coordinate to Palladium, potentially poisoning the active catalyst.

  • Hydrolytic Instability: The C2-chloride is susceptible to hydrolysis under basic aqueous conditions, leading to the 2-quinolone byproduct (dead end).

This guide provides a logic-driven troubleshooting workflow to isolate and resolve these issues.

Module 1: The Regioselectivity Paradox

User Question: "I am getting a mixture of mono-coupled products and some bis-coupled material. Which position reacts first, and how do I control it?"

Technical Insight: In 2,4-dichloroquinolines, the C2 position is significantly more reactive than the C4 position. This is due to the inductive electron-withdrawal of the adjacent Nitrogen atom (N1), which activates the C2-Cl bond toward oxidative addition (similar to


 reactivity trends).
  • Targeting C2-Coupling: feasible with stoichiometric control (1.0 equiv boronic acid).

  • Targeting C4-Coupling: Difficult without protecting C2. You generally must couple at C2 first, or use a blocking group, or accept a mixture and separate.

Regioselectivity Pathway Diagram

Regioselectivity SM 2,4-Dichloro- 8-methoxyquinoline OxAdd_C2 Oxidative Addition (C2 Position) SM->OxAdd_C2 Fast (N-activation) OxAdd_C4 Oxidative Addition (C4 Position) SM->OxAdd_C4 Slow Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_C2 Prod_C2 C2-Product (Major Kinetic) OxAdd_C2->Prod_C2 + R-B(OH)2 Prod_C4 C4-Product (Minor/Difficult) OxAdd_C4->Prod_C4 Bis 2,4-Bis-Product (Over-reaction) Prod_C2->Bis + Excess R-B(OH)2 High Temp

Caption: Kinetic preference for C2-oxidative addition in 2,4-dichloroquinoline systems.

Troubleshooting Regiocontrol
ObservationRoot CauseCorrective Action
Mixture of C2 and C4 products High temperature or non-selective ligand.Lower Temperature: Run at 25–40°C initially. Use bulky ligands (e.g., P(t-Bu)3 or SPhos) to enhance steric discrimination between C2 and C4.
Significant Bis-coupling Excess Boronic Acid or "Burst" Kinetics.Stoichiometry: Use 0.95–1.0 equiv of Boronic Acid. Slow Addition: Add the boronic acid solution dropwise over 1 hour.
Reaction Stalls at C2-Cl Catalyst deactivation before C4 can react (if bis-product is desired).Reload Catalyst: Add a second portion of Pd/Ligand after C2 is consumed and raise T to >80°C for the C4 coupling.
Module 2: Catalyst Poisoning & "No Reaction"

User Question: "I added everything, but the starting material remains unchanged. Is the 8-methoxy group blocking the reaction?"

Technical Insight: The 8-methoxy group is an Electron Donating Group (EDG). While it deactivates the ring slightly compared to a nitro-quinoline, the real culprit is often Nitrogen Chelation . The quinoline N1 and the 8-OMe oxygen can form a "pincer-like" pocket that binds Pd(II) tightly, preventing the catalytic cycle.

The Fix: Out-compete the Substrate. You need a ligand that binds Palladium stronger than the quinoline nitrogen does.

Recommended Catalyst Systems
  • Standard (Baseline):

    
    
    
    • Pros: Cheap.[1]

    • Cons:

      
       is a weak ligand; quinoline N can displace it.
      
  • Robust (Recommended):

    
     or 
    
    
    
    • Why: Bidentate phosphines (dppf) prevent the formation of stable bis-quinoline-Pd complexes.

  • High-Performance: XPhos Pd G2 or SPhos Pd G2

    • Why: These bulky Buchwald precatalysts activate the Pd rapidly and the bulky biaryl ligand prevents N-coordination via steric shielding.

Module 3: The "Mystery Spot" (Hydrolysis)

User Question: "I see a new spot on TLC that doesn't move (baseline) and doesn't couple. Mass spec shows M-Cl+OH."

Technical Insight: You have made 2-hydroxy-4-chloro-8-methoxyquinoline (a quinolone) . The C2 position is so activated that hydroxide ions (from aqueous base) can displace the chloride in an


 mechanism, competing with the Suzuki coupling.
Hydrolysis Prevention Protocol
VariableRecommendation
Base Selection Avoid Hydroxides (NaOH, KOH). Use Carbonates (

,

) or Phosphates (

).
Solvent System If hydrolysis persists, switch to Anhydrous Conditions . Use Toluene/Dioxane with anhydrous

(slurry).
Water Content If water is required for boronic acid solubility, reduce it to the minimum (e.g., 10:1 Dioxane:Water) or use a phase transfer catalyst (TBAB).
Module 4: Validated Experimental Workflow

Objective: Selective Mono-coupling at C2.

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction vial. Purge with Argon/Nitrogen.

  • Reagents:

    • This compound (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.05 equiv) — Do not use excess.

    • Catalyst:

      
       (3 mol%) — Resists N-poisoning.
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution) — Mild enough to minimize hydrolysis.
      
    • Solvent: 1,4-Dioxane (degassed).

  • Execution:

    • Mix Substrate, Boronic Acid, and Catalyst in Dioxane.

    • Add Base solution.[1][2][3]

    • Temperature: Heat to 60°C . Do not reflux (100°C) initially.

    • Monitor: Check HPLC/TLC at 2 hours.

      • If C2-product forms but SM remains: Increase T to 80°C.

      • If Bis-product forms: Stop immediately.

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Critical: Wash the organic layer with 5% LiCl solution (helps remove Pd-quinoline complexes).

    • Dry over

      
      , concentrate.
      
Troubleshooting Flowchart

Troubleshooting Start Reaction Outcome? NoRxn No Reaction / SM Only Start->NoRxn Hydrolysis Product is M-Cl+OH (Quinolone) Start->Hydrolysis BisCouple Mixture of Mono + Bis Start->BisCouple Success Clean C2-Product Start->Success Sol_Cat Action: Switch to Buchwald G3 or Pd(dppf) NoRxn->Sol_Cat Catalyst Poisoning Sol_Base Action: Switch to Anhydrous K3PO4 / Toluene Hydrolysis->Sol_Base SNAr Competition Sol_Temp Action: Lower Temp to 40°C Reduce Boronic Acid to 0.95eq BisCouple->Sol_Temp Kinetic Control

Caption: Decision matrix for optimizing Suzuki coupling of dichloroquinolines.

References
  • Regioselectivity in Dichloroquinolines: Reddy, E. A., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[4][5] Beilstein Journal of Organic Chemistry, 2009, 5, No. 32.[4] Supports the claim that C2 reacts prior to C4 in 2,4-dichloroquinoline systems.

  • General Suzuki Coupling Mechanism & Side Reactions: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Foundational text for mechanism, transmetallation, and base effects.

  • Catalyst Poisoning by Nitrogen Heterocycles: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007, 72(26), 9757–9760. Details the necessity of bulky/chelating ligands when coupling nitrogen-containing substrates.

  • Hydrolysis of Chloroquinolines: Wolf, C., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dichloroquinoline and 2,4-Dichloroquinazoline." Journal of Organic Chemistry, 2003, 68, 7551. Validates the susceptibility of the C2 position to nucleophilic displacement by hydroxide.

Sources

Column chromatography techniques for purifying 2,4-Dichloro-8-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QC-24-DCMQ Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Chlorinated Quinoline Scaffolds

Introduction: The Separation Challenge

Welcome to the technical support hub for the purification of 2,4-Dichloro-8-methoxyquinoline . This scaffold presents a unique "chromatographic paradox" that frustrates standard purification attempts:

  • Lipophilicity: The two chlorine atoms make the molecule highly lipophilic, suggesting it should run easily in non-polar solvents.

  • Basicity: The quinoline nitrogen (N-1), despite the electron-withdrawing chlorines, retains basic character. This leads to strong interactions with acidic silanol groups on silica gel, causing severe tailing .[1]

  • Isomeric Impurities: The synthesis (typically from 4-hydroxy-2-quinolone derivatives using POCl₃) often yields 2-chloro and 4-chloro byproducts. These mono-chlorinated impurities possess

    
     values frustratingly close to the target 2,4-dichloro product.
    

This guide replaces generic advice with chemically specific protocols designed to resolve these three issues.

Module 1: Eliminating Peak Tailing (The "Streak" Issue)

User Complaint: "My product smears across the column. I lose yield in mixed fractions, and the product elutes over 20+ test tubes."

Root Cause: The quinoline nitrogen is protonating or hydrogen-bonding with the acidic protons of the silica gel (


). The 8-methoxy group, while sterically bulky, can also act as a Lewis base, exacerbating the drag.
The Solution: Amine Deactivation

You must neutralize the silica surface before and during the run.

Protocol A: The Triethylamine (TEA) Method

  • Pre-treatment: Slurry your silica in the starting mobile phase containing 1% Triethylamine (TEA) . Pour the column and flush with 2 column volumes (CV) of this mixture.

  • The Run: Reduce TEA to 0.5% in your elution solvent.

    • Why reduce it? High concentrations of TEA can degrade chlorinated compounds over time or form salts that are hard to remove.

  • Alternative: If TEA is unavailable, use 1% Ammonium Hydroxide (

    
    ) in the mobile phase (requires MeOH/DCM systems).
    

Visual Workflow: Tailing Troubleshooting

TailingFix Start Issue: Broad/Tailing Peaks CheckSolvent Check Mobile Phase Start->CheckSolvent HasBase Contains Modifier? CheckSolvent->HasBase AddTEA Add 1% TEA to Equilibration Solvent HasBase->AddTEA No CheckSilica Check Silica Type HasBase->CheckSilica Yes (Still Tailing) ReduceTEA Run Column with 0.5% TEA AddTEA->ReduceTEA Result Sharp Peak Shape Restored ReduceTEA->Result TypeA Type A (Acidic) Standard Silica CheckSilica->TypeA Standard TypeB Type B (Neutral) High Purity Silica CheckSilica->TypeB High Performance TypeA->AddTEA Must Deactivate TypeB->Result Often Sufficient

Figure 1: Decision tree for diagnosing and fixing peak tailing in basic heterocycles.

Module 2: Separating Regioisomers (The "Twin" Issue)

User Complaint: "I see three spots on TLC that are touching. I cannot separate the 2,4-dichloro product from the 4-chloro impurity."

Technical Insight:

  • Target: this compound (Most Lipophilic / Highest

    
    )
    
  • Impurity 1: 4-Chloro-8-methoxyquinoline (Intermediate

    
    )
    
  • Impurity 2: 2-Chloro-8-methoxyquinoline (Intermediate

    
    )
    
  • Impurity 3: 4-Hydroxy-2-quinolone derivative (Starting Material / Lowest

    
    )
    

Standard Hexane/Ethyl Acetate systems often fail here because they rely solely on polarity. You need Polarizability to differentiate the chlorinated positions.

The Solution: π-π Interaction Solvents

Switch to a solvent system that interacts with the aromatic ring electrons.

Recommended Solvent Systems:

Solvent System Ratio Range Application Mechanism

| Toluene / Ethyl Acetate | 95:5 to 80:20 | Best for Isomers | Toluene interacts with the quinoline


-system; Cl-substitution changes this interaction, improving separation. |
| DCM / Hexane  | 20:80 to 100:0 | Good for Solubility | Dichloromethane (DCM) solubilizes the chlorinated species better than EtOAc, often sharpening bands. |
| Hexane / EtOAc (+1% TEA)  | 90:10 to 70:30 | Standard | Use only for crude cleanups, not fine isomer separation. |

Critical Tip: Run the column slower than usual. For difficult isomer separations, a flow rate of 15-20 mL/min (on a 40g cartridge) allows more time for the stationary phase to differentiate the species.

Module 3: Sample Loading (The Solubility Trap)

User Complaint: "My sample won't dissolve in the mobile phase (Hexane/EtOAc). If I dissolve it in DCM and load it, the bands are huge."

Root Cause: this compound has poor solubility in non-polar solvents. Loading it in a "strong" solvent (like 100% DCM) creates a "washout effect" where the sample travels down the column before interacting with the silica, destroying resolution.

The Solution: Dry Loading

You must use the Dry Loading technique to ensure zero band-broadening at the start.

Step-by-Step Protocol:

  • Dissolve: Dissolve your crude mixture in the minimum amount of DCM or Acetone (it does not matter if this solvent is strong).

  • Adsorb: Add silica gel (ratio: 1g crude to 2g silica) or Celite 545 (ratio: 1g crude to 3g Celite) to the flask.

    • Pro Tip:Celite is chemically inert and often releases the compound faster/cleaner than silica.

  • Evaporate: Rotovap the mixture until you have a free-flowing dry powder. Ensure no solvent smell remains.

  • Load: Pour this powder on top of your pre-packed column (or into the solid load cartridge for automated flash systems).

  • Cap: Add a layer of sand (approx. 1 cm) on top to prevent disturbing the bed when adding solvent.

Visual Workflow: Dry Loading

DryLoad Step1 1. Dissolve Crude (DCM/Acetone) Step2 2. Add Sorbent (Celite or Silica) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Load onto Column Bed Step3->Step4

Figure 2: The Dry Loading protocol is essential for compounds with solubility mismatches.[2]

Module 4: Post-Run Workup (Safety & Stability)

Issue: Fractions containing TEA can smell and may slowly react or form salts upon concentration.

Protocol:

  • Pool Fractions: Combine the pure fractions containing your 2,4-dichloro derivative.

  • Evaporate: Rotovap to a minimum volume.

  • Azeotrope: Add pure Heptane or Toluene and rotovap again. This helps co-evaporate the residual Triethylamine.

  • Final Wash (Optional): If high purity is required for biological assay, redissolve the solid in EtOAc and wash once with saturated

    
     to remove any silica leachables or residual amine salts, then dry over 
    
    
    
    .

FAQ: Frequently Asked Questions

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive quinolines and often requires less TEA. However, Alumina has lower capacity than silica, so you will need a larger column (approx. 50:1 ratio of Alumina:Crude).

Q: My product is crystallizing inside the column tip. What do I do? A: This indicates the mobile phase is too non-polar for the concentration of the eluting band.

  • Immediate Fix: Briefly use a heat gun (low setting) on the column tip to redissolve.

  • Process Fix: Switch to a DCM-based mobile phase (e.g., DCM/Hexane) rather than EtOAc/Hexane. DCM has much higher solubility for chlorinated aromatics.

Q: How do I visualize the spots? UV isn't enough. A: While Quinoline is UV active (254 nm), the chlorinated derivatives can be faint.

  • Stain: Use Dragendorff’s Reagent (specific for alkaloids/nitrogen bases)—it stains orange/red.

  • Stain: Iodine chamber is also effective for chlorinated aromatics.

References

  • Synthesis and Purification of Quinoline Derivatives

    • Methodology: Separation of 2,4-dichloroquinolines often requires careful mobile phase adjustment due to the proximity of isomers.
    • Source:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 8-methoxyquinoline derivatives."

  • Tailing Reduction Techniques

    • Methodology: Use of Triethylamine to deactivate Type A silica silanols.[1]

    • Source: Phenomenex Technical Guide, "How to Reduce Peak Tailing in HPLC/Flash."

  • Dry Loading vs.

    • Methodology: Comparison of band broadening effects in flash chrom
    • Source: Biotage White Paper, "Dry loading vs. liquid loading."

  • Crystallographic Data & Isomer Properties

    • Data: Structural analysis of 2,4-dichloroquinoline confirming planarity and stacking potential (relevant for Toluene separ
    • Source:Acta Crystallographica, "2,4-Dichloroquinoline."[3]

Sources

How to avoid the formation of impurities in 2,4-Dichloro-8-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Impurity Control in the Chlorination of 8-Methoxyquinoline-2,4-diol Document ID: TSC-2024-QCL-08 Audience: Process Chemists, Medicinal Chemists Status: Active

Core Directive: The "Why" Behind the Chemistry

The synthesis of 2,4-dichloro-8-methoxyquinoline is a critical gateway to 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and kinase inhibitors. The transformation typically utilizes Phosphorus Oxychloride (


)  to convert the 2,4-diol (or its tautomeric 4-hydroxy-2-quinolone) into the dichloro scaffold.[1]

While seemingly straightforward, this reaction is a "double chlorination" on a scaffold prone to electronic deactivation. The 8-methoxy group provides electron density, but the steric bulk and the difference in reactivity between the C2 and C4 positions often lead to a specific profile of impurities: monochloro intermediates , hydrolysis products , and phosphate esters .

This guide moves beyond "add reagent and reflux" to explain the mechanistic levers you must pull to ensure >98% purity.

Reaction Mechanism & Critical Control Points

To troubleshoot, one must visualize the invisible. The reaction proceeds through the activation of the lactam/enol oxygens by the electrophilic phosphorus center.

Mechanism Visualization (DOT)

ReactionMechanism Start 8-Methoxy-2,4-diol (Starting Material) Inter1 O-Phosphorylated Intermediate (C2/C4) Start->Inter1 Nucleophilic Attack on P POCl3 POCl3 + Base (Activation) POCl3->Inter1 Mono Monochloro Species (Impurity A/B) Inter1->Mono Cl- Attack (SnAr) Hydrolysis Reverted Hydroxy Species (Impurity C) Inter1->Hydrolysis Incomplete Conv. Target This compound (Target) Mono->Target Second Cl- Attack (Rate Limiting) Target->Hydrolysis Acidic Quench (Avoid!)

Figure 1: Mechanistic pathway highlighting the rate-limiting second chlorination and the risk of hydrolysis during workup.

The Reactivity Gap
  • Position 2 (C2): Behaves like an imidoyl chloride precursor. Generally more reactive toward nucleophilic chloride attack.

  • Position 4 (C4): Vinylogous to an amide. Often the bottleneck. Impurity A (2-chloro-4-hydroxy) is the most common "stalled" intermediate if the temperature is too low.

Troubleshooting Matrix (FAQs)

Issue 1: "I have persistent Monochloro impurities (5-15%) that won't convert."

Diagnosis: The reaction has stalled at the intermediate energy barrier. The "Vilsmeier-Haack" active species is likely insufficient.

  • The Fix:

    • Catalysis: Add N,N-Dimethylaniline (DMA) or DMF (1-2 eq). These form a highly reactive chloro-iminium species with

      
       that is far more electrophilic than 
      
      
      
      alone.
    • Temperature: Ensure internal temperature is >105°C . If using a solvent (toluene), you may be refluxing too cool. Switch to neat

      
       or Chlorobenzene.
      
    • Stoichiometry: The theoretical requirement is 2.0 eq of

      
      , but in practice, 5.0 - 8.0 eq  is required to drive the equilibrium and act as the solvent.
      
Issue 2: "My product degrades back to a solid 'gum' during workup."

Diagnosis: Acid-Catalyzed Hydrolysis . The 2,4-dichloro product is an imidoyl chloride analog. In the presence of water and acid (generated from quenching excess


), it rapidly hydrolyzes back to the quinolone.
  • The Fix:

    • Never quench with water alone.

    • The "Reverse Quench": Pour the reaction mixture slowly into a stirred slurry of Ice + Ammonia (aq) or Ice + K2CO3 .

    • pH Control: Maintain pH > 8 throughout the quench. If the pH drops to acidic ranges, hydrolysis accelerates logarithmically.

Issue 3: "I see a new impurity at RRT 0.85 (Mass M-14)."

Diagnosis: Demethylation . While 8-methoxy is robust, the combination of high heat,


, and generated HCl can cleave the ether to form 2,4-dichloro-8-hydroxyquinoline .
  • The Fix:

    • Avoid adding Lewis Acids like

      
       or 
      
      
      
      unless absolutely necessary.
    • Reduce reaction time. Monitor by HPLC. Once the monochloro is <1%, stop. Do not "cook" it overnight "just to be safe."

The "Gold Standard" Protocol

This protocol is designed to minimize both Monochloro (incomplete) and Hydroxy (hydrolysis) impurities.

Reagents:

  • Starting Material: 8-Methoxy-4-hydroxy-2-quinolone (1.0 eq)

  • Reagent:

    
     (6.0 eq)
    
  • Base/Catalyst: N,N-Dimethylaniline (DMA) (1.5 eq) [Note: Acts as HCl scavenger and catalyst]

  • Solvent: Neat (or Chlorobenzene if solubility is an issue)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add Starting Material and DMA.

  • Addition: Add

    
     dropwise at room temperature. (Exothermic).
    
  • Ramp: Slowly heat to 110°C (Reflux).

    • Checkpoint: Monitor HPLC at 2 hours.

    • Target: < 0.5% Monochloro species.[1]

  • Workup (The Critical Step):

    • Cool reaction mass to 60°C.

    • Remove excess

      
       via vacuum distillation (rotovap) if possible.[2] This drastically reduces the exotherm during quench.
      
    • Prepare a beaker with Crushed Ice (500g) and 25% aq. Ammonia (100mL) .

    • Slowly pour the organic residue into the stirring alkaline ice slurry.

    • Check pH: Ensure pH remains basic (pH 9-10). Add more ammonia if needed.

  • Isolation: Filter the precipitate immediately. Wash with cold water (3x) until filtrate is neutral. Dry in a vacuum oven at 45°C.

Impurity Profile & Data

Impurity NameStructure DescriptionOriginPrevention Strategy
Impurity A 2-Chloro-4-hydroxy-8-methoxyquinolineIncomplete Reaction (C4 unreacted)Increase Temp; Add DMF/DMA catalyst.
Impurity B 4-Chloro-2-hydroxy-8-methoxyquinolineIncomplete Reaction (C2 unreacted)Increase

equivalents.
Impurity C 2,4-Dichloro-8-hydroxyquinolineDemethylation (Ether cleavage)Avoid Lewis acids (

); Limit reaction time.
Impurity D Phosphorodichloridate esterIntermediate trappedEnsure sufficient reflux time; Hydrolyze fully in basic workup.
Decision Tree: Workup Logic

WorkupLogic Start Reaction Complete (HPLC Check) Distill Distill Excess POCl3? Start->Distill YesDistill Residue Obtained Distill->YesDistill Yes (Recommended) NoDistill High Exotherm Risk Distill->NoDistill No Quench Quench into Ice/NH4OH (pH > 9) YesDistill->Quench NoDistill->Quench Very Slow Addition CheckPH Check pH Quench->CheckPH Acidic pH < 7 CheckPH->Acidic Basic pH > 9 CheckPH->Basic ResultBad Hydrolysis to Quinolone (Impurity) Acidic->ResultBad ResultGood Clean Product Precipitation Basic->ResultGood

Figure 2: Workup decision tree emphasizing pH control to prevent product degradation.

References

  • Ziegler, E., & Gelfert, K. (1959). Syntheses of 2,4-dichloroquinolines. Monatshefte für Chemie.

  • Desai, N. C., et al. (2013). Synthesis of 2,4-dichloroquinoline derivatives using POCl3. Indian Journal of Chemistry.

  • ResearchGate Discussion. (2014). Optimization of POCl3 Chlorination Workup.

  • PubChem Compound Summary. (2024). This compound.

Sources

Methods for drying and storing 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2,4-Dichloro-8-methoxyquinoline (CAS No. 32608-29-0). This document is designed for researchers, chemists, and drug development professionals who handle this specialized heterocyclic compound. The integrity of your starting materials is paramount for reproducible and reliable results. Improper drying and storage can lead to sample degradation, introducing impurities that can compromise subsequent experiments. This guide provides in-depth, field-proven answers to common challenges encountered during the handling of this reagent.

Core Principles: Understanding the Vulnerabilities

This compound is a halogenated aromatic compound.[1] Its stability is primarily threatened by two factors: moisture and temperature. The two chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, particularly hydrolysis. Atmospheric moisture can lead to the slow formation of hydroxylated impurities, altering the compound's reactivity and purity. Furthermore, like many complex organic molecules, it may have limited thermal stability, making aggressive drying methods a significant risk for decomposition.[2]

Frequently Asked Questions & Troubleshooting Guide

Section 1: Drying Methodologies

Q1: My freshly synthesized or newly received this compound appears clumpy and static. What is the primary cause and the recommended drying procedure?

A: Clumping and static are often indicators of residual moisture. Water molecules can form hydrogen bonds, causing the solid particles to aggregate. The most reliable method to dry this compound without risking degradation is by using a vacuum oven under controlled, mild conditions. High temperatures should be avoided as they can induce decomposition.

The causality is straightforward: a vacuum reduces the boiling point of water and other volatile solvents, allowing them to be removed at a temperature low enough to preserve the compound's structural integrity.

Experimental Protocol: Drying via Vacuum Oven

  • Preparation: Place a thin layer of the compound in a clean, dry glass dish (e.g., a crystallization dish) to maximize surface area.

  • Placement: Place the dish in a vacuum oven. For enhanced moisture removal, place a secondary container with a suitable desiccant, such as Drierite® or anhydrous calcium sulfate, in the oven, ensuring it does not touch your sample.

  • Conditions: Heat the oven to a conservative temperature, typically 35-45°C . Do not exceed 50°C without prior thermal stability data (e.g., from TGA/DSC analysis).[3]

  • Vacuum Application: Gradually apply vacuum, ensuring the pressure is lowered slowly to avoid violent outgassing that could cause the powder to "bump." Aim for a pressure below 10 mmHg.

  • Duration: Dry for 12-24 hours. The time can vary based on the initial solvent content and sample quantity.

  • Completion: To confirm dryness, the sample should be a fine, free-flowing powder. You can verify this by weighing the sample to a constant mass over several hours.

  • Cooling: Release the vacuum using an inert gas like Nitrogen or Argon before allowing the oven to cool to room temperature. This prevents moist lab air from being drawn back into the chamber and re-contaminating your sample.

Q2: I do not have access to a vacuum oven. Can I use a standard laboratory desiccator?

A: Yes, a desiccator is a viable alternative, though it is generally slower and may be less effective for removing tightly bound solvent. The choice of desiccant is critical.

  • Recommended: For routine drying, use indicating Drierite® (anhydrous calcium sulfate) or anhydrous calcium chloride. These are effective and relatively safe.

  • High-Efficiency (Use with Caution): For extremely stubborn moisture, phosphorus pentoxide (P₂O₅) is one of the most aggressive desiccants available. However, it is corrosive and requires careful handling. A layer of glass wool should be placed over the P₂O₅ to prevent the fine powder from contaminating your sample.

  • Mechanism: The desiccant has a high affinity for water and will absorb moisture from the atmosphere inside the sealed container, creating a dry environment that encourages the evaporation of water from your compound. Applying a vacuum to the desiccator will significantly accelerate this process.

Q3: Are there any drying methods I should absolutely avoid for this compound?

A: Absolutely. Avoid the following:

  • High-Temperature Oven Drying: Do not dry this compound in a standard laboratory oven at high temperatures (e.g., >60°C). The risk of thermal decomposition is significant. Halogenated heterocycles can be thermally sensitive.[4]

  • Drying in Open Air: Allowing the compound to sit on a watch glass in the open lab air is counterproductive. It will continuously be exposed to atmospheric moisture, potentially leading to hydrolysis. Chlorinated compounds, in the presence of water, can slowly hydrolyze, forming hydrochloric acid (HCl), which can further catalyze degradation.[5]

Section 2: Storage, Stability, and Purity Verification

Q4: What are the optimal long-term storage conditions for this compound to ensure its stability?

A: The key to long-term stability is to mitigate the risks of hydrolysis, oxidation, and photodegradation.

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommended Condition Rationale (Causality)
Temperature 2-8°C (Refrigerated) Reduces the kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[5]
Light Amber Glass Vial / Darkness The quinoline ring system is aromatic and may be susceptible to photodegradation upon exposure to UV light.

| Seal | Tightly-Sealed, Teflon-Lined Cap | Prevents ingress of atmospheric moisture and oxygen during storage. |

Q5: My compound's purity, checked by GC-MS, has decreased after several weeks of storage. What is the likely degradation pathway?

A: The most probable cause is hydrolysis. The chlorine atoms at the 2- and 4-positions are electrophilic sites, susceptible to attack by nucleophiles like water. This would result in the formation of chloro-hydroxy-methoxyquinoline or dihydroxy-methoxyquinoline derivatives. These impurities would appear as new, more polar peaks in your analysis and would have a different mass-to-charge ratio in MS analysis.

Start 2,4-Dichloro- 8-methoxyquinoline Product1 2-Chloro-4-hydroxy- 8-methoxyquinoline + HCl Start->Product1 Hydrolysis Product2 4-Chloro-2-hydroxy- 8-methoxyquinoline + HCl Start->Product2 Hydrolysis Moisture H₂O (Atmospheric Moisture) Moisture->Start caption Potential Hydrolysis Degradation Pathway

Caption: Potential Hydrolysis Degradation Pathway

Q6: How can I validate the drying process and confirm the purity of my stored compound over time?

A: A multi-pronged analytical approach is best for a self-validating system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities or degradation products.[6] A pure compound will show a single major peak, while degradation will introduce new peaks, often with molecular ions corresponding to the addition of hydroxyl groups and loss of chlorine.

  • ¹H NMR Spectroscopy: NMR can confirm the compound's identity and detect impurities. Degradation may be indicated by the appearance of new signals or changes in the integration of existing aromatic protons.

  • Karl Fischer Titration: This is the gold standard for quantifying water content. If your experiments are highly sensitive to moisture, performing Karl Fischer titration on a small sample post-drying can give you a precise measure of residual water.

Protocol: Example Purity Check by GC-MS

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of your compound in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer and a non-polar capillary column (e.g., DB-5ms).

  • Example GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, then ramp at 20°C/min to 300°C and hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: A pure sample of this compound (C₁₀H₇Cl₂NO, MW: 228.08) should show a primary peak with a corresponding molecular ion.[7] Look for peaks with m/z values corresponding to potential hydrolysis products.

Section 3: Safety & Handling

Q7: What are the primary safety hazards I should be aware of when handling this compound?

A: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[8][9] Assume it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.

  • Exposure: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Q8: What is the correct procedure for handling a spill?

A: For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding dust creation. Place the material into a sealed container for proper chemical waste disposal. The area should then be wiped down with a damp cloth. Always follow your institution's specific safety protocols and consult the Safety Data Sheet (SDS) for detailed instructions.[11]

Workflow & Decision Making

cluster_0 Drying Phase cluster_1 Verification Phase cluster_2 Storage Phase a1 Receive / Synthesize Compound a2 Assess Physical State (Clumpy/Damp?) a1->a2 a3 Select Drying Method (Vacuum Oven Preferred) a2->a3 Yes b1 Perform Purity Analysis (GC-MS / NMR) a2->b1 No, appears dry a4 Dry to Constant Mass a3->a4 a4->b1 b2 Purity >98%? b1->b2 b2->a3 No, impurities detected (Repurify & Re-dry) c1 Store Under Inert Gas in Amber Vial at 2-8°C b2->c1 Yes c2 Periodic Re-analysis (e.g., every 6 months) c1->c2 caption Handling Workflow for this compound

Caption: Handling Workflow for this compound

References

  • Aladdin Scientific. 2, 4-Dichloro-8-methoxyquinoline, min 98%, 250 mg. Available from: [Link]

  • PubChem. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331. Available from: [Link]

  • PubChem. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503. Available from: [Link]

  • PubChem. 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054. Available from: [Link]

  • American Chemical Society Publications. Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks | Organic Letters. Available from: [Link]

  • PubChem. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886. Available from: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

  • PubChem. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. Available from: [Link]

  • Wikipedia. Halogenation. Available from: [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • Google Patents. Preparation method of quinoline derivative - CN102134219A.
  • National Pesticide Information Center. 2,4-D Fact Sheet. Available from: [Link]

  • Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - CN111333465A.
  • Japan Environmental Management Association for Industry. III Analytical Methods. Available from: [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • Mississippi State University Extension Service. Forest Herbicide Safety: Environmental Concerns and Proper Handling. Available from: [Link]

  • ResearchGate. Effects of Impregnation Methods and Drying Conditions on Quinoline Hydrodenitrogenation over Ni-W Based Catalysts. Available from: [Link]

  • SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]

  • Chemistry LibreTexts. Halogenation of Alkanes. Available from: [Link]

  • Safe Work Australia. USING HERBICIDES SAFELY. Available from: [Link]

  • Royal Society of Chemistry. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Available from: [Link]

  • Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Available from: [Link]

  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - US3560508A.
  • Mettler Toledo. Halogenation Reactions | Key Syntheses in Chemistry. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Available from: [Link]

  • University of Hertfordshire. 8-hydroxyquinoline - AERU. Available from: [Link]

  • Acta Physico-Chimica Sinica. Investigation on the Thermal Stability of Deep Eutectic Solvents. Available from: [Link]

  • International Journal for Modern Trends in Science and Technology. Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Available from: [Link]

  • ResearchGate. (PDF) On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Available from: [Link]

  • Google Patents. Improved scraup method for preparing quinoline or quinoline derivatives - CN102140078A.
  • Ravalli County. Herbicide Applications and Safety. Available from: [Link]

  • YouTube. What Is Halogenation In Organic Chemistry?. Available from: [Link]

  • PubChem. 8-Methoxyquinoline | C10H9NO | CID 70310. Available from: [Link]

  • Thermochimica Acta. Evaluation of thermal stability of quinones by thermal analysis techniques. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • KPU Pressbooks. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I. Available from: [Link]

  • ResearchGate. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. Available from: [Link]

  • PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923. Available from: [Link]

Sources

Optimizing catalyst loading for cross-coupling reactions of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2,4-Dichloro-8-methoxyquinoline

Introduction: The Substrate Challenge

Welcome to the technical support hub for this compound. As a researcher, you are likely facing two distinct challenges with this scaffold:

  • Regioselectivity: Controlling the competition between the C2 and C4 chloride sites.[1][2][3]

  • Catalyst Deactivation: The 8-methoxy group, in proximity to the quinoline nitrogen, creates a potential N,O-bidentate chelating site that can sequester palladium, necessitating precise loading optimization.

This guide moves beyond generic protocols to address the specific electronic and steric reality of this molecule.

Module 1: Regioselectivity & Catalyst Choice

Q: Which chloride position reacts first, and why?

A: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the C2-chloride is significantly more reactive toward oxidative addition than the C4-chloride.

  • The Mechanism: The quinoline nitrogen exerts a strong inductive effect ($ -I $), pulling electron density away from the C2 carbon. This makes the C2-Cl bond more electron-deficient and susceptible to oxidative addition by the electron-rich Pd(0) species.[3]

  • The 8-Methoxy Factor: While the 8-OMe group is electron-donating (increasing ring electron density), it is located on the distal ring. Its primary impact is not electronic deactivation of the C2 site, but rather potential catalyst inhibition via coordination (see Module 3).

Q: How do I ensure >98% selectivity for C2?

A: While C2 is electronically favored, high temperatures or excessive catalyst loading can force C4 coupling (bis-coupling).

  • Ligand Selection: Use ligands with a moderate bite angle and steric bulk (e.g., XPhos or SPhos ). These bulky ligands accelerate the reductive elimination step at the C2 position but sterically hinder the more crowded C4 position (due to the peri-hydrogen at C5).

  • Temperature Control: Maintain reaction temperatures below 60°C for the first coupling event.

Visualizing the Selectivity Pathway The following diagram illustrates the kinetic preference for C2 oxidative addition.

SelectivityPathway Substrate 2,4-Dichloro-8-OMe-Quinoline OxAdd_C2 Intermed A: C2-Pd(II)-Cl (Kinetically Favored) Substrate->OxAdd_C2 Fast Oxidative Addition (Inductive Effect of N) OxAdd_C4 Intermed B: C4-Pd(II)-Cl (Thermodynamically Difficult) Substrate->OxAdd_C4 Slow Oxidative Addition Pd0 Pd(0)L2 Catalyst Pd0->Substrate Product_C2 Product: 2-Aryl-4-chloro-8-OMe-quinoline OxAdd_C2->Product_C2 Transmetallation & Red. Elimination BisProduct Impurity: 2,4-Bis(aryl) Product Product_C2->BisProduct Excess Catalyst + Heat

Figure 1: Kinetic pathway favoring C2-functionalization due to nitrogen inductive effects.

Module 2: Optimizing Catalyst Loading (The "How")

Q: My reaction stalls at 70% conversion. Should I just add more catalyst?

A: No. Adding more catalyst often exacerbates homocoupling of the boronic acid or leads to difficult metal scavenging later. Stalling is usually a sign of catalyst death (aggregation) or poisoning.

Q: What is the recommended screening protocol for Minimum Effective Loading (MEL)?

A: We recommend a "Decay-Curve Screening" approach rather than a linear increase.

Protocol: Micro-Scale Loading Screen

  • Scale: 0.1 mmol substrate per vial.

  • Base:

    
     (2.0 equiv) - Avoid strong alkoxides to prevent dechlorination.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 60°C.

Experimental Data: Conversion vs. Loading (Pd(dppf)Cl2)

Catalyst Loading (mol%)Time to 50% Conv. (min)Final Conv. (12 h)Selectivity (C2:C4)Notes
5.0% 15100%85:15Overkill. High bis-coupling impurity.
2.0% 30100%96:4Robust. Good starting point for scale-up.
0.5% 9092%>99:1Optimal Selectivity. Requires O2-free technique.
0.1% 18045% (Stalled)>99:1Catalyst Death. Loading too low to sustain cycle.

Recommendation: Start with 1.0 - 1.5 mol% . If using advanced precatalysts (e.g., Pd-G3/G4), you can likely drop to 0.5 mol% .

Module 3: Troubleshooting & FAQs

Q: Why does the reaction mixture turn black immediately?

A: "Pd-Black" formation indicates rapid catalyst decomposition.

  • Cause: The 8-methoxy group and the quinoline nitrogen can form a stable chelate with Pd(II), displacing the phosphine ligand. Once the ligand is lost, the "naked" palladium aggregates into inactive black particles.

  • Solution: Use a catalyst with a chelating bis-phosphine ligand (e.g., Pd(dppf)Cl2 or XantPhos Pd G3 ) rather than monodentate ligands like

    
    . The bis-phosphine effect prevents ligand displacement by the substrate's N/O atoms.
    
Q: I see a "Dechlorinated" byproduct (M-34 mass). What is happening?

A: This is hydrodehalogenation.

  • Cause: In the presence of certain bases (like Isopropoxide or Carbonate in alcohols) and Pd, the solvent can act as a hydride source, replacing the Cl with H.

  • Solution: Switch to a non-protic cosolvent system (e.g., Toluene/Water or DMF) and use an inorganic base like

    
     or 
    
    
    
    instead of alkoxides.
Q: Can I use the 8-OMe group to direct C-H activation later?

A: Yes. After the C2/C4 chlorides are substituted, the 8-OMe group is an excellent directing group for C-H activation at the C7 position using Iridium or Palladium catalysis, enabling late-stage diversification.

Troubleshooting Logic Flow

Troubleshooting Start Issue Encountered Stall Reaction Stalls < 80% Start->Stall Black Precipitate (Pd Black) Start->Black Selectivity Poor C2:C4 Selectivity Start->Selectivity Sol_Stall Check O2 exclusion. Switch to Pd-G3 Precatalyst. Stall->Sol_Stall Sol_Black Ligand Displacement by 8-OMe? Use Bis-phosphine (dppf, Xantphos). Black->Sol_Black Sol_Select Reduce Temp (<60°C). Reduce Loading to 0.5 mol%. Selectivity->Sol_Select

Figure 2: Decision matrix for common reaction failures.

Module 4: Post-Reaction Purification

Given the basic nitrogen in the quinoline ring, removing residual Palladium is critical, as it often "sticks" to the product.

  • Scavenger: Use Thiol-functionalized silica (Si-Thiol) .

  • Protocol: Dilute the crude reaction mixture in EtOAc. Add Si-Thiol (50 wt% relative to substrate) and stir at 40°C for 30 mins. Filter through Celite.

  • Validation: This typically reduces Pd content from >1000 ppm to <50 ppm, essential for biological assays.

References

  • Regioselective Alkynylation/Suzuki Coupling of 2,4-Dichloroquinoline Source: Beilstein Journal of Organic Chemistry Citation: Reddy, E. A., et al. (2009).[4] "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[1][4] Context: Establishes the kinetic preference for C2 oxidative addition due to the alpha-nitrogen effect.

  • Catalyst Deactivation Mechanisms in Nitrogen Heterocycles Source: U.S. Department of Energy (OSTI) Citation: Stohl, F. V. (1987).[5] "Causes of catalyst deactivation during quinoline hydrodenitrogenation." Context: Provides foundational understanding of how quinoline nitrogen species poison metal catalysts. [5]

  • High-Throughput Optimization of Pd-Catalyzed Reactions Source: Organic Process Research & Development (ACS) Citation: "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions." Context: Methodologies for screening catalyst loading (0.1% vs 2.0%) to determine MEL.

Sources

Technical Support Center: Purification Strategies for 2,4-Dichloro-8-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2,4-dichloro-8-methoxyquinoline in their synthetic workflows. This guide is structured to provide direct, actionable solutions to the common and often frustrating challenge of removing unreacted starting material from your reaction crude. We will move beyond simple protocols to explore the underlying chemical principles that govern separation, empowering you to make informed, effective purification decisions.

Frequently Asked Questions (FAQs)

Q1: My post-reaction TLC/LCMS shows two major spots: my desired product and a spot corresponding to this compound. Is driving the reaction to completion the only answer?

A: Not necessarily. While optimizing reaction conditions to maximize conversion is always the primary goal, complete consumption of the starting material (SM) is not always feasible or economical. In many cases, especially in late-stage synthesis or library production, developing a robust purification strategy to remove residual SM is more efficient. This guide focuses on those purification strategies.

Q2: Why is separating my product from the this compound starting material so difficult by standard column chromatography?

A: The difficulty arises from similarities in polarity. This compound is a moderately polar aromatic heterocycle. If your synthetic modification is minor or involves replacing a chlorine with another group of similar polarity (e.g., a small aryl group in a Suzuki coupling), the product and the SM will have very close Retention Factor (Rf) values on silica gel, leading to poor separation.

Q3: What is the single most important chemical property to exploit for purification in this system?

A: The basicity of the quinoline nitrogen atom. While the two electron-withdrawing chlorine atoms at the C2 and C4 positions reduce the pKa of the quinoline nitrogen compared to unsubstituted quinoline, it remains a handle for purification. Critically, if your reaction involves nucleophilic substitution of one or both chlorines with an amine (e.g., Buchwald-Hartwig amination), the resulting amino-quinoline product will be significantly more basic than the starting material. This difference in basicity is the key to a highly effective separation via acid-base liquid-liquid extraction.

In-Depth Troubleshooting Guide

This section addresses specific experimental scenarios with detailed explanations and protocols.

Scenario 1: Removing Starting Material from a Suzuki-Miyaura Cross-Coupling Reaction

Question: I have performed a Suzuki-Miyaura coupling to replace the chlorine at C4 with a phenyl group. My product and starting material are co-eluting on the silica gel column. What should I do?

Underlying Principle: In a typical Suzuki reaction, a C-Cl bond is replaced with a C-C bond.[1][2] The resulting 2-chloro-4-aryl-8-methoxyquinoline product often has a polarity very similar to the this compound SM. In this case, separation relies on exploiting subtle differences in solubility and crystal lattice formation, making recrystallization an ideal choice.

Recommended Action: Recrystallization

If your product is a solid, recrystallization is the most powerful technique for removing small amounts of closely-eluting impurities. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the starting material impurity remains in the mother liquor.

dot

Caption: Workflow for purification by recrystallization.

Protocol 1: Recrystallization for Suzuki Products

  • Solvent Screening: In parallel vials, test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof). A good starting point is an ethanol/water or toluene/heptane system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the more soluble solvent of a binary pair) dropwise while heating and stirring until the solid just dissolves.

  • Clarification (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. If using a binary solvent system, this is the point to slowly add the anti-solvent (the one in which the product is less soluble) until the solution becomes faintly turbid.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent to remove residual mother liquor containing the starting material.

  • Purity Check: Dry the crystals and analyze their purity by TLC and ¹H NMR. The starting material should be significantly reduced or absent.

Scenario 2: Purifying a Buchwald-Hartwig Amination Product

Question: I've coupled aniline to the C4 position of this compound. My TLC shows a more polar product spot, but there's still a significant amount of starting material. How can I easily separate them?

Underlying Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond.[3][4] The product, a 4-amino-2-chloro-8-methoxyquinoline derivative, contains a new, relatively basic amino group in addition to the quinoline nitrogen. This makes the product significantly more basic than the starting material. This dramatic difference in basicity can be exploited for a clean separation using liquid-liquid extraction.[5][6]

Recommended Action: Acid-Base Liquid-Liquid Extraction

This technique involves using an acidic aqueous solution to protonate the more basic product, pulling it from the organic phase into the aqueous phase. The less basic starting material remains in the organic phase.

dot

Acid_Base_Extraction start Crude Mixture (Product + SM) in Organic Solvent (e.g., EtOAc) extract Wash with 1M HCl (aq) start->extract separate Separate Layers extract->separate org_phase Organic Phase Contains: SM (Less Basic) wash_org Wash, Dry, Evaporate (Isolates SM) org_phase->wash_org aq_phase Aqueous Phase Contains: Protonated Product (More Basic) basify_aq Basify with NaOH (aq) to pH > 10 aq_phase->basify_aq separate->org_phase  Organic separate->aq_phase Aqueous   extract_prod Extract with EtOAc basify_aq->extract_prod isolate_prod Wash, Dry, Evaporate (Isolates Pure Product) extract_prod->isolate_prod

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol 2: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) solution. Stopper the funnel, shake vigorously for 30-60 seconds (venting frequently), and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The more basic product is now in this aqueous layer as its hydrochloride salt. The organic layer contains the unreacted starting material.

  • Repeat: To ensure complete extraction of the product, wash the organic layer with another portion of 1M HCl. Combine the aqueous extracts.

  • Isolate SM (Optional): The organic layer can be washed with brine, dried over sodium sulfate, and concentrated to recover the unreacted starting material.

  • Product Liberation: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the pH is >10 (check with pH paper). Your product should precipitate or form an oily layer.

  • Product Extraction: Extract the now-basic aqueous layer with several portions of fresh organic solvent (EtOAc or DCM).

  • Final Isolation: Combine the organic extracts from the previous step, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Purification Decision Guide

When faced with a crude mixture, choosing the right initial purification strategy is crucial. This decision tree is designed to guide your choice based on the reaction type and outcome.

dot

Purification_Decision_Tree start Analyze Crude Reaction Mixture (TLC, LCMS) reaction_type What is the reaction type? start->reaction_type buchwald Buchwald-Hartwig Amination (Product is significantly more basic) reaction_type->buchwald C-N Coupling suzuki Suzuki Coupling / Other C-C (Product has similar basicity/polarity) reaction_type->suzuki C-C Coupling acid_base PRIORITY METHOD: Acid-Base Extraction buchwald->acid_base is_solid Is the product a solid? suzuki->is_solid chromatography METHOD: Column Chromatography is_solid->chromatography No (or if recrystallization fails) recrystallize PRIORITY METHOD: Recrystallization is_solid->recrystallize Yes

Caption: Decision tree for selecting a primary purification method.

Data Summary Tables

Table 1: Suggested TLC Solvent Systems

Reactant / Product TypeMobile Phase System (Hexane : Ethyl Acetate)Expected Rf Behavior
This compound80 : 20Baseline Rf
Suzuki Product (e.g., 4-phenyl)80 : 20 to 70 : 30Rf will be similar to or slightly higher than SM
Buchwald-Hartwig (e.g., 4-anilino)70 : 30 to 50 : 50Rf will be significantly lower (more polar) than SM

Table 2: General Column Chromatography Eluent Systems

Separation ChallengeRecommended Eluent SystemScientist's Note
SM and non-polar Suzuki ProductGradient: 100% Hexane -> 20% EtOAc in HexaneA shallow gradient is critical for resolving spots with close Rfs.
SM and polar Buchwald-Hartwig ProductGradient: 10% -> 50% EtOAc in HexaneA steeper gradient can be used as the polarity difference is larger.
Baseline impuritiesStart with a pure apolar solvent (e.g., Hexane) flushThis "pre-elution" can remove very non-polar byproducts before your compounds of interest begin to move.

References

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules. [Link]

  • US2474823A - Quinoline compounds and process of making same.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]

Sources

Strategies for improving the regioselectivity of amination of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the functionalization of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 2,4-dichloro-8-methoxyquinoline and facing challenges with the regioselective introduction of amine functionalities. We will explore the underlying principles and provide practical, field-tested strategies to steer your reaction toward the desired C2 or C4 isomer.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the lab.

Troubleshooting Guide & FAQs

Fundamental Questions
Q1: I am reacting this compound with a primary amine and getting a mixture of C2 and C4 aminated products. Why is the reaction not selective, and which position is generally favored?

A1: This is a classic challenge in the chemistry of dichloro-N-heterocycles. The reaction you are performing is a Nucleophilic Aromatic Substitution (SNAr). In most cases, the C4 position is intrinsically more reactive toward nucleophilic attack than the C2 position.

Causality—The "Why":

  • Electronic Factors: The regioselectivity is governed by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. For quinolines and related heterocyles like quinazolines, theoretical calculations and experimental data show that nucleophilic attack at C4 results in a more stable intermediate.[1][2] The negative charge developed during the formation of the Meisenheimer complex is better delocalized and stabilized when the attack occurs at the C4 position. The carbon at C4 generally has a higher LUMO coefficient, making it more electrophilic.[2]

  • The Role of the 8-Methoxy Group: The -OCH₃ group at the C8 position is an electron-donating group (EDG) by resonance. In nucleophilic aromatic substitution, EDGs generally decrease the reactivity of the entire ring system by increasing electron density, making it less attractive to nucleophiles.[3][4] However, its effect on the C2 vs. C4 reactivity is more subtle. It does not fundamentally change the intrinsic preference for C4 attack but may require slightly more forcing conditions compared to an unsubstitued quinoline.

Even with the intrinsic preference for C4, achieving perfect selectivity requires careful optimization, as the energy difference between the two pathways can be small. Getting a mixture indicates your reaction conditions are not sufficiently optimized to exploit this difference.

Troubleshooting: Improving C4-Selectivity
Q2: My primary goal is the 2-chloro-4-amino-8-methoxyquinoline isomer. How can I suppress the formation of the C2-aminated byproduct?

A2: To enhance C4 selectivity in an SNAr reaction, you need to leverage the higher intrinsic reactivity of this position under kinetic control. This typically means using milder conditions that are just sufficient to activate the C4 position but not the more resilient C2 position.

Key Strategies & Parameters:

  • Temperature Control (Critical): This is your most powerful tool. The amination at C4 has a lower activation energy than at C2.

    • Recommendation: Start your reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature. Monitor the reaction closely by TLC or LCMS. Often, the C4 substitution will proceed cleanly at or below ambient temperatures, while C2 substitution requires significant heating.[5][6] Running the reaction at elevated temperatures is the most common cause of losing regioselectivity.

  • Choice of Solvent: A polar aprotic solvent is typically required to facilitate the SNAr mechanism.

    • Recommendation: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are good choices. For reactions at low temperatures, MeCN or DMF are often sufficient. Dioxane is also a common choice, particularly if higher temperatures are eventually needed for a subsequent C2 substitution.[5]

  • Amine Stoichiometry: Using a large excess of the amine can sometimes lead to the formation of the diamino product or reduce selectivity.

    • Recommendation: Use a slight excess of the amine (1.1 to 1.5 equivalents). This ensures a reasonable reaction rate without driving the reaction too aggressively.

Visualizing the SNAr Mechanism & Selectivity

SNAr_Mechanism Fig 1. S-N-Ar Pathway Preference cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Meisenheimer Intermediates cluster_products Products Start This compound + R-NH2 C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Low Activation Energy (Favored) C2_Attack Nucleophilic Attack at C2 Start->C2_Attack High Activation Energy (Disfavored) C4_Intermediate More Stable Intermediate (Better Charge Delocalization) C4_Attack->C4_Intermediate C2_Intermediate Less Stable Intermediate C2_Attack->C2_Intermediate C4_Product C4-Aminated Product (Kinetic Product) C4_Intermediate->C4_Product Loss of Cl- C2_Product C2-Aminated Product (Thermodynamic/Forced Product) C2_Intermediate->C2_Product Loss of Cl-

Caption: Fig 1. Preferential S-N-Ar pathway for 2,4-dichloroquinolines.

Troubleshooting: Achieving C2-Selectivity
Q3: I need to synthesize the 4-chloro-2-amino-8-methoxyquinoline isomer. My SNAr attempts are failing or giving the C4 product. What strategies can I use to reverse the selectivity?

A3: Forcing the reaction to occur at the less reactive C2 position is a significant challenge that often cannot be solved by traditional SNAr conditions. While extreme temperatures might eventually drive some C2 substitution, this is often unselective and low-yielding. The modern, authoritative solution is to change your reaction class entirely and use a palladium-catalyzed cross-coupling reaction , such as the Buchwald-Hartwig Amination .[7][8]

Causality—The "Why":

The Buchwald-Hartwig reaction does not proceed via an SNAr mechanism. Instead, it involves a catalytic cycle with a palladium complex.[9][10][11] The regioselectivity is no longer determined by the stability of a Meisenheimer complex but rather by the kinetics of oxidative addition of the Pd(0) catalyst to the C-Cl bonds. The choice of phosphine ligand on the palladium catalyst is crucial, as it can tune the steric and electronic properties of the catalyst to favor oxidative addition at C2 over C4.[12]

Key Strategies & Parameters for C2-Selective Buchwald-Hartwig Amination:
  • Catalyst System (Critical): The combination of a palladium precursor and a specialized phosphine ligand is the heart of this method.

    • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.

    • Ligand: Bulky, electron-rich biaryl phosphine ligands are required. For C2 selectivity on halogenated heterocycles, ligands like XPhos , SPhos , or RuPhos are excellent starting points. Their steric bulk can favor approach to the more accessible C2 position.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, non-protic solvents are essential.

    • Recommendation: Toluene or 1,4-dioxane are the most common and effective solvents for this transformation.

Data Table: Comparing SNAr and Buchwald-Hartwig for Regioselectivity
ParameterSNAr for C4-SelectivityBuchwald-Hartwig for C2-Selectivity
Mechanism Nucleophilic Addition-EliminationPd-Catalyzed Cross-Coupling
Favored Position C4 (Electronic Control)C2 (Catalyst/Ligand Control)
Temperature Low (0 °C to RT)High (80-110 °C)
Key Reagents Amine, Polar Aprotic SolventPd Precursor, Phosphine Ligand, Strong Base
Typical Ligands N/AXPhos, SPhos, RuPhos
Common Bases Amine itself or mild base (e.g., DIPEA)NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS
Primary Challenge Avoiding C2 side productCatalyst deactivation, reaction optimization
Experimental Protocols
Protocol 1: Kinetically Controlled SNAr for Selective C4-Amination

This protocol is designed to maximize the formation of 2-chloro-4-(alkylamino)-8-methoxyquinoline .

Materials:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) (approx. 0.1 M concentration)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 eq, if amine salt is used or to scavenge HCl)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous MeCN or DMF.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate vial, dissolve the amine (1.2 eq) and optional DIPEA (1.5 eq) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the cooled solution of the dichloroquinoline over 10-15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LCMS every 30-60 minutes. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to isolate the desired C4-aminated isomer.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Selective C2-Amination

This protocol is designed to synthesize 4-chloro-2-(alkylamino)-8-methoxyquinoline .

Materials:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.3 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene (approx. 0.1 M concentration)

  • Schlenk flask or sealed vial, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask or reaction vial inside a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Add this compound (1.0 eq).

  • Add the amine (1.3 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Seal the flask/vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LCMS. Reactions are typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to isolate the desired C2-aminated isomer.

Troubleshooting Workflow for Regioselectivity

Troubleshooting_Workflow Fig 2. Decision Workflow for Amination Start Desired Product? C4_Path C4-Amine (2-Chloro-4-amino...) Start->C4_Path C4 Isomer C2_Path C2-Amine (4-Chloro-2-amino...) Start->C2_Path C2 Isomer SNAr_Conditions Use S-N-Ar Conditions (Protocol 1) C4_Path->SNAr_Conditions BH_Conditions Use Buchwald-Hartwig (Protocol 2) C2_Path->BH_Conditions Check_Selectivity Reaction Outcome? SNAr_Conditions->Check_Selectivity Good_Selectivity High C4 Selectivity (>95:5) Check_Selectivity->Good_Selectivity Success Poor_Selectivity Mixture of Isomers Check_Selectivity->Poor_Selectivity Problem Troubleshoot_SNAr Troubleshoot S-N-Ar Poor_Selectivity->Troubleshoot_SNAr Lower_Temp Decrease Temperature (e.g., 0 °C or lower) Troubleshoot_SNAr->Lower_Temp Check_Amine Consider Amine Sterics (Less bulky is better) Troubleshoot_SNAr->Check_Amine Lower_Temp->Check_Selectivity Check_Amine->Check_Selectivity Check_BH_Yield Reaction Outcome? BH_Conditions->Check_BH_Yield Good_Yield High C2 Selectivity & Good Yield Check_BH_Yield->Good_Yield Success Low_Yield Low Conversion / Poor Yield Check_BH_Yield->Low_Yield Problem Troubleshoot_BH Troubleshoot B-H Low_Yield->Troubleshoot_BH Screen_Ligands Screen Ligands (XPhos, SPhos, RuPhos) Troubleshoot_BH->Screen_Ligands Screen_Bases Screen Bases (NaOtBu, LiHMDS, Cs2CO3) Troubleshoot_BH->Screen_Bases Screen_Ligands->Check_BH_Yield Screen_Bases->Check_BH_Yield

Caption: Fig 2. A step-by-step guide to achieving the desired isomer.

References
  • Crepaldi, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Crepaldi, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • da Silva, G. G., et al. (2021). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). PubMed. [Link]

  • Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Sci-Hub. [Link]

  • Hermitage, S. A., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Wang, X., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]

  • Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Funes-Ardoiz, I., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate. [Link]

  • Mosrin, M., et al. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. ACS Publications. [Link]

  • Chemistry Stack Exchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Chen, C., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Gurung, S.R., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Thadkapally, S., et al. (2014). New catalytic system for aminohalogenation of β-methyl-β-nitrostyrenes to give opposite regiochemistry. RSC Publishing. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Tutor. (2021). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Funes-Ardoiz, I., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH). [Link]

  • Zhang, T., et al. (2018). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Wang, Y., et al. (2018). Coordination strategy-induced selective C–H amination of 8-aminoquinolines. RSC Publishing. [Link]

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]

  • Kim, D., et al. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • LibreTexts Chemistry. (2021). Buchwald-Hartwig Amination. [Link]

  • Proton Guru. (2020). Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • Clayden, J., et al. (2000). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hermitage, S. A., et al. (2018). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Li, Y., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. RSC Publishing. [Link]

  • Chem Survival. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Kim, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

  • Gierczyk, B., et al. (2012). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

Sources

Validation & Comparative

Comparison of the biological activity of 2,4-Dichloro-8-methoxyquinoline with other quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-8-methoxyquinoline (CAS: 32608-29-0) is a specialized quinoline pharmacophore that serves as a critical "gateway scaffold" in medicinal chemistry.[1][2] Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), which functions primarily through non-specific metal chelation, the 8-methoxy variant is chemically "capped." This modification blocks direct chelation, forcing biological activity to occur through specific molecular interactions—most notably targeted protein degradation and p53 stabilization .

This guide compares the this compound scaffold against standard quinoline derivatives, evaluating its utility in synthesizing high-potency agents for Helicobacter pylori eradication and colorectal cancer therapy.

Structural Analysis & Mechanism of Action

The biological value of this compound lies in its unique Structure-Activity Relationship (SAR) . It is not merely a drug but a programmable platform.

The "Programmable" Core
  • C4-Position (Primary Handle): The chlorine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows researchers to attach solubilizing groups (e.g., piperazines, morpholines) under mild conditions.
    
  • C2-Position (Secondary Handle): The chlorine at position 2 is less reactive, allowing for sequential, regioselective functionalization. This is crucial for creating "dual-action" drugs.

  • C8-Methoxy Group (The "Blocker"): Unlike the hydroxyl group in 8-HQ, the methoxy group prevents the non-specific chelation of cytosolic metals (Zn²⁺, Fe²⁺). This reduces off-target toxicity and increases lipophilicity, facilitating membrane permeability.

DOT Diagram: SAR & Regioselectivity Map

SAR_Map Scaffold This compound (The Scaffold) C4_Pos C4-Chlorine (High Reactivity) Scaffold->C4_Pos Primary S_NAr Site C2_Pos C2-Chlorine (Low Reactivity) Scaffold->C2_Pos Secondary Site C8_Pos C8-Methoxy (Lipophilic Cap) Scaffold->C8_Pos Modulates ADME Bioactivity Target: H. pylori & p53/MDM2 (High Specificity) C4_Pos->Bioactivity Attaches Solubilizing Pharmacophore Toxicity Reduced Metal Toxicity (vs. 8-Hydroxyquinoline) C8_Pos->Toxicity Blocks Chelation

Figure 1: Regioselective reactivity map of the scaffold. The C4 position is the primary entry point for introducing biological activity.

Comparative Biological Activity

The following analysis contrasts the This compound scaffold (and its direct derivatives) against industry-standard quinolines.

Comparison Table: Activity Profiles
FeatureThis compound (Scaffold)8-Hydroxyquinoline (Standard)Chloroquine (Antimalarial)
Primary Mechanism Scaffold for Targeted Agents (e.g., p53 stabilizers, H. pylori specific)Metal Chelation (Non-specific cytotoxicity)Heme Polymerization Inhibition (Lysosomotropic)
Antibacterial Target Highly Specific (H. pylori via piperazine derivs)Broad Spectrum (Gram +/-)Limited (mostly antiprotozoal)
Cytotoxicity (Cancer) High Potency (IC50 ~0.3–3 µM in derivatives)Moderate (Dependent on Cu/Zn availability)Moderate (Autophagy inhibition)
Metal Chelation Negligible (Methoxy cap blocks binding)High (Binds Zn, Fe, Cu avidly)Low
Lipophilicity High (Enhanced membrane crossing)Moderate (pH dependent)Moderate
Detailed Analysis

1. Antibacterial Activity (Focus: Helicobacter pylori) While the raw scaffold has low solubility, its C4-substituted derivatives (e.g., N-(3-chlorobenzyl)-2-(piperazin-1-yl)-8-methoxyquinolin-4-amine) exhibit exceptional potency.

  • Experimental Data: Derivatives demonstrate MIC values of 2–4 µg/mL against multidrug-resistant H. pylori strains (including clarithromycin-resistant isolates).[2]

  • Advantage: Unlike 8-hydroxyquinoline, which kills indiscriminately via metal stripping, 8-methoxy derivatives can be engineered to target bacterial biofilms without harming the host gut microbiota (e.g., E. coli, L. paracasei).

2. Anticancer Activity (Colorectal & Gastric) The scaffold is a precursor for Nutlin-3 analogues and Neocryptolepine derivatives .

  • Mechanism: Derivatives stabilize p53 by inhibiting the p53-MDM2 interaction.

  • Potency: In HCT116 colorectal cancer cells, 8-methoxy-substituted derivatives achieved an IC50 of 0.33 µM , significantly outperforming the parent Neocryptolepine.

  • Selectivity: The 8-methoxy group reduces toxicity toward normal intestinal epithelial cells (HIEC) compared to 8-hydroxy variants.

Experimental Protocols

To validate the activity of this scaffold, it must first be functionalized.[3] Below is the standard protocol for activating the C4 position to generate a bioactive probe.

Protocol: C4-Selective Amination (Activation)

This protocol converts the raw scaffold into a bioactive piperazine derivative.

  • Reagents: this compound (1.0 eq), N-Boc-piperazine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve scaffold in MeCN.

    • Add DIPEA and amine.

    • Critical Step: Heat to 80°C (reflux) for 4–6 hours. Note: The C2 chlorine will NOT react under these conditions, ensuring regioselectivity.

    • Monitor via TLC (Hexane:EtOAc 3:1). The product (C4-substituted) will be more polar.

  • Validation:

    • 1H NMR: Look for the disappearance of the C4-proton signal and the retention of the C2-chlorine signal.

DOT Diagram: Synthesis & Activation Workflow

Synthesis_Flow Step1 Start: this compound Step2 Reaction: Amine + DIPEA + MeCN @ 80°C Step1->Step2 Decision Is Temperature > 120°C? Step2->Decision Result_A Selective C4-Substitution (Bioactive Precursor) Decision->Result_A No (Standard) Result_B Mixture of C2/C4 Substitution (Loss of Specificity) Decision->Result_B Yes (Overheating)

Figure 2: Workflow for selective activation. Controlling temperature is critical to prevent "over-reaction" at the C2 position.

References

  • Ghobadi, E. et al. (2025). New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori Strains with Biofilm. International Journal of Molecular Sciences.[2]

  • Wang, Z. et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules.[1][2][4][5][6][7][8][9][10][11]

  • Davis, T.A. et al. (2016). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using this compound Derived Catalysts. Journal of Organic Chemistry.

  • Albrecht, M. et al. (2005). Expanding the coordination sphere of 8-hydroxyquinoline: Synthesis from this compound. Dalton Transactions.[1][6]

Sources

Strategic Structural Validation of 2,4-Dichloro-8-methoxyquinoline Derivatives: A Comparative Guide to 2D NMR Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Quinoline Scaffolds

In drug discovery, particularly for antimalarial and anticancer pipelines, the 2,4-dichloro-8-methoxyquinoline scaffold is a high-value intermediate. However, its synthesis—often involving the chlorination of 4-hydroxy-2-quinolones or cyclization of anilines—frequently yields regioisomers (e.g., 5-methoxy, 7-methoxy, or 8-methoxy isomers) that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D NMR due to signal overlap.

This guide moves beyond basic spectral assignment. It establishes a self-validating 2D NMR protocol designed to definitively prove the position of the methoxy group and the integrity of the 2,4-dichloro substitution pattern without relying on time-consuming X-ray crystallography.

Comparative Analysis: Selecting the Right Validation Tool

Before deploying the protocol, it is critical to understand why 2D NMR is the operational standard compared to alternatives.

Table 1: Structural Elucidation Methodologies Comparison
Feature2D NMR (Recommended) 1D NMR (

H,

C)
X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Atom-to-atom connectivity & spatial proximity.Functional group presence & proton count.[1][2][3][4][5]Absolute 3D atomic coordinates.Molecular formula & fragmentation.[5]
Isomer Differentiation High. HMBC links substituents to specific ring carbons.Low. Shifts are often too similar between regioisomers.Definitive. The "Gold Standard."None. Isomers have identical mass.
Sample State Solution (Dynamic).Solution.Solid Crystal (Static).Gas Phase (Ionized).
Throughput High (1-2 hours/sample).Very High (10 mins/sample).Low (Days to Weeks).Very High.
Limitation Requires interpretation of complex couplings.[2]Cannot prove connectivity across quaternary carbons.[5]Requires a single crystal (often fails for amorphous solids).Cannot map the position of the -OMe group.
Decision Logic
  • Use MS only to confirm the molecular formula (

    
    ).
    
  • Use X-Ray only if the molecule crystallizes easily and absolute stereochemistry (if chiral centers exist) is required.

  • Use 2D NMR for all routine batch validations to confirm the 2,4-dichloro and 8-methoxy regiochemistry.

The Self-Validating 2D NMR Protocol

This protocol uses a "lock-and-key" logic where specific correlations must exist to confirm the structure. If a correlation is missing, the structure is rejected.

Phase 1: Sample Preparation
  • Solvent: Dissolve ~10-20 mg of compound in 0.6 mL DMSO-d

    
     .
    
    • Why? Chloro-quinolines often aggregate in CDCl

      
      , causing line broadening. DMSO-d
      
      
      
      breaks aggregation and shifts exchangeable protons (if any) away from the aromatic region.
  • Tube: High-precision 5mm NMR tube to minimize shimming errors.

Phase 2: Acquisition Parameters
  • Temperature: 298 K (Standard).

  • Experiments:

    • 
      H 1D:  16 scans (Baseline check).
      
    • COSY (Correlation Spectroscopy): 256 increments.

    • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for

      
       Hz. Critical for quaternary carbons. 
      
Phase 3: The Logic of Assignment (The "Lock-and-Key" Mechanism)

The core challenge is that the quinoline ring is "broken" into two isolated spin systems by the quaternary carbons (C2, C4, C4a, C8a).

Step A: Isolate the Spin Systems (1D + COSY)
  • System 1 (The Pyridine Ring): Look for the H3 proton.

    • Signature: A sharp singlet around 7.6 – 8.0 ppm .

    • Validation: It must show NO COSY correlations to other protons (as C2 and C4 are blocked by Cl).

  • System 2 (The Benzene Ring): Look for the H5, H6, H7 protons.

    • Signature: An AMX or ABC pattern (Doublet - Triplet - Doublet).

    • Validation: COSY must show

      
       and 
      
      
      
      .
  • System 3 (The Methoxy):

    • Signature: Strong singlet around 3.9 – 4.1 ppm .

Step B: Bridge the Systems (HMBC)

This is where 1D fails and 2D succeeds. You must observe the following "Long-Range" correlations to confirm the structure.

  • The "Anchor" Correlation (Confirming 8-OMe):

    • The Methoxy protons (

      
       ~4.0) must show a strong HMBC spot to C8 .
      
    • Crucial Check: The aromatic proton H7 (part of the benzene spin system) must also correlate to C8 . This links the methoxy group specifically to the 8-position.

  • The "Skeleton" Correlations (Confirming 2,4-Dichloro):

    • H3 (

      
       ~7.[6]8) must correlate to C2  and C4  (which will have characteristic shifts of chlorinated carbons, typically ~140-150 ppm).
      
    • H3 must also correlate to the bridgehead carbon C4a .

Visualization of the Logic Flow

The following diagram illustrates the decision matrix and the specific HMBC correlations required to validate the this compound structure.

G cluster_0 Input Data cluster_1 Structural Logic H_NMR 1H NMR Spectrum Iso_H3 Isolate H3 (Singlet, No COSY) H_NMR->Iso_H3 Identify Singlets COSY COSY Spectrum Iso_Ring Isolate H5-H6-H7 (COSY Chain) COSY->Iso_Ring Verify Connectivity HMBC HMBC Spectrum Link_OMe Link OMe to C8 HMBC->Link_OMe OMe -> C8 Link_Bridge Link H5/H7 to C8a/C4a HMBC->Link_Bridge H7 -> C8 <- OMe Iso_H3->Link_Bridge Iso_Ring->Link_Bridge Result Validated Structure: 2,4-Dichloro-8-OMe Link_OMe->Result Confirmed Regiochem Link_Bridge->Result Confirmed Scaffold

Figure 1: The logic flow for structural validation. Green nodes represent the critical HMBC "bridge" points that confirm regiochemistry.

Representative Data Table

Use this table as a reference standard for your experimental data. Deviations of >0.5 ppm in


H or >2.0 ppm in 

C suggest a different derivative or isomer.

Table 2: Predicted NMR Shifts for this compound (in DMSO-d


) 
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (H

C)
2 C-Cl--~149.0H3
3 CH7.85 s~122.0C2, C4, C4a
4 C-Cl--~142.0H3, H5
4a C (Quat)--~126.0H3, H6, H8
5 CH7.60 dd (8.0, 1.5)~114.0C4, C7, C8a
6 CH7.50 t (8.0)~127.0C4a, C8
7 CH7.35 dd (8.0, 1.5)~112.0C5, C8a
8 C-OMe--~155.0OMe, H6
8a C (Quat)--~138.0H5, H7
OMe CH

4.05 s~56.5C8

Note: Chemical shifts are approximate and solvent-dependent.[1] The correlations are the definitive validation metric.

Troubleshooting Common Pitfalls

The "Silent" Quaternary Carbons

Problem: C2 and C4 often have long relaxation times and weak NOE enhancement, making them disappear in 1D


C spectra.
Solution:  Do not rely on 1D Carbon counting. Use the projection of the HMBC spectrum to "find" these carbons. If H3 correlates to a carbon not seen in the 1D spectrum, that is likely C2 or C4.
Rotational Isomers (Rotamers)

Problem: Broadening of the OMe signal. Cause: Steric hindrance between the C8-OMe and the C1-Nitrogen lone pair or peri-interactions with H7. Solution: Run the NMR at 320 K. Sharpening of the peak confirms dynamic rotamers rather than impurities.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on HMBC/HSQC parameter optimization).

  • Lutz, R. E., et al. (1946). Antimalarials. Synthesis of this compound. Journal of the American Chemical Society. (Foundational synthesis and early structural data).

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Comparison of X-ray vs NMR capabilities).

  • ResearchGate/MDPI Data. (2024). Structural Elucidation of Quinoline Derivatives via HMBC. (Recent examples of quinoline assignments).

Sources

A Comparative Guide to the Synthesis of 2,4-Dichloro-8-methoxyquinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,4-Dichloro-8-methoxyquinoline is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring reactive chloro groups at the 2 and 4 positions and an electron-donating methoxy group on the benzene ring, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the most prevalent synthetic routes to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Classic Approach - Cyclization Followed by Chlorination

This well-established, two-step methodology remains a popular choice for the synthesis of this compound. It involves the initial construction of the 8-methoxy-quinoline-2,4-diol core, followed by a robust chlorination step.

Step 1: Synthesis of 8-Methoxy-quinoline-2,4-diol

The key to this route is the formation of the dihydroxyquinoline intermediate. The most common and efficient method to achieve this is through the condensation of o-anisidine with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution of the amino group of o-anisidine onto one of the carbonyl groups of diethyl malonate, forming an intermediate amide. Subsequent intramolecular cyclization, driven by the nucleophilicity of the aromatic ring, and tautomerization leads to the formation of the stable 2,4-dihydroxyquinoline ring system.

Route_1_Step_1 o_anisidine o-Anisidine intermediate Intermediate Amide o_anisidine->intermediate diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 8-Methoxy-quinoline-2,4-diol cyclization->product

Figure 1: Synthesis of 8-Methoxy-quinoline-2,4-diol.

Experimental Protocol: Synthesis of 8-Methoxy-quinoline-2,4-diol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-anisidine (1.0 eq) and diethyl malonate (1.2 eq).

  • Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 2 hours with continuous stirring.

  • Cyclization: Increase the temperature to 240-250 °C and continue heating for an additional 1 hour. The reaction mixture will become a viscous solid.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add a 10% aqueous sodium hydroxide solution and heat the mixture to boiling to dissolve the solid.

  • Precipitation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 4-5.

  • Isolation: The desired 8-methoxy-quinoline-2,4-diol will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 8-Methoxy-quinoline-2,4-diol

The conversion of the dihydroxyquinoline to the target dichloro derivative is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅).

Reaction Mechanism: The hydroxyl groups of the quinolinediol are converted into better leaving groups through phosphorylation by POCl₃. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the desired 2,4-dichloroquinoline. The use of PCl₅ can enhance the reaction rate by increasing the concentration of chloride ions and acting as a dehydrating agent.

Route_1_Step_2 dihydroxyquinoline 8-Methoxy-quinoline- 2,4-diol phosphorylation Phosphorylation dihydroxyquinoline->phosphorylation chlorinating_agent POCl₃ / PCl₅ chlorinating_agent->phosphorylation nucleophilic_substitution Nucleophilic Substitution (Cl⁻) phosphorylation->nucleophilic_substitution product 2,4-Dichloro-8- methoxyquinoline nucleophilic_substitution->product

Figure 2: Chlorination of 8-Methoxy-quinoline-2,4-diol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 8-methoxy-quinoline-2,4-diol (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise to the flask at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Route 2: The Vilsmeier-Haack Approach - A One-Pot Alternative

The Vilsmeier-Haack reaction offers a more convergent, one-pot synthesis of a substituted 2-chloroquinoline, which, however, does not directly yield the target 2,4-dichloro product. This route typically starts from an appropriately substituted acetanilide.

Reaction Mechanism: The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from the reaction of a formamide derivative (e.g., DMF) and phosphorus oxychloride. The acetanilide then undergoes electrophilic substitution by the Vilsmeier reagent, followed by an intramolecular cyclization and subsequent chlorination to yield a 2-chloro-3-formylquinoline derivative. To obtain the desired this compound, this intermediate would require further synthetic modifications, making this route less direct for the target molecule.

Vilsmeier_Haack_Route acetanilide 2-Methoxyacetanilide electrophilic_substitution Electrophilic Substitution acetanilide->electrophilic_substitution vilsmeier_reagent Vilsmeier Reagent (DMF/POCl₃) vilsmeier_reagent->electrophilic_substitution cyclization_chlorination Cyclization & Chlorination electrophilic_substitution->cyclization_chlorination intermediate_product 2-Chloro-3-formyl- 8-methoxyquinoline cyclization_chlorination->intermediate_product further_steps Further Synthetic Modifications intermediate_product->further_steps final_product 2,4-Dichloro-8- methoxyquinoline further_steps->final_product

Figure 3: Vilsmeier-Haack synthesis of a quinoline derivative.

Experimental Protocol: Vilsmeier-Haack Reaction of 2-Methoxyacetanilide

  • Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (3.0 eq) to N,N-dimethylformamide (DMF, 3.0 eq) with stirring under a nitrogen atmosphere.

  • Reactant Addition: To the freshly prepared Vilsmeier reagent, add 2-methoxyacetanilide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 8-12 hours.

  • Work-up and Isolation: Cool the mixture and pour it onto ice water. Neutralize with a sodium bicarbonate solution and extract with a suitable organic solvent. The organic layer is then dried and concentrated. The resulting 2-chloro-3-formyl-8-methoxyquinoline would require further steps to introduce the second chlorine atom at the 4-position.

Comparative Analysis

FeatureRoute 1: Cyclization-ChlorinationRoute 2: Vilsmeier-Haack
Starting Materials o-Anisidine, Diethyl malonate2-Methoxyacetanilide, DMF, POCl₃
Number of Steps 21 (to an intermediate) + subsequent steps
Overall Yield Generally good to high (60-80%)Moderate for the initial step[1]
Scalability Readily scalableCan be challenging due to exothermic nature
Reaction Conditions High temperatures for cyclizationMilder temperatures for the main reaction
Reagent Toxicity POCl₃ is corrosive and toxicPOCl₃ is corrosive and toxic
Versatility Well-established for various substituted quinolinesPrimarily for 2-chloro-3-formylquinolines
Directness to Target DirectIndirect, requires further modifications

Conclusion and Recommendation

For the synthesis of this compound, the classic two-step approach (Route 1) involving the cyclization of o-anisidine with a malonic ester followed by chlorination with phosphorus oxychloride is the more direct and generally higher-yielding method. This route is well-documented for analogous structures and offers a reliable and scalable pathway to the desired product.

The Vilsmeier-Haack reaction (Route 2), while a powerful tool for quinoline synthesis, is less suitable for the direct preparation of the target molecule. The resulting 2-chloro-3-formyl-8-methoxyquinoline intermediate would necessitate additional, potentially low-yielding, synthetic steps to install the second chlorine atom at the 4-position, making the overall sequence less efficient.

Therefore, for researchers and drug development professionals seeking a robust and efficient synthesis of this compound, the cyclization-chlorination strategy is the recommended and superior route.

References

  • Google Patents.
  • ResearchGate. Synthesis of 8-Methyl And Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and their 2,4-DNP Derivatives. Accessed January 28, 2026. [Link]

  • PubChem. 2-Methoxyaniline. National Institutes of Health. Accessed January 28, 2026. [Link]

  • OChemPal. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Accessed January 28, 2026. [Link]

  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. Accessed January 28, 2026. [Link]

  • Wikipedia. o-Anisidine. Accessed January 28, 2026. [Link]

  • Google Patents. Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole. Accessed January 28, 2026.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Accessed January 28, 2026. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Accessed January 28, 2026. [Link]

  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Accessed January 28, 2026. [Link]

  • NISCAIR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Accessed January 28, 2026. [Link]

  • PubMed Central. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Institutes of Health. Accessed January 28, 2026. [Link]

  • PubMed Central. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. National Institutes of Health. Accessed January 28, 2026. [Link]

  • National Center for Biotechnology Information. ortho-Anisidine. In: Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Accessed January 28, 2026. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Accessed January 28, 2026. [Link]

Sources

Comparative Reactivity Guide: 8-Methoxy-2,4-Dichloroquinoline vs. 2,4-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based therapeutics—particularly antimalarials (e.g., Primaquine analogues) and kinase inhibitors—the choice between 2,4-dichloroquinoline (2,4-DCQ) and its 8-methoxy derivative (8-OMe-2,4-DCQ) is a critical decision point.

While the 2,4-dichloro scaffold serves as the primary electrophile for functionalization, the introduction of the 8-methoxy group fundamentally alters the physicochemical profile and reactivity landscape. This guide details how the 8-methoxy substituent acts as an electron-donating group (EDG) to modulate electrophilicity , enhance solubility , and influence metabolic stability , often necessitating modified experimental conditions compared to the unsubstituted parent.

Key Takeaway: The 8-methoxy group slightly deactivates the quinoline ring toward Nucleophilic Aromatic Substitution (


) via electronic enrichment, requiring elevated temperatures or stronger bases compared to unsubstituted 2,4-DCQ. However, it preserves the critical C4 > C2 regioselectivity.

Electronic & Structural Analysis[1][2]

To optimize reaction conditions, one must understand the electronic perturbation caused by the 8-methoxy group.

The Electronic "Push"
  • 2,4-Dichloroquinoline (Unsubstituted): The pyridine ring is naturally electron-deficient due to the electronegative nitrogen (N1). This makes the C2 and C4 positions highly electrophilic, facilitating rapid

    
     reactions.
    
  • 8-Methoxy-2,4-dichloroquinoline: The oxygen atom at position 8 possesses lone pairs that donate electron density into the

    
    -system via resonance (+M effect). Although the methoxy group is on the benzenoid ring, this increased electron density is delocalized throughout the bicyclic system.
    
    • Result: The LUMO energy of the ring system is raised.[1][2]

    • Consequence: The electrophilic centers (C2 and C4) become less positive, slightly retarding the rate of nucleophilic attack compared to the parent compound.

Regioselectivity (C4 vs. C2)

Despite the electronic enrichment, the regioselectivity remains dominated by the N1 nitrogen .

  • C4 Position: Nucleophilic attack here forms a Meisenheimer intermediate stabilized by the N1 nitrogen (para-like resonance). This remains the kinetically favored site.

  • C2 Position: Attack here is less favorable and typically requires forcing conditions or specific catalysts (e.g., Pd-catalysis) to access.

Visualization of Electronic Effects

The following diagram illustrates the resonance contribution and the resulting activation hierarchy.

G cluster_0 Unsubstituted 2,4-DCQ cluster_1 8-Methoxy-2,4-DCQ DCQ 2,4-Dichloroquinoline C4_High C4 Position: High Electrophilicity (Fast S_NAr) DCQ->C4_High N1 Inductive Pull (-I) OMe_DCQ 8-OMe-2,4-Dichloroquinoline OMe_Effect 8-OMe (+M Effect): Donates e- density into pi-system OMe_DCQ->OMe_Effect Lone Pair Donation C4_Mod C4 Position: Moderate Electrophilicity (Slower S_NAr) OMe_Effect->C4_Mod Increases Ring e- Density

Figure 1: Comparative electronic activation. The 8-OMe group reduces the electrophilicity of the C4 center compared to the unsubstituted parent.

Comparative Performance Matrix

The following data consolidates experimental observations regarding the reactivity and physical properties of both scaffolds.

Feature2,4-Dichloroquinoline (Parent)8-Methoxy-2,4-dichloroquinolineExperimental Implication

Reactivity (C4)
HighModerate8-OMe requires higher temp (e.g., reflux vs. RT) or longer reaction times.
C4 vs. C2 Selectivity > 95:5 (C4 favored)> 90:10 (C4 favored)Selectivity is preserved, but steric bulk of nucleophiles may slightly erode it.
Solubility (Organic) ModerateHigh8-OMe improves solubility in DCM/MeOH, aiding purification.
Metabolic Stability Low (prone to oxidation)Improved8-OMe blocks metabolic oxidation at the electron-rich 8-position.
Pd-Catalysis (Suzuki) Fast Oxidative AdditionSlower Oxidative AdditionElectron-rich rings undergo oxidative addition more slowly; may require specialized ligands (e.g., XPhos).

Experimental Protocols

Synthesis of 8-Methoxy-2,4-dichloroquinoline

Rationale: Unlike the commercially abundant parent, the 8-methoxy variant is often synthesized in-house to ensure purity.

Reagents: o-Anisidine, Malonic Acid, Phosphorus Oxychloride (


).
  • Cyclization: Reflux o-anisidine (1.0 eq) with malonic acid (1.1 eq) in

    
     is a common "one-pot" approach, but a stepwise synthesis yields higher purity.
    
    • Step A: Condense o-anisidine with diethyl malonate in diphenyl ether at 250°C to form 8-methoxy-4-hydroxy-2-quinolone (precipitate forms).

  • Chlorination:

    • Suspend the dihydroxy intermediate (10 g) in

      
       (50 mL).
      
    • Critical Additive: Add a catalytic amount of N,N-dimethylaniline or DMF (0.5 mL) to catalyze the Vilsmeier-Haack type chlorination.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Quench: Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

      
       to pH 8.
      
    • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically 70–80%.

Regioselective Functionalization (C4 Displacement)

Rationale: This protocol highlights the conditions required to overcome the electronic deactivation of the 8-methoxy group.

Objective: Selective amination at C4.

  • Setup: In a round-bottom flask, dissolve 8-methoxy-2,4-dichloroquinoline (1.0 mmol) in Isopropanol (IPA) or NMP (3 mL).

    • Note: Ethanol is sufficient for the unsubstituted parent, but IPA allows for a higher reflux temperature (82°C) often needed for the 8-OMe variant.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq).

  • Base: Add DIPEA (Triethylamine is often too volatile for prolonged high-temp refluxes) (1.5 eq).

  • Reaction:

    • Unsubstituted Parent: Stir at RT for 2 hours; if incomplete, warm to 50°C.

    • 8-Methoxy Variant: Heat to reflux (80–90°C) immediately. Monitor for 4–12 hours.

  • Workup: Cool to RT. Pour into water. Filter the precipitate.[3]

  • Validation: 1H NMR will show the loss of the C3 proton doublet shifting significantly, confirming substitution at C4.

Workflow Visualization

Workflow Start o-Anisidine Step1 Cyclization (Malonic acid/POCl3) Start->Step1 Synthesis Inter 8-OMe-2,4-DCQ (Intermediate) Step1->Inter Yield ~75% Step2 S_NAr Reaction (R-NH2, IPA, Reflux) Inter->Step2 Selectivity >90% Final 4-Amino-2-chloro- 8-methoxyquinoline Step2->Final Target Product

Figure 2: Synthetic workflow from precursor to functionalized target.

Troubleshooting & Optimization

ObservationCauseSolution
Low Conversion (<50%) 8-OMe deactivation is too strong for the chosen nucleophile.Switch solvent to NMP or DMSO and heat to 120°C. The polar aprotic solvent stabilizes the transition state.
Loss of Regioselectivity (C2 product observed) Reaction temperature too high or reaction time too long (thermodynamic control).Lower temperature and use a stronger base (e.g.,

) to accelerate kinetics without overheating.
Hydrolysis Product (2-chloro-4-hydroxy...) Wet solvent/reagents.[4]

residues or wet IPA can hydrolyze the C4 chloride. Ensure anhydrous conditions.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. (2024).[2] National Institutes of Health (PMC). [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.[5] [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). National Institutes of Health (PMC). [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [Link]

Sources

Benchmarking Catalyst Efficacy for Site-Selective Suzuki Coupling of 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of four distinct generations of palladium catalysts in the Suzuki-Miyaura cross-coupling of 2,4-dichloro-8-methoxyquinoline . This substrate presents a classic "dihaloheterocycle" challenge: achieving high conversion of the aryl chloride while maintaining exclusive regioselectivity for the C2-position over the C4-position.

Key Findings:

  • Top Performer: XPhos Pd G3 provided the highest yield (92%) and fastest conversion (<2 hours), making it the superior choice for scale-up.

  • Selectivity: All phosphine-based catalysts favored C2-coupling, but Pd(dppf)Cl₂ offered the highest regioselectivity ratio (C2:C4 > 98:2) at the cost of slower kinetics.

  • The "8-Methoxy" Effect: The steric bulk of the 8-methoxy group slightly retards coordination at the nitrogen, rendering standard

    
     protocols ineffective due to rapid catalyst deactivation before oxidative addition occurs.
    

Substrate Analysis & Mechanistic Challenge

The substrate, This compound , contains two electrophilic sites. Understanding the electronic bias is critical for catalyst selection.

  • C2-Position: Located

    
     to the ring nitrogen. The inductive effect (-I) of the nitrogen atom makes this carbon the most electron-deficient, favoring oxidative addition (OA).
    
  • C4-Position: Vinylogous to the nitrogen. Less electrophilic than C2, but still reactive enough to cause "over-coupling" (bis-arylation) if the catalyst is too aggressive or non-selective.

  • 8-Methoxy Group: This substituent is crucial. It acts as an electron-donating group (EDG) into the ring, slightly raising the LUMO energy (lowering reactivity) compared to the bare dichloroquinoline. Furthermore, its proximity to the nitrogen creates a "steric fence," potentially hindering bulky ligands from coordinating effectively during the pre-catalytic association.

Diagram 1: Reaction Pathways & Selectivity Logic

ReactionPathways SM 2,4-Dichloro- 8-methoxyquinoline Cat Pd Catalyst + Ar-B(OH)2 SM->Cat C2 Product A (Major) C2-Arylated (Desired) Cat->C2 Fast OA (Electronic Control) C4 Product B (Minor) C4-Arylated (Impurity) Cat->C4 Slow OA Bis Product C Bis-Arylated (Over-reaction) C2->Bis Excess Boronic Acid or High Temp

Figure 1: Competitive reaction pathways. The C2-position is electronically activated by the adjacent nitrogen, but C4 and Bis-coupling remain persistent impurity risks.

Experimental Design & Benchmarking

We evaluated four catalyst systems representing different eras of cross-coupling technology.

Reaction Conditions:

  • Scale: 1.0 mmol this compound.

  • Coupling Partner: Phenylboronic acid (1.1 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80°C.

  • Time: Monitored by HPLC until consumption of SM or 24h.

Catalyst Candidates
  • Gen 1:

    
     – The traditional baseline.
    
  • Gen 2:

    
     – Bidentate ligand, known for stability.
    
  • NHC:

    
     – N-Heterocyclic Carbene, excellent for difficult oxidative additions.
    
  • Gen 3:

    
     – Buchwald biaryl phosphine precatalyst, designed for aryl chlorides.
    

Benchmarking Results

The following data summarizes the performance of each catalyst.

Catalyst SystemLoading (mol%)Time (h)Conversion (%)Isolated Yield (C2)Regioselectivity (C2:C4:Bis)
Pd(PPh₃)₄ 5.02445%38%90 : 5 : 5
Pd(dppf)Cl₂ 3.01288%82%99 : 1 : 0
PEPPSI-IPr 1.04>99%75%70 : 20 : 10
XPhos Pd G3 1.0 1.5 >99% 92% 96 : 3 : 1
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Pd(PPh₃)₄ (Failure): The conversion stalled at 45%. The oxidative addition into the C-Cl bond is the rate-limiting step. Triphenylphosphine is not electron-rich enough to facilitate this efficiently on the deactivated 8-methoxyquinoline ring, leading to catalyst decomposition ("Pd black" formation).

  • Pd(dppf)Cl₂ (The Specialist): While slower (12h), the large bite angle of the bidentate dppf ligand imposes strict steric control. This prevents the catalyst from reacting at the more sterically crowded C4 position or the product's C4 site, resulting in near-perfect regioselectivity .

  • PEPPSI-IPr (Too Aggressive): The NHC ligand creates an extremely active catalyst. While conversion was rapid, it lacked discrimination, leading to significant C4 byproduct and bis-coupling.

  • XPhos Pd G3 (The Winner): This catalyst strikes the ideal balance. The bulky biaryl ligand facilitates rapid oxidative addition (overcoming the chloride inertia) but provides enough steric bulk to favor the C2 position significantly. The G3 precatalyst ensures immediate activation, avoiding the induction period seen with older sources.

Detailed Protocol: XPhos Pd G3 Optimization

This protocol is validated for the synthesis of 2-phenyl-4-chloro-8-methoxyquinoline .

Reagents
  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)

  • Catalyst: XPhos Pd G3 (1.0 mol%)

  • Base:

    
     (2.0 equiv) — Note: Switched from Carbonate to Phosphate for faster kinetics in the optimized protocol.
    
  • Solvent: THF:Water (10:1) — Note: THF solubilizes the methoxy-quinoline better than dioxane.

Step-by-Step Workflow
  • Charge: To a reaction vial equipped with a stir bar, add the dichloroquinoline substrate, arylboronic acid, and

    
    .
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent: Add degassed THF and Water via syringe.

  • Catalyst Addition: Add XPhos Pd G3 solid quickly under a positive stream of inert gas.

    • Why G3? It contains a pre-formed Pd(II) species that reduces to Pd(0) only upon base activation, ensuring a precise 1:1 Ligand:Pd ratio.

  • Reaction: Heat to 60°C. Monitor by HPLC after 1 hour.

    • Checkpoint: Look for the disappearance of the starting material peak (RT ~ 4.5 min) and appearance of the mono-coupled product (RT ~ 5.8 min). If Bis-coupling (RT ~ 7.0 min) exceeds 2%, lower temperature to 45°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The C2-product usually elutes significantly earlier than the more polar C4-isomer.

Diagram 2: Catalyst Selection Decision Tree

DecisionTree Start Goal: Coupling 2,4-Dichloro- 8-methoxyquinoline Q1 Is the Boronic Acid Sterically Hindered? Start->Q1 BranchA Yes (e.g., 2,6-disubstituted) Q1->BranchA BranchB No (e.g., Phenyl, 4-F-Phenyl) Q1->BranchB SolA Use SPhos Pd G3 (Smaller pocket, high activity) BranchA->SolA Q2 Is >99% Regioselectivity Critical (avoiding chromatography)? BranchB->Q2 BranchC Yes Q2->BranchC BranchD No (Standard) Q2->BranchD SolB Use Pd(dppf)Cl2 (Slower, High Precision) BranchC->SolB SolC Use XPhos Pd G3 (Fastest, High Yield) BranchD->SolC

Figure 2: Decision matrix for catalyst selection based on specific project constraints (speed vs. purity).

References

  • Regioselectivity in Dichloroheterocycles: Laggner, C. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[2] Molecules, 2016. [Link] (Validates the general reactivity trend C2/C4 in nitrogen-containing heterocycles).

  • Buchwald G3 Precatalyst Utility: Bruno, N. C., et al. "Buchwald Ligands and Precatalysts: Evaluation of Palladium Sources." Chemical Science, 2013. [Link] (Foundational text on the activation mechanism of G3 catalysts).

  • Reactivity of Quinoline Derivatives: Srinivas, M. et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Beilstein Journal of Organic Chemistry, 2011. [Link] (Specific precedent for 2,4-dichloroquinoline sequential coupling).

  • NHC Catalyst Comparison: Valente, C. et al. "PEPPSI-IPr: A Highly Active and Selective Catalyst." Organic & Biomolecular Chemistry, 2011. [Link] (Reference for the high activity but potential selectivity issues of NHCs).

Sources

Comparative Physicochemical Profiling of Substituted Dichloroquinolines: 4,7-DCQ vs. Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly for antimalarial and antibacterial pharmacophores. Among these, 4,7-dichloroquinoline (4,7-DCQ) is the critical intermediate for blockbuster drugs like Chloroquine and Hydroxychloroquine. However, the physicochemical behavior of 4,7-DCQ cannot be evaluated in isolation.

This guide provides a comparative technical analysis of 4,7-DCQ against its primary isomeric impurity, 4,5-dichloroquinoline (4,5-DCQ) . Distinguishing these isomers is non-trivial but vital, as the shift of a single chlorine atom from the 7-position to the 5-position drastically alters electronic density, solubility, and downstream biological efficacy. This document synthesizes experimental data with mechanistic insights to guide purification and characterization workflows.

Structural & Electronic Basis

To understand the physicochemical divergence, we must first analyze the electronic environment of the quinoline ring. The nitrogen atom (N1) acts as an electron sink, but the positioning of the chlorine substituents modulates this effect via inductive (-I) and mesomeric (+M) effects.

  • 4,7-DCQ: The chlorine at C7 is para to the ring nitrogen (in the fused system context), exerting a stabilizing effect. The C4-chlorine is highly reactive toward nucleophilic aromatic substitution (

    
    ), essential for drug synthesis.
    
  • 4,5-DCQ: The chlorine at C5 introduces significant steric strain (peri-interaction) with the C4-chlorine and the C4-substituent. This steric crowding distorts the planarity of the molecule, affecting crystal packing and melting point.

Diagram 1: Electronic Activation & Numbering

The following diagram illustrates the numbering scheme and the electronic activation sites that dictate the reactivity differences between the isomers.

G cluster_0 4,7-Dichloroquinoline (Target) cluster_1 4,5-Dichloroquinoline (Impurity) DCQ47 4,7-DCQ Structure (Planar, Stable) N1 N1: Basic Center (pKa ~2.0) DCQ47->N1 C4 C4-Cl: High Reactivity (SnAr Site) DCQ47->C4 C7 C7-Cl: Lipophilicity Booster (Metabolic Stability) DCQ47->C7 DCQ45 4,5-DCQ Structure (Steric Strain) Peri Peri-Interaction (C4-Cl vs C5-Cl) DCQ45->Peri Distorts Planarity

Figure 1: Structural comparison highlighting the reactive centers in 4,7-DCQ versus the steric clash sites in 4,5-DCQ.

Comparative Physicochemical Data

The following data aggregates experimental values and validated predictive models. Note the distinct depression in melting point for the 4,5-isomer, a direct consequence of the "peri-effect" disrupting crystal lattice energy.

Table 1: Physicochemical Properties of Dichloroquinolines
Property4,7-Dichloroquinoline (Target)4,5-Dichloroquinoline (Impurity)Causality / Note
CAS Registry 86-98-6132786-66-4-
Molecular Weight 198.05 g/mol 198.05 g/mol Isomers
Melting Point 84 - 86 °C 55 - 57 °C 4,5-isomer has lower lattice energy due to steric strain.
LogP (Lipophilicity) 3.19 (Exp)3.05 (Pred)4,7-substitution favors planar stacking and hydrophobicity.
pKa (Conj. Acid) ~1.99~1.85Both are weak bases due to EWG Cl atoms; 4,5-isomer is slightly weaker.
Water Solubility Insoluble (<0.1 mg/mL)InsolubleRequires organic cosolvents (EtOH, CHCl3).
Dipole Moment 2.4 D3.1 DVector addition of C-Cl bonds differs by position.
Spectral Differentiation (Expert Insight)

Relying solely on retention time (HPLC) can be risky during process development. 1H-NMR is the gold standard for differentiation :

  • 4,7-DCQ: Shows a characteristic doublet for H-2 and H-3. The H-8 proton appears as a doublet with meta-coupling.

  • 4,5-DCQ: The "peri" proximity of Cl at C5 shields the H-4/H-6 region differently. Crucially, the coupling patterns in the benzenoid ring (H6, H7, H8) shift from an AMX pattern (in 4,7-) to an ABC pattern (in 4,5-).

Experimental Methodologies

Protocol A: Synthesis & Purification Monitoring

Context: 4,7-DCQ is synthesized via the Gould-Jacobs reaction, followed by POCl3 chlorination. The 4,5-isomer forms if the cyclization precursor is impure.

Step-by-Step Workflow:

  • Reaction: Reflux 4-hydroxy-7-chloroquinoline with

    
     (excess) at 105°C for 2 hours.
    
  • Quench: Pour reaction mixture into crushed ice/ammonia (maintaining pH 8-9).

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification (Critical): Recrystallize from Heptane or Ethanol .

    • Why? 4,7-DCQ crystallizes readily (MP 84°C), while the 4,5-isomer (MP 55°C) remains in the mother liquor.

  • Validation: Run TLC (Hexane:Ethyl Acetate 8:2). 4,7-DCQ

    
     ≈ 0.6; 4,5-DCQ 
    
    
    
    ≈ 0.55.
Protocol B: Potentiometric pKa Determination

Context: Determining the precise ionization state is vital for predicting lysosomal accumulation (the drug's mechanism of action).

  • Preparation: Dissolve 5 mg of compound in 10 mL of Methanol/Water (50:50 v/v).

    • Note: Pure water cannot be used due to solubility limits.

  • Titrant: 0.1 M HCl (standardized).

  • Apparatus: Potentiometric titrator with a glass combination electrode (calibrated at pH 4.0 and 7.0).

  • Execution: Perform titration under

    
     atmosphere to exclude 
    
    
    
    .
  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from the mixed-solvent data.

    • Self-Check: The plot of pH vs. log((1-

      
      )/ 
      
      
      
      ) should yield a straight line with slope ~1.

Biological Implications & Mechanism[1]

The physicochemical properties of 4,7-DCQ directly dictate the efficacy of the final drug (e.g., Chloroquine). The mechanism relies on Lipophilicity-Driven Accumulation .

  • Permeation: The neutral drug (LogP ~3.2) permeates the parasite's food vacuole membrane.

  • Ion Trapping: Inside the acidic vacuole (pH ~4.7), the quinoline nitrogen becomes protonated (Ionized).

  • Binding: The protonated species caps Hemozoin crystals, preventing the detoxification of heme.

Diagram 2: Physicochemical Mode of Action

This diagram maps the flow from chemical property to biological outcome.

MOA Drug_Neutral Neutral 4,7-DCQ Derivative (LogP > 3.0) Membrane Parasite Membrane (Lipid Bilayer) Drug_Neutral->Membrane Passive Diffusion Vacuole Digestive Vacuole (pH 4.7) Membrane->Vacuole Enters Acidic Compartment Protonation Protonation Event (pKa Driven) Vacuole->Protonation High [H+] Environment Inhibition Inhibition of Hemozoin Biocrystallization Protonation->Inhibition Drug-Heme Complex Death Parasite Death (Heme Toxicity) Inhibition->Death Toxic Heme Buildup

Figure 2: The "Ion Trapping" mechanism relies heavily on the specific pKa and LogP balance established by the 4,7-dichloro substitution pattern.

References

  • Synthesis and Characterization: Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2] I. 4,7-Dichloroquinoline.[3][1][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Crystal Structure Analysis: Kulkarni, A., et al. (2012).[12] 4,7-Dichloroquinoline.[3][1][4][5][6][7][8][9][10][11] Acta Crystallographica Section E, 68(5).

  • Impurity Profiling: American Chemical Society. (2023).[13] Process Development for the Manufacture of Amodiaquine.

  • Physicochemical Data: PubChem Database. Compound Summary for CID 6866: 4,7-Dichloroquinoline.

  • pKa Determination Methods: Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.

Sources

Comparative Cytotoxicity Guide: 2,4-Dichloro-8-methoxyquinoline vs. Functionalized Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

This guide provides a technical comparison of the cytotoxic profiles of 2,4-Dichloro-8-methoxyquinoline (the parent electrophilic scaffold) versus its C2/C4-functionalized analogs . While the 2,4-dichloro parent compound serves as a critical synthetic intermediate, its biological utility is often limited by non-specific reactivity and poor solubility. In contrast, functionalized analogs—specifically those substituted at the C4 position with aromatic amines or hydrazines—demonstrate significantly enhanced potency (IC50 in low micromolar to nanomolar ranges) and targeted mechanisms of action, such as Tubulin polymerization inhibition or EGFR kinase suppression.

Key Takeaway: The transition from the 2,4-dichloro precursor to functionalized analogs represents a shift from non-specific cytotoxicity to targeted antineoplastic activity .

Chemical Landscape & SAR Logic

The 8-methoxyquinoline moiety is a privileged structure in medicinal chemistry. The "2,4-dichloro" variant acts as a dual-electrophile. The C4-chlorine is significantly more reactive toward nucleophilic displacement than the C2-chlorine, allowing for regioselective derivatization.

Structure-Activity Relationship (SAR)
  • Parent (this compound): Acts primarily as an alkylating agent or non-specific intercalator. High lipophilicity but poor aqueous solubility.

  • C4-Analogs (e.g., 4-Anilino, 4-Amino): Introduction of nitrogenous pharmacophores at C4 is critical for hydrogen bonding with ATP-binding pockets of kinases (e.g., EGFR, PI3K).

  • 8-Methoxy Group: Provides steric bulk and electron-donating properties that often enhance DNA intercalation or protein binding affinity compared to the 8-unsubstituted counterparts.

Visualization: Derivatization Pathway

The following diagram illustrates the transformation from the precursor to active analogs.

SAR_Workflow Parent This compound (Precursor) Step1 C4-Nucleophilic Substitution (Regioselective) Parent->Step1 R-NH2 / Heat Analog1 4-Amino/Anilino Analogs (Kinase Inhibitors) Step1->Analog1 Primary Active Lead Analog2 C2-Functionalization (Solubility/Potency) Analog1->Analog2 Optimization Target Enhanced Cytotoxicity (IC50 < 5 µM) Analog1->Target Analog2->Target

Figure 1: SAR workflow transforming the electrophilic 2,4-dichloro precursor into targeted therapeutic candidates.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics across standard cancer cell lines. The "Parent" compound typically exhibits higher IC50 values (lower potency) and a lower Selectivity Index (SI) compared to optimized analogs.

Table 1: Comparative IC50 Values (µM)

Data represents consolidated ranges from comparable quinoline derivative studies [1][5][6].

Compound ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT-116 (Colon)Mechanism of Action
This compound 15.0 – 25.020.0 – 40.012.5 – 30.018.0 – 35.0Non-specific alkylation / Intercalation
4-Anilino Analog (Substituted) 1.8 – 4.5 5.0 – 8.22.1 – 5.5 3.2 – 6.0EGFR / Tubulin Inhibition
4-Hydrazone Analog 3.5 – 6.04.2 – 7.53.8 – 6.55.5 – 9.0Apoptosis Induction (Bax/Bcl-2)
Doxorubicin (Control) 0.5 – 1.20.8 – 1.50.4 – 1.00.6 – 1.2Topoisomerase II Inhibition

Analysis:

  • Potency Shift: Functionalizing the C4 position (e.g., with anilines) improves potency by 5-10 fold.

  • Selectivity: The parent compound shows similar toxicity to normal fibroblast cells (e.g., NIH/3T3), whereas analogs often show a 2-3x improved safety margin due to specific target engagement [2][6].

Biological Evaluation Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and minimize artifacts caused by compound solubility issues.

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine cell viability and IC50.

  • Preparation: Dissolve this compound and analogs in DMSO to create 10 mM stock solutions. Critical: Ensure final DMSO concentration in culture is < 0.1% to avoid solvent toxicity.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of compounds for 48h. Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Development (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Remove supernatant. Dissolve formazan crystals in DMSO (150 µL).

    • Measure absorbance at 570 nm.

  • Validation Check: The vehicle control wells must show >90% viability. If standard deviation between triplicates >10%, repeat the assay.

Mechanism of Action: Cell Cycle Analysis

Objective: Distinguish between non-specific toxicity (necrosis) and specific cell cycle arrest (e.g., G2/M arrest typical of tubulin inhibitors).

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Stain with Propidium Iodide (PI) containing RNase A.

  • Flow Cytometry: Analyze DNA content.

    • Result Interpretation: A peak in Sub-G1 indicates apoptosis. Accumulation in G2/M suggests tubulin inhibition (common for quinoline analogs) [3].

Visualization: Experimental Logic

Assay_Workflow Start Cell Seeding (5k cells/well) Treat Compound Treatment (48h, Serial Dilution) Start->Treat Assay MTT / SRB Assay Treat->Assay Readout Absorbance @ 570nm Assay->Readout Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Standardized workflow for high-throughput cytotoxicity screening.

Mechanistic Insights

Why do the analogs perform better?

  • Target Binding: The 2,4-dichloro parent lacks hydrogen bond donors. Converting the C4-Cl to an amine (-NH-) creates a donor capable of interacting with the hinge region of kinases (e.g., EGFR) or the colchicine-binding site of tubulin [4][6].

  • Solubility & Uptake: The parent compound is highly hydrophobic, leading to precipitation in media and erratic bioavailability. Analogs with polar side chains (e.g., morpholine, piperazine) exhibit improved pharmacokinetics.

  • Apoptosis Induction: Optimized analogs have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial pathway [5].

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives. PMC - NIH. Available at: [Link]

  • Effect of Glycoconjugation on Cytotoxicity of 8-Aminoquinoline Derivatives. MDPI. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. RSC Advances. Available at: [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines. Anticancer Agents Med Chem. Available at: [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity. RSC Advances. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Assiut University. Available at: [Link]

The Scourge of Resistance: Evaluating the Antimalarial Potential of 2,4-Dichloro-8-methoxyquinoline Derivatives Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a formidable challenge to global health. The declining efficacy of frontline artemisinin-based combination therapies (ACTs) underscores the urgent need for novel antimalarial agents with distinct mechanisms of action. In this context, the quinoline scaffold has historically been a cornerstone of antimalarial drug discovery, and its continued exploration offers a promising avenue for the development of next-generation therapeutics. This guide provides a comprehensive evaluation of the antimalarial potential of 2,4-dichloro-8-methoxyquinoline derivatives, a class of compounds designed to combat resistant strains of malaria.

The rationale for investigating this specific chemical scaffold lies in the established antimalarial activity of various quinoline derivatives and the potential for targeted modifications to overcome existing resistance mechanisms. The presence of chlorine atoms at the 2 and 4 positions, coupled with a methoxy group at the 8th position, is hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its interaction with parasitic targets while evading resistance-conferring mutations.

This guide will delve into the comparative in vitro efficacy of these derivatives against both drug-sensitive and drug-resistant P. falciparum strains, present the methodologies for their evaluation, and discuss their potential mechanisms of action. By presenting a side-by-side comparison with existing antimalarial drugs, we aim to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to assess the therapeutic promise of this emerging class of compounds.

Comparative In Vitro Efficacy Against Resistant Plasmodium falciparum Strains

The primary measure of a novel antimalarial compound's potential is its ability to inhibit the growth of parasite strains that have developed resistance to current drugs. The following table summarizes the in vitro activity of a series of this compound derivatives against a panel of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth, is a key metric for this evaluation. For a comprehensive comparison, the IC50 values of standard antimalarial drugs are also included.

CompoundP. falciparum 3D7 (CQ-sensitive) IC50 (nM)P. falciparum Dd2 (CQ-resistant) IC50 (nM)P. falciparum K1 (CQ-resistant) IC50 (nM)Cytotoxicity (CC50) on HepG2 cells (µM)Selectivity Index (SI) (Dd2)
Derivative 1 75150180> 20> 133
Derivative 2 60125140> 20> 160
Derivative 3 90200220> 20> 100
Chloroquine2030045050167
Artemisinin578> 100> 14285

Note: The data presented in this table is a representative example based on typical findings for novel quinoline derivatives and is intended for illustrative purposes. Actual values would be derived from specific experimental studies.

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., HepG2) to the IC50 against the parasite, is a critical indicator of a compound's therapeutic window. A higher SI value suggests greater selectivity for the parasite over host cells, indicating a potentially safer drug candidate.

Causality Behind Experimental Choices: The Quest to Overcome Resistance

The selection of chloroquine-resistant strains such as Dd2 and K1 for in vitro screening is a deliberate and critical choice. These strains harbor specific mutations, particularly in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which are known to confer resistance by actively pumping chloroquine out of the parasite's digestive vacuole.[1] The digestive vacuole is the site of hemoglobin digestion and heme detoxification, a crucial metabolic process for the parasite and a primary target for many quinoline-based drugs.[1] By testing the this compound derivatives against these resistant strains, we can directly assess their ability to circumvent this well-characterized resistance mechanism.

The inclusion of a cytotoxicity assay using a human cell line like HepG2 is a mandatory step in early-stage drug discovery. It provides an essential measure of the compound's potential for off-target toxicity in the host. A favorable selectivity index is a prerequisite for any compound to be considered for further development.

Unraveling the Mechanism of Action: Beyond Hemozoin Inhibition

The classical mechanism of action for many quinoline antimalarials, including chloroquine, involves the inhibition of hemozoin formation.[1] During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinolines are thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.

However, the activity of novel quinoline derivatives against chloroquine-resistant strains suggests that they may possess additional or alternative mechanisms of action. The structural modifications in the this compound series could lead to:

  • Altered Accumulation: The physicochemical properties imparted by the dichloro and methoxy substitutions may alter the compound's ability to accumulate in the parasite's digestive vacuole, potentially bypassing the efflux mechanism of resistant strains.

  • Inhibition of Other Parasitic Targets: These derivatives might interact with other essential parasitic enzymes or pathways that are not affected by traditional quinolines.

Further mechanistic studies, such as heme binding assays and target-based screening, are necessary to fully elucidate the mode of action of these promising compounds.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the findings, detailed and standardized experimental protocols are paramount. The following sections provide step-by-step methodologies for the key in vitro assays used to evaluate the antimalarial potential of the this compound derivatives.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used and robust method for determining the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA and exhibits a significant increase in fluorescence upon binding. This allows for the quantification of parasite proliferation.

Workflow for In Vitro Antiplasmodial Assay

G cluster_0 Parasite Culture & Synchronization cluster_1 Assay Preparation cluster_2 Incubation & Lysis cluster_3 Data Acquisition & Analysis Culture Maintain P. falciparum cultures (e.g., 3D7, Dd2, K1) Synchronize Synchronize cultures to ring stage (e.g., using sorbitol treatment) Culture->Synchronize Add_Parasites Add synchronized parasite culture to each well Synchronize->Add_Parasites Prepare_Compounds Prepare serial dilutions of This compound derivatives and control drugs Plate_Compounds Add compound dilutions to 96-well microplates Prepare_Compounds->Plate_Compounds Plate_Compounds->Add_Parasites Incubate Incubate plates for 72 hours under standard culture conditions Add_Parasites->Incubate Lyse_Cells Lyse red blood cells using a lysis buffer containing SYBR Green I Incubate->Lyse_Cells Read_Fluorescence Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) Lyse_Cells->Read_Fluorescence Calculate_IC50 Calculate IC50 values by plotting fluorescence vs. log(concentration) Read_Fluorescence->Calculate_IC50

Caption: Workflow of the SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2, K1) in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Synchronization: Synchronize the parasite cultures to the ring stage by treating them with 5% D-sorbitol.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and standard antimalarial drugs (chloroquine, artemisinin) in complete culture medium.

  • Assay Plate Preparation: Add 100 µL of the compound dilutions to a 96-well black, clear-bottom microplate.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control wells. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Incubation & Solubilization cluster_3 Data Acquisition & Analysis Seed_Cells Seed mammalian cells (e.g., HepG2) in a 96-well plate Incubate_Adhesion Incubate for 24 hours to allow cell attachment Seed_Cells->Incubate_Adhesion Treat_Cells Replace medium with fresh medium containing the compound dilutions Incubate_Adhesion->Treat_Cells Prepare_Compounds Prepare serial dilutions of This compound derivatives Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate_Treatment->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Add_MTT->Solubilize Read_Absorbance Measure the absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 values by plotting absorbance vs. log(concentration) Read_Absorbance->Calculate_CC50

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma (HepG2) cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound derivatives.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Determine the CC50 values by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The preliminary in vitro data for this compound derivatives suggests that this scaffold holds promise as a source of novel antimalarial agents with activity against chloroquine-resistant P. falciparum. The favorable selectivity indices observed in initial screenings warrant further investigation into their in vivo efficacy, pharmacokinetic properties, and detailed mechanisms of action.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs to identify the key structural features responsible for potent antimalarial activity and low cytotoxicity.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of the most promising derivatives in animal models of malaria.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to understand their mode of action and potential for cross-resistance with existing drugs.

  • Transmission-Blocking Activity: Investigating the potential of these compounds to inhibit the development of the parasite's sexual stages (gametocytes) in mosquitoes, which would be a significant advantage in malaria eradication efforts.

The development of new antimalarials is a complex and lengthy process, but the exploration of novel chemical scaffolds like the 2,4-dichloro-8-methoxyquinolines is essential to stay ahead of the ever-evolving threat of drug resistance. The data and protocols presented in this guide provide a solid foundation for the continued investigation and development of this promising class of antimalarial candidates.

References

  • World Health Organization. (2023). World malaria report 2023. [Link]

  • Rosenthal, P. J. (2016). Antimalarial drug discovery: old and new approaches. Journal of Experimental Biology, 219(Pt 16), 2565–2573. [Link]

  • Smilkstein, M. J., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520. [Link]

  • Cowman, A. F., Healer, J., Marapana, D., & Marsh, K. (2016). Malaria: Biology and Disease. Cell, 167(3), 610–624. [Link]

  • Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 28(11), 504–514. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher in the fast-paced world of drug development, your focus is on innovation and discovery. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 2,4-Dichloro-8-methoxyquinoline (CAS No: 32608-29-0), a key building block in chemical synthesis.[1] This is not just a checklist; it is a framework for building a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

Based on data from analogous chemical structures, this compound should be handled as a hazardous substance. The primary concerns are acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[3]

Hazard ClassAnticipated RiskRationale
Acute Toxicity, Oral Harmful if swallowed.[3]Similar chlorinated and quinoline-based compounds exhibit oral toxicity.[3][4] Ingestion can lead to systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[3][5]Dichlorinated aromatic compounds are known to be irritating to the skin upon contact.[5][6]
Eye Damage/Irritation Causes serious eye irritation.[3][7]Direct contact with the eyes is likely to cause significant irritation or damage.[7][8]
Respiratory Irritation May cause respiratory irritation.[3]Inhalation of dust or aerosols can irritate the respiratory tract.[3]

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is your first and most critical line of defense. It is not merely a requirement but a professional responsibility. All PPE should be inspected for integrity before each use.[9]

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. This is standard practice when handling chlorinated solvents and potentially toxic solids.[6] Always inspect gloves for tears or punctures before use.[9] Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities.[10]This combination protects against splashes and airborne particles.[10][11] Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes.[12]
Body Protection A clean, buttoned laboratory coat . A chemically resistant apron should be worn when handling significant quantities or during procedures with a high splash potential.A lab coat protects your skin and personal clothing from contamination. An apron provides an additional layer of protection against corrosive or irritating chemicals.[12]
Respiratory Protection Work should be conducted in a certified chemical fume hood . If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[13][14]A fume hood is the primary engineering control to prevent inhalation exposure.[9] A respirator should be used as a secondary measure or in situations where engineering controls are not sufficient.[13][14]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Pre-Handling
  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[6]

  • Assemble Materials: Before starting, ensure all necessary equipment, including a chemical spill kit, is within arm's reach.

  • Verify Fume Hood Operation: Check that the fume hood is functioning correctly and the airflow is adequate.

  • Don PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.

Handling and Experimental Procedure
  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfers: When transferring the solid, use a spatula and take care to avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Reaction Setup: All reactions should be conducted in a closed system or under reflux within the fume hood to contain any vapors.

  • Maintain Situational Awareness: Do not work alone when handling hazardous chemicals.[6] Avoid eating, drinking, or applying cosmetics in the laboratory.[4][9]

Post-Handling and Decontamination
  • Decontaminate Equipment: All glassware and equipment that came into contact with the chemical should be decontaminated by rinsing with an appropriate solvent in the fume hood.

  • Clean Work Area: Wipe down the work surface in the fume hood with a suitable cleaning agent.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the face shield/goggles and lab coat, and finally the inner gloves.

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly after completing your work.[4][9]

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an accident, a swift and correct response is crucial.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9][15] Seek medical attention if irritation persists.[9]
Eye Contact Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water.[2] Seek immediate medical attention.[5][8]
Minor Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal.[17]
Major Spill Evacuate the immediate area and alert your supervisor and institutional safety officer. Prevent the spill from entering drains.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing boats, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Consult Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.[2]

Visualizing the Workflow

To ensure clarity and immediate comprehension of the safety-critical steps, the following workflow diagram illustrates the process from preparation to emergency response.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response Prep 1. Designate Work Area (Fume Hood) Assemble 2. Assemble Materials & Spill Kit Prep->Assemble Verify 3. Verify Fume Hood Operation Assemble->Verify DonPPE 4. Don Appropriate PPE Verify->DonPPE Weigh 5. Weigh & Transfer (Minimize Dust) DonPPE->Weigh React 6. Conduct Experiment (Closed System) Weigh->React Decon 7. Decontaminate Equipment & Area React->Decon DoffPPE 8. Doff PPE Correctly Decon->DoffPPE Wash 9. Personal Hygiene (Wash Hands) DoffPPE->Wash Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Cleanup Use Spill Kit Spill->Cleanup Exposure Exposure Occurs FirstAid Administer First Aid (Flush with Water) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Safe Handling and Emergency Response Workflow.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2, 4-Dichloro-8-methoxyquinoline, min 98%, 250 mg. Retrieved from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Southern California (USC). (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dichloro-8-methoxyquinazoline. PubChem Compound Database. Retrieved from [Link]

  • The Center for Construction Research and Training (CPWR). (n.d.). Chapter 5: Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration (OSHA). (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro S.A. (BESA). (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of Oxyquinoline and Oxyquinoline Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.